Anti-Heart Failure Agent 1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C11H11FN2O3S |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
4-fluoro-N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C11H11FN2O3S/c1-16-6-4-7-5(9(12)10(6)17-2)3-8(18-7)11(13)14-15/h3-4,15H,1-2H3,(H2,13,14) |
InChI 键 |
JHCWLAVFDAPCMI-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC2=C(C=C(S2)/C(=N/O)/N)C(=C1OC)F |
规范 SMILES |
COC1=CC2=C(C=C(S2)C(=NO)N)C(=C1OC)F |
产品来源 |
United States |
Foundational & Exploratory
"Anti-Heart Failure Agent 1" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Sacubitril (B1662468)/Valsartan (B143634)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sacubitril/valsartan is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that has emerged as a cornerstone therapy for heart failure with reduced ejection fraction (HFrEF).[1] Its innovative dual mechanism of action targets two key pathophysiological pathways in heart failure: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide (NP) system. This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the therapeutic efficacy of sacubitril/valsartan, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Core Mechanism of Action: A Dual-Pronged Approach
The therapeutic benefit of sacubitril/valsartan stems from the synergistic action of its two active components: valsartan and sacubitril. Sacubitril is a prodrug that is rapidly converted in vivo to its active metabolite, sacubitrilat (B1680482) (LBQ657), by esterases.[1]
-
Neprilysin Inhibition by Sacubitrilat: Sacubitrilat potently and selectively inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides.[2] These peptides include the natriuretic peptides—atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP)—as well as bradykinin (B550075) and adrenomedullin.[1] By preventing their breakdown, sacubitrilat increases the circulating levels of these peptides, augmenting their beneficial physiological effects.
-
Angiotensin II Receptor Blockade by Valsartan: Valsartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker.[3][4] The RAAS is chronically activated in heart failure, leading to increased levels of angiotensin II. Angiotensin II, acting through the AT1 receptor, mediates a range of detrimental effects, including vasoconstriction, sodium and water retention, and maladaptive cardiac remodeling (fibrosis and hypertrophy).[5] Valsartan competitively blocks the AT1 receptor, thereby antagonizing the harmful effects of angiotensin II.[4][5]
The combination of these two mechanisms is critical. Neprilysin also degrades angiotensin II; therefore, inhibition of neprilysin alone would lead to an accumulation of angiotensin II, potentially negating the benefits of increased natriuretic peptide levels.[1] The concurrent blockade of the AT1 receptor by valsartan mitigates this effect, allowing the beneficial actions of the augmented natriuretic peptides to predominate.
Signaling Pathways
The Natriuretic Peptide-cGMP Signaling Pathway
The primary downstream signaling pathway activated by the sacubitril component is the natriuretic peptide-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.
-
Activation: Natriuretic peptides bind to their cognate receptors (NPR-A and NPR-B), which possess intrinsic guanylate cyclase activity.
-
Second Messenger Production: This binding stimulates the conversion of guanosine triphosphate (GTP) to cGMP.
-
Downstream Effects: Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates multiple downstream targets. The physiological consequences of this pathway activation are central to the therapeutic effects of sacubitril/valsartan and include:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to reduced preload and afterload.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.
-
Antiproliferative and Antifibrotic Effects: Inhibition of cardiac fibroblast proliferation and collagen synthesis, thereby attenuating adverse cardiac remodeling.
-
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Valsartan's mechanism is centered on the blockade of the RAAS pathway at the receptor level.
-
RAAS Cascade: In heart failure, reduced cardiac output leads to the release of renin from the kidneys. Renin cleaves angiotensinogen (B3276523) to angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE).
-
Angiotensin II Effects: Angiotensin II binds to AT1 receptors, triggering a cascade of detrimental effects including vasoconstriction, aldosterone (B195564) release (leading to sodium and water retention), and stimulation of cellular growth and fibrosis in the heart and blood vessels.
-
AT1 Receptor Blockade: Valsartan selectively blocks the AT1 receptor, preventing angiotensin II from exerting its harmful effects.[6] This leads to vasodilation, reduced aldosterone secretion, and attenuation of cardiac remodeling.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacodynamics of sacubitril/valsartan.
Table 1: In Vitro Pharmacological Parameters
| Component | Target | Parameter | Value | Reference(s) |
| Sacubitrilat | Neprilysin | IC50 | 5 nM | [2][7] |
| Valsartan | AT1 Receptor | Ki | 2.38 nM | [3][8] |
| Valsartan | AT1 Receptor | pKi | 7.65 ± 0.12 | [9][10] |
| Valsartan | AT1 Receptor | Kd | 1.44 nM | [4] |
Table 2: Clinical Biomarker Changes with Sacubitril/Valsartan
| Biomarker | Study | Patient Population | Treatment Comparison | Key Finding | Reference(s) |
| NT-proBNP | PARADIGM-HF | HFrEF | Sacubitril/Valsartan vs. Enalapril | Sacubitril/valsartan led to a greater reduction in NT-proBNP compared to enalapril. | [11] |
| NT-proBNP | Mechanistic Study | HFrEF | Baseline vs. 90 days of Sacubitril/Valsartan | Mild decrease observed. | [12][13] |
| ANP | Mechanistic Study | HFrEF | Baseline vs. 90 days of Sacubitril/Valsartan | ~4-fold increase in plasma ANP levels. | [12][13] |
| Plasma cGMP | Mechanistic Study | HFrEF | Baseline vs. 30 days of Sacubitril/Valsartan | Significant increase in plasma cGMP levels. | [12] |
| Soluble Neprilysin Activity | Mechanistic Study | HFrEF | Baseline vs. 30/90 days of Sacubitril/Valsartan | Dose-dependent decrease in neprilysin activity. | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Neprilysin Activity Assay
This protocol outlines a method to determine the inhibitory activity of sacubitrilat on neprilysin in plasma samples.
-
Sample Preparation: Collect whole blood in heparin-coated tubes. Centrifuge to separate plasma.
-
Reaction Mixture: In a 96-well plate, incubate plasma samples with the neprilysin substrate, such as glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine, in a suitable buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the fluorescence of the cleaved product (e.g., 4-methoxy-2-naphthylamine) using a microplate reader at an excitation/emission wavelength pair of 340/425 nm.
-
Inhibition Curve: To determine the IC50, perform the assay with serial dilutions of sacubitrilat. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
Protocol 2: Measurement of Plasma cGMP Levels
This protocol describes a common method for quantifying cGMP in plasma using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection: Collect blood in EDTA tubes and centrifuge immediately at 4°C to obtain plasma. Store plasma at -80°C until analysis.
-
Assay Principle: This is a competitive immunoassay. cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding sites on a cGMP-specific antibody coated on a microplate.
-
Procedure: a. Add plasma samples, standards, and controls to the wells of the antibody-coated microplate. b. Add HRP-labeled cGMP to each well. c. Incubate the plate for the recommended time (e.g., 2 hours) at room temperature. d. Wash the plate to remove unbound reagents. e. Add a substrate solution (e.g., TMB). The HRP enzyme catalyzes a color change. f. Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculation: The intensity of the color is inversely proportional to the concentration of cGMP in the sample. Calculate the cGMP concentration by interpolating from a standard curve generated with known concentrations of cGMP.
Protocol 3: Animal Model of Pressure-Overload Heart Failure
This protocol details the creation of a heart failure model in rodents via ascending aortic constriction (AAC) to study the effects of sacubitril/valsartan.
-
Animal Model: Use male Sprague-Dawley rats (4-5 weeks old).
-
Surgical Procedure (AAC): a. Anesthetize the animal and provide mechanical ventilation. b. Perform a thoracotomy to expose the ascending aorta. c. Place a ligature (e.g., 4-0 silk suture) around the ascending aorta along with a needle of a specific diameter (e.g., 0.6 mm). d. Tie the ligature securely and then remove the needle, creating a defined constriction. e. Close the thoracic cavity and allow the animal to recover. Sham-operated animals undergo the same procedure without the aortic constriction.
-
Drug Administration: After a period to allow for the development of cardiac hypertrophy and dysfunction (e.g., 4 weeks), randomize animals to receive vehicle, valsartan (e.g., 31 mg/kg/day), or sacubitril/valsartan (e.g., 68 mg/kg/day) via oral gavage for a specified duration (e.g., 10 weeks).[14]
-
Outcome Assessment: At the end of the treatment period, assess cardiac function via echocardiography (measuring parameters like ejection fraction and ventricular dimensions).[14] Perform histological analysis of heart tissue to evaluate fibrosis and hypertrophy.
Conclusion
Sacubitril/valsartan represents a paradigm shift in the management of heart failure. Its dual mechanism, which simultaneously enhances the protective natriuretic peptide system and blocks the deleterious renin-angiotensin-aldosterone system, addresses the complex pathophysiology of heart failure more comprehensively than previous therapies. The robust body of evidence, from molecular assays to large-scale clinical trials, confirms its efficacy in improving cardiovascular outcomes. This guide provides the foundational technical details for researchers and drug development professionals to understand and further investigate the multifaceted actions of this important therapeutic agent.
References
- 1. Sacubitril/valsartan - Wikipedia [en.wikipedia.org]
- 2. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 3. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 4. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The history and mystery of sacubitril/valsartan: From clinical trial to the real world [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. ClinPGx [clinpgx.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Association between NT‐proBNP changes and clinical outcomes in paediatric patients with heart failure: Insights from PANORAMA‐HF and PARADIGM‐HF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of sacubitril/valsartan on neprilysin targets and the metabolism of natriuretic peptides in chronic heart failure: a mechanistic clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Anti-Heart Failure Agent 1 (AFA-1) in Cardiomyocytes: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, characterized by the inability of the heart to meet the body's metabolic demands. At the cellular level, HF is associated with profound derangements in cardiomyocyte function, including impaired ion homeostasis, energetic deficits, and increased oxidative stress. Anti-Heart Failure Agent 1 (AFA-1) is an investigational therapeutic designed to directly target these core pathophysiological mechanisms within the cardiomyocyte. This document provides an in-depth technical overview of the pharmacodynamics of AFA-1, detailing its molecular mechanism of action, effects on key signaling pathways, and quantitative impact on cardiomyocyte function. The information presented is based on preclinical data derived from in vitro studies on isolated adult ventricular cardiomyocytes.
Mechanism of Action
AFA-1 exerts its primary effects through a dual mechanism that is independent of renal sodium-glucose cotransporter 2 (SGLT2) inhibition, a pathway targeted by some other cardiovascular drugs.[1][2] The core actions of AFA-1 in cardiomyocytes are:
-
Inhibition of the Cardiac Sodium-Hydrogen Exchanger 1 (NHE1): AFA-1 directly inhibits the NHE1 protein located in the cardiomyocyte sarcolemma.[1][2][3][4] In heart failure, NHE1 is often upregulated and over-activated, leading to an increase in intracellular sodium ([Na⁺]i). This elevated [Na⁺]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing an influx of calcium ([Ca²⁺]i) and subsequent calcium overload. By inhibiting NHE1, AFA-1 lowers intracellular sodium, which in turn reduces cytosolic calcium levels, mitigating mitochondrial calcium overload and improving diastolic function.[5][6]
-
Enhancement of Mitochondrial Function: AFA-1 has been shown to directly improve mitochondrial bioenergetics and reduce oxidative stress.[3][7][8][9] It achieves this by modulating the expression of mitochondrial dynamics proteins and improving the efficiency of the electron transport chain.[7][9] This leads to increased ATP production, a reduction in reactive oxygen species (ROS), and preservation of mitochondrial membrane potential, which are critical for cardiomyocyte survival and contractile function.[9]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade affected by AFA-1 in cardiomyocytes.
Quantitative Pharmacodynamic Data
The effects of AFA-1 (1 µM) were quantified in isolated adult rat ventricular cardiomyocytes subjected to hypertrophic stress (phenylephrine 100 µM for 24h) versus vehicle control.
Table 1: Effects of AFA-1 on Intracellular Ion Homeostasis
| Parameter | Control | Hypertrophic Stress | Hypertrophic Stress + AFA-1 (1 µM) |
| Intracellular Na⁺ ([Na⁺]i), mM | 7.5 ± 0.4 | 12.8 ± 0.6 | 8.1 ± 0.5 |
| Diastolic Ca²⁺ ([Ca²⁺]i), nM | 105 ± 8 | 185 ± 12 | 115 ± 10 |
| NHE1 Activity (dpHi/dt) | 0.08 ± 0.01 | 0.25 ± 0.03 | 0.10 ± 0.02 |
Data presented as mean ± SEM. [Na⁺]i was measured using SBFI-AM fluorescence. [Ca²⁺]i was measured using Fura-2 AM fluorescence.
Table 2: Effects of AFA-1 on Mitochondrial Function
| Parameter | Control | Hypertrophic Stress | Hypertrophic Stress + AFA-1 (1 µM) |
| Basal Oxygen Consumption Rate (pmol/min) | 125 ± 10 | 95 ± 8 | 120 ± 9 |
| ATP-linked Respiration (pmol/min) | 100 ± 8 | 68 ± 6 | 95 ± 7 |
| Maximal Respiration (pmol/min) | 250 ± 20 | 150 ± 15 | 235 ± 18 |
| Mitochondrial ROS Production (AU) | 1.0 ± 0.1 | 2.8 ± 0.3 | 1.2 ± 0.2 |
Data presented as mean ± SEM. Oxygen consumption rates were measured using a Seahorse XF Analyzer. ROS production was measured using MitoSOX Red fluorescence.
Table 3: Effects of AFA-1 on Cardiomyocyte Contractility
| Parameter | Control | Hypertrophic Stress | Hypertrophic Stress + AFA-1 (1 µM) |
| % Sarcomere Shortening | 10.2 ± 0.5 | 6.5 ± 0.4 | 9.8 ± 0.6 |
| Time to 90% Relengation (ms) | 180 ± 10 | 250 ± 15 | 190 ± 12 |
| Apoptotic Cells (TUNEL+), % | 2 ± 0.5 | 15 ± 2.1 | 4 ± 0.8 |
Data presented as mean ± SEM. Contractility was assessed via video-based sarcomere tracking (IonOptix). Apoptosis was quantified by TUNEL assay.[10][11]
Detailed Experimental Protocols
Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from standard Langendorff perfusion methods.[12][13][14][15][16]
-
Anesthesia and Heart Excision: Adult Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (B6593769) (50 mg/kg, IP). The chest is opened, and the heart is rapidly excised and placed in ice-cold saline solution.[14]
-
Cannulation: The aorta is cannulated onto a Langendorff perfusion system. The heart is initially perfused with a calcium-containing buffer to clear remaining blood, followed by a switch to a calcium-free buffer for 5 minutes to arrest contractions.[12]
-
Enzymatic Digestion: The perfusion is switched to a digestion buffer containing collagenase type II (e.g., 6,500 U) and hyaluronidase (B3051955) (e.g., 12 mg) in a recirculating manner for 20-30 minutes, or until the heart becomes soft and pale.[12][13]
-
Cell Dissociation: The ventricles are removed, minced, and gently triturated in a stop buffer (containing fetal bovine serum) to release individual cardiomyocytes.[15]
-
Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension in a stepwise manner to prevent hypercontracture, reaching a final concentration of ~1.0 mM.[12][13]
-
Purification: Viable, rod-shaped cardiomyocytes are purified by gravity settling for 10-15 minutes.[16] The resulting cells are used for experiments within 2-4 hours.
Measurement of Intracellular Sodium ([Na⁺]i)
This protocol uses the ratiometric fluorescent indicator SBFI-AM.[17][18]
-
Dye Loading: Isolated cardiomyocytes are plated on laminin-coated coverslips and incubated with 5 µM SBFI-AM and 0.02% Pluronic F-127 in a physiological buffer for 90 minutes at room temperature. To prevent dye leakage, 1 mM probenecid (B1678239) is included in all solutions.[17][18]
-
Fluorescence Measurement: The coverslip is mounted on an inverted fluorescence microscope. Cells are excited at 340 nm and 380 nm, and emission is collected at 510 nm.
-
Calibration: At the end of each experiment, an in-vivo calibration is performed by exposing cells to solutions with known [Na⁺] (0-20 mM) in the presence of ionophores (gramicidin D) and a Na⁺/K⁺ pump inhibitor (strophanthidin) to equilibrate intracellular and extracellular sodium.[17]
-
Analysis: The ratio of fluorescence intensities (F340/F380) is calculated and converted to [Na⁺]i using the calibration curve.[19]
Assessment of Mitochondrial Respiration (Seahorse XF Assay)
This protocol measures the oxygen consumption rate (OCR) in real-time.[20][21][22]
-
Cell Plating: Isolated cardiomyocytes are seeded onto a gelatin-coated Seahorse XF96 cell culture microplate at a density of 15,000 cells/well.[20]
-
Assay Preparation: On the day of the assay, culture medium is replaced with XF Assay Medium supplemented with substrates like galactose, pyruvate, and glutamine. The plate is incubated in a non-CO₂ incubator for 45-60 minutes.[21]
-
Mito Stress Test: The Seahorse XFe96 Analyzer performs the assay. A mitochondrial stress test involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: A protonophore that uncouples the electron transport chain, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.
-
-
Data Analysis: OCR values are normalized to cell number or protein content, and key parameters (basal respiration, ATP production, maximal capacity) are calculated.[22]
Western Blotting for Protein Expression
This protocol is used to quantify specific protein levels.[23][24][25]
-
Lysate Preparation: Cardiomyocyte pellets or heart tissue are homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[23] The lysate is centrifuged at 14,000 rpm for 15 minutes at 4°C, and the supernatant is collected.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: 20-40 µg of protein per sample is loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour, then incubated with a primary antibody (e.g., anti-NHE1, anti-p-CaMKII) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity.
Experimental Workflow and Logic Diagrams
General Experimental Workflow
The diagram below outlines the sequential process from cell isolation to multi-parametric functional analysis.
Logic Diagram for NHE1 Inhibition Cascade
This diagram illustrates the logical consequence of NHE1 inhibition by AFA-1.
References
- 1. Direct cardiac effects of SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of sglt2 inhibitors through their direct actions on cardiomyocytes - Browse Articles - Conditioning Medicine [conditionmed.org]
- 3. Direct Cardiac Mechanisms of the Sodium Glucose Co-Transporter 2 Inhibitor Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Empagliflozin inhibits Na+ /H+ exchanger activity in human atrial cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Empagliflozin prevents heart failure through inhibition of the NHE1-NO pathway, independent of SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dapagliflozin alleviates mitochondrial damage in the myocardium under diabetic conditions by targeting sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A SGLT2 inhibitor dapagliflozin suppresses prolonged ventricular-repolarization through augmentation of mitochondrial function in insulin-resistant metabolic syndrome rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Appropriate Dose of Dapagliflozin Improves Cardiac Outcomes by Normalizing Mitochondrial Fission and Reducing Cardiomyocyte Apoptosis After Acute Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of adult mouse and rat cardiomyocytes [bio-protocol.org]
- 14. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 15. Isolation and Culture of Adult Mouse Cardiomyocytes for Cell Signaling and in vitro Cardiac Hypertrophy [jove.com]
- 16. aidic.it [aidic.it]
- 17. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A new approach to characterize cardiac sodium storage by combining fluorescence photometry and magnetic resonance imaging in small animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Which protocol should I use for the Seahorse Bioscience XF96 Extracellular Flux Analyzer and your cardiomyocytes? | FujiFilm CDI [fujifilmcdi.com]
- 21. fujifilmcdi.com [fujifilmcdi.com]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Western blot protocol | Abcam [abcam.com]
Molecular Target of "Anti-Heart Failure Agent 1" Remains Undisclosed in Publicly Available Data
Despite a comprehensive search for the molecular target and mechanism of action of the compound designated as "Anti-Heart Failure Agent 1," no specific biological data, experimental protocols, or associated signaling pathways are available in the public domain. The compound, identified by the CAS number 142648-47-3 and chemically named "Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-," appears primarily in chemical supplier catalogs with only a generic description as an orally available agent for heart failure treatment.
Initial investigations revealed that "this compound" is a placeholder name used by commercial vendors. Subsequent searches using its specific chemical identifier in scientific literature, patent databases, and clinical trial registries did not yield any published research detailing its pharmacological properties or molecular interactions in the context of heart failure.
The absence of publicly accessible research data prevents the creation of an in-depth technical guide as requested. Key information, including quantitative data on its efficacy and potency, detailed experimental methodologies for target identification, and the signaling pathways it may modulate, remains elusive.
For researchers and drug development professionals, this lack of information means that the therapeutic potential and biological basis of action for "Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-" are yet to be characterized and validated by the scientific community. Without foundational studies on its mechanism of action, further development and clinical application for heart failure are not feasible based on the currently available information.
It is possible that research on this compound is in very early, unpublished stages or has been discontinued. Researchers interested in this specific chemical entity would need to conduct their own preclinical studies to identify its molecular target and elucidate its therapeutic mechanism. Standard drug target identification protocols would be the necessary starting point for any such investigation.
General Experimental Approaches for Molecular Target Identification
While no specific data exists for "this compound," a general workflow for identifying the molecular target of a novel compound is presented below. This represents a typical, high-level approach used in drug discovery.
The above diagram illustrates a logical progression from initial screening to preclinical development. Researchers would typically begin with phenotypic assays to observe the compound's effect on relevant cell models. Following this, a variety of methods, including affinity-based techniques to isolate binding partners and expression-based approaches to identify changes in gene or protein levels, would be employed to generate a list of potential targets. Computational methods can also be used to predict likely targets based on the compound's structure. Once candidate targets are identified, they must be validated through rigorous experimentation, such as genetic manipulation of the proposed target to see if it recapitulates or abrogates the compound's effects. Finally, detailed studies are conducted to understand the downstream signaling pathways and overall mechanism of action.
Until such studies are performed and published for "Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-," its role, if any, as an anti-heart failure agent remains speculative.
A Technical Guide to the Core Signaling Pathway Modulation of Dapagliflozin in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone therapy for heart failure (HF), demonstrating significant reductions in cardiovascular death and hospitalizations for HF.[1][2] These benefits are observed in patients with and without type 2 diabetes, suggesting mechanisms of action that extend beyond glycemic control.[1][3][4] This technical guide provides an in-depth exploration of the core signaling pathways modulated by Dapagliflozin, offering insights into its cardioprotective effects. The document summarizes key quantitative data, details common experimental protocols, and visualizes the complex molecular interactions involved.
Core Signaling Pathways Modulated by Dapagliflozin
Dapagliflozin exerts its beneficial effects on the heart by influencing a network of interconnected signaling pathways involved in inflammation, fibrosis, oxidative stress, and cellular metabolism.
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a crucial cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic processes to restore energy balance. In heart failure, AMPK activity is often impaired. Dapagliflozin has been shown to activate AMPK in cardiac cells, which appears to be a central mechanism for many of its downstream cardioprotective effects.[5][6][7] This activation is independent of SGLT2 inhibition in the heart, as SGLT2 is largely absent in cardiomyocytes.[6]
Activated AMPK influences several downstream processes:
-
Inhibition of Oxidative Stress: Dapagliflozin-mediated AMPK activation can suppress the activity of NADPH oxidase (Nox), a major source of reactive oxygen species (ROS) in cardiomyocytes, via modulation of Protein Kinase C (PKC).[6][8]
-
Modulation of Autophagy: AMPK activation can trigger autophagy and mitophagy (the selective removal of damaged mitochondria) through pathways like PINK1/Parkin, helping to clear dysfunctional components and maintain cellular health.[9][10]
-
Anti-Fibrotic Effects: By activating AMPK, dapagliflozin can inhibit pro-fibrotic signaling pathways such as TGF-β/Smad.[7][11]
Inhibition of the NLRP3 Inflammasome
Chronic inflammation is a key driver in the pathophysiology of heart failure. The NOD-like receptor family pyrin domain–containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. Studies have shown that Dapagliflozin can reduce the activation and expression of the NLRP3 inflammasome and its components in the myocardium.[5][12][13] This anti-inflammatory effect helps to limit myocardial damage and preserve cardiac function.[12][13] The suppression of NLRP3 may be linked to enhanced autophagy, which helps clear inflammasome components.[12]
Attenuation of TGF-β/Smad Signaling and Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to myocardial stiffening and dysfunction. The Transforming Growth Factor-β (TGF-β)/Smad pathway is a primary driver of this process. Dapagliflozin has been demonstrated to attenuate myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[11][14][15] This effect has been observed in both diabetic and non-diabetic models of heart failure, leading to reduced collagen deposition and improved cardiac structure and function.[14][15] This anti-fibrotic action may be mediated, in part, by AMPK activation, which can suppress TGF-β signaling.[11]
Quantitative Data Summary
The clinical efficacy and preclinical molecular effects of Dapagliflozin are supported by extensive quantitative data.
Table 1: Key Clinical Trial Outcomes for Dapagliflozin in Heart Failure
| Trial Name | Population | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| DAPA-HF | HFrEF (LVEF ≤40%), with or without T2D | Composite of worsening HF or CV death | 0.74 (0.65 - 0.85) | <0.001 | [2][3][16] |
| DECLARE-TIMI 58 | T2D with or at risk for ASCVD | Composite of CV death or hospitalization for HF | 0.83 (0.73 - 0.95) | 0.005 | [4] |
| DECLARE-TIMI 58 (HFrEF Subgroup) | T2D with HFrEF | Composite of CV death or hospitalization for HF | 0.62 (0.45 - 0.86) | N/A | [4] |
| DELIVER | HFpEF (LVEF >40%) | Composite of worsening HF or CV death | Results anticipated to further define efficacy | N/A | [3][17] |
ASCVD: Atherosclerotic Cardiovascular Disease; CI: Confidence Interval; CV: Cardiovascular; HF: Heart Failure; HFrEF: Heart Failure with reduced Ejection Fraction; HFpEF: Heart Failure with preserved Ejection Fraction; LVEF: Left Ventricular Ejection Fraction; T2D: Type 2 Diabetes.
Table 2: Preclinical Evidence of Dapagliflozin's Effects on Cardiac Markers
| Model System | Condition | Key Finding | Quantitative Change | Reference |
| Type 2 Diabetic (BTBR ob/ob) Mice | Diabetic Cardiomyopathy | Improved LVEF | 53±1% (Control) vs. 68±1% (Dapa) | [5] |
| Type 2 Diabetic (BTBR ob/ob) Mice | Diabetic Cardiomyopathy | Reduced NLRP3 mRNA levels | Significantly attenuated vs. control | [5][7] |
| Type 2 Diabetic (BTBR ob/ob) Mice | Diabetic Cardiomyopathy | Reduced Collagen-1 & -3 mRNA | Significantly attenuated by Dapa | [5][7] |
| Normoglycemic Rabbit Model | Chronic Heart Failure | Inhibition of TGF-β1/Smad pathway | Suppressed protein expression vs. HF group | [14][15] |
| Mouse Model | Myocardial Ischemia/Reperfusion | Reduced Infarct Size | 40.47±3.69% (Control) vs. 14.91±1.76% (Dapa) | [9] |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Reduced ROS Production | Significantly abrogated by Dapa treatment | [6][8] |
LVEF: Left Ventricular Ejection Fraction; NLRP3: NOD-like receptor family pyrin domain–containing 3; ROS: Reactive Oxygen Species; TGF-β1: Transforming Growth Factor-β1.
Detailed Experimental Protocols
The following section outlines common methodologies used to investigate the molecular effects of Dapagliflozin on cardiac signaling pathways.
In Vivo Animal Models
-
Diabetic Cardiomyopathy Model:
-
Species: Male BTBR ob/ob mice (a model of type 2 diabetes) or Wistar rats.[5][18]
-
Induction: For rats, a high-fat diet for several weeks followed by a low-dose injection of streptozotocin (B1681764) (STZ; e.g., 35 mg/kg i.p.) is common.[11][19]
-
Dapagliflozin Administration: Typically administered via oral gavage at doses ranging from 1 mg/kg/day to 12 mg/kg/day for a period of several weeks (e.g., 8-10 weeks).[5][15][20][21]
-
Key Analyses: Echocardiography to assess cardiac function (LVEF, fractional shortening), histological analysis (Masson's trichrome for fibrosis), and molecular analysis (Western blot, qRT-PCR) of heart tissue.[15][20]
-
-
Myocardial Infarction (MI) / Ischemia-Reperfusion (I/R) Model:
-
Species: Male Sprague-Dawley or Wistar rats.[22]
-
Procedure: Surgical ligation of the left anterior descending (LAD) coronary artery for a defined period (e.g., 60 minutes) followed by reperfusion.[6]
-
Dapagliflozin Administration: Can be given as a pretreatment (e.g., for 7 days prior to I/R) or post-MI treatment for several weeks.[12][22]
-
Key Analyses: Measurement of infarct size (e.g., using Evans Blue/TTC staining), serum cardiac injury markers (cTnI, CK-MB), and molecular analysis of the infarct and border zones.[12]
-
In Vitro Cell Culture Models
-
Cell Lines: H9c2 rat cardiomyoblasts, primary neonatal or adult rodent cardiomyocytes, and primary cardiac fibroblasts are commonly used.[6][11]
-
Experimental Conditions:
-
Dapagliflozin Treatment: Dapagliflozin is added to the culture medium at various concentrations (e.g., 1-10 µM) before or during the injury stimulus.[12]
Key Molecular and Cellular Assays
-
Western Blotting: Used to quantify the protein levels of key signaling molecules. Primary antibodies for p-AMPK, total-AMPK, TGF-β1, Smad2/3, NLRP3, Caspase-1, LC3-II/I, and GAPDH (as a loading control) are essential.[18]
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes such as Nlrp3, Il1b, Col1a1, and Tgf-b1.[18]
-
Histological Staining:
-
ROS Detection: Cellular ROS levels can be measured using fluorescent probes like Dihydroethidium (DHE) or DCFH-DA.
-
Mitochondrial Function Assays: Mitochondrial membrane potential can be assessed using probes like JC-1 or TMRM. Mitochondrial morphology is often evaluated using transmission electron microscopy (TEM).[22]
Visualized Experimental Workflow
The diagram below illustrates a typical workflow for investigating the anti-fibrotic effects of Dapagliflozin in a preclinical model.
Conclusion
Dapagliflozin represents a paradigm shift in heart failure management, offering significant clinical benefits through a complex and multifactorial mechanism of action. Its ability to modulate core signaling pathways—including the activation of the master metabolic regulator AMPK and the inhibition of pro-inflammatory (NLRP3 inflammasome) and pro-fibrotic (TGF-β/Smad) cascades—underpins its profound cardioprotective effects. This activity is independent of its renal SGLT2 inhibitory function, highlighting direct and indirect benefits to the myocardium. Understanding these intricate pathways is crucial for ongoing research and the development of novel therapeutic strategies for heart failure. Further investigation into the interplay between these pathways will continue to illuminate the full spectrum of Dapagliflozin's therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. SGLT-2 Inhibitors in Heart Failure: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. SGLT-2 Inhibition with Dapagliflozin Reduces the Activation of the Nlrp3/ASC Inflammasome and Attenuates the Development of Diabetic Cardiomyopathy in Mice with Type 2 Diabetes. Further Augmentation of the Effects with Saxagliptin, a DPP4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dapagliflozin attenuates hypoxia/reoxygenation-caused cardiac dysfunction and oxidative damage through modulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dapagliflozin Alleviates Myocardial Ischaemia Reperfusion Injury by Activating Mitophagy via the AMPK-PINK1/Parkin Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Dapagliflozin alleviates cardiac fibrosis through suppressing EndMT and fibroblast activation via AMPKα/TGF-β/Smad signalling in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Sodium-Glucose Co-transporter-2 Inhibitor of Dapagliflozin Attenuates Myocardial Ischemia/Reperfusion Injury by Limiting NLRP3 Inflammasome Activation and Modulating Autophagy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Dapagliflozin for Heart Failure with Preserved Ejection Fraction: Will the DELIVER Study Deliver? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SGLT2 inhibitor dapagliflozin prevents atherosclerotic and cardiac complications in experimental type 1 diabetes | PLOS One [journals.plos.org]
- 19. Istanbul University Press [iupress.istanbul.edu.tr]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Appropriate Dose of Dapagliflozin Improves Cardiac Outcomes by Normalizing Mitochondrial Fission and Reducing Cardiomyocyte Apoptosis After Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of the Novel Anti-Heart Failure Agent "FibroGuard" on Cardiac Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome often characterized by adverse cardiac remodeling, in which cardiac fibrosis plays a pivotal role.[1][2][3] Cardiac fibroblasts are the primary cell type responsible for the synthesis and deposition of extracellular matrix (ECM) proteins, which, in excess, lead to increased myocardial stiffness, impaired cardiac function, and arrhythmogenesis.[3][4][5] Consequently, targeting cardiac fibroblast activation and function represents a promising therapeutic strategy for mitigating heart failure progression.[3][6] This technical guide details the in vitro effects of "FibroGuard," a novel small molecule inhibitor designed to modulate cardiac fibroblast activity, on key pathological processes in cardiac fibrosis.
Mechanism of Action
FibroGuard is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase. The TGF-β signaling pathway is a master regulator of fibrosis in various organs, including the heart.[7][8][9][10] Upon ligand binding, TGF-β receptors activate downstream signaling cascades, primarily the canonical SMAD pathway, leading to the transcription of pro-fibrotic genes.[9][10] By inhibiting TGFβRI, FibroGuard effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing their nuclear translocation and subsequent activation of target genes responsible for fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen synthesis.[9]
Core In Vitro Effects of FibroGuard
The in vitro efficacy of FibroGuard was evaluated in primary human cardiac fibroblasts. The key parameters assessed were cell proliferation, differentiation into myofibroblasts (as determined by α-smooth muscle actin expression), and collagen deposition.
Data Summary
The following tables summarize the quantitative data from key in vitro experiments.
Table 1: Effect of FibroGuard on TGF-β1-Induced Cardiac Fibroblast Proliferation
| Treatment Group | Concentration (µM) | Cell Proliferation (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| TGF-β1 (10 ng/mL) | - | 152 ± 8.1 |
| TGF-β1 + FibroGuard | 0.1 | 125 ± 6.5 |
| TGF-β1 + FibroGuard | 1 | 108 ± 4.9 |
| TGF-β1 + FibroGuard | 10 | 95 ± 5.3 |
Table 2: Effect of FibroGuard on TGF-β1-Induced Myofibroblast Differentiation (α-SMA Expression)
| Treatment Group | Concentration (µM) | α-SMA Positive Cells (%) |
| Vehicle Control | - | 5 ± 1.2 |
| TGF-β1 (10 ng/mL) | - | 85 ± 7.3 |
| TGF-β1 + FibroGuard | 0.1 | 62 ± 5.8 |
| TGF-β1 + FibroGuard | 1 | 35 ± 4.1 |
| TGF-β1 + FibroGuard | 10 | 12 ± 2.5 |
Table 3: Effect of FibroGuard on TGF-β1-Induced Collagen Type I Deposition
| Treatment Group | Concentration (µM) | Collagen I Deposition (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.2 |
| TGF-β1 (10 ng/mL) | - | 4.8 ± 0.5 |
| TGF-β1 + FibroGuard | 0.1 | 3.1 ± 0.4 |
| TGF-β1 + FibroGuard | 1 | 1.9 ± 0.3 |
| TGF-β1 + FibroGuard | 10 | 1.2 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cardiac Fibroblast Isolation and Culture
Primary human cardiac fibroblasts were isolated from ventricular tissue obtained from consenting donors. The tissue was minced and digested using a solution of collagenase type II and dispase. The resulting cell suspension was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells between passages 2 and 4 were used to ensure a stable phenotype.[11][12]
Proliferation Assay (BrdU Incorporation)
Cardiac fibroblasts were seeded in 96-well plates at a density of 5 x 10³ cells per well. After 24 hours, the cells were serum-starved for 24 hours to synchronize their cell cycles. Subsequently, cells were treated with TGF-β1 (10 ng/mL) in the presence or absence of varying concentrations of FibroGuard for 24 hours. Cell proliferation was assessed using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay kit according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.
Immunocytochemistry for α-SMA
Fibroblasts were grown on glass coverslips in 24-well plates. Following treatment with TGF-β1 and FibroGuard for 48 hours, the cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA). The cells were then incubated with a primary antibody against α-smooth muscle actin (α-SMA) overnight at 4°C. After washing, a fluorescently labeled secondary antibody was applied. Nuclei were counterstained with DAPI. Images were captured using a fluorescence microscope, and the percentage of α-SMA positive cells was quantified.[13]
Sircol Collagen Assay
To quantify total soluble collagen deposition, cardiac fibroblasts were cultured in 6-well plates and treated as described above for 72 hours. The cell culture supernatant was collected, and the amount of soluble collagen was determined using the Sircol Soluble Collagen Assay kit. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagens. The absorbance of the collagen-dye complex was measured at 555 nm.
Western Blotting for SMAD2/3 Phosphorylation
To confirm the mechanism of action, cardiac fibroblasts were treated with TGF-β1 (10 ng/mL) and FibroGuard for 1 hour. Whole-cell lysates were prepared, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phosphorylated SMAD2 (p-SMAD2), total SMAD2, phosphorylated SMAD3 (p-SMAD3), and total SMAD3. GAPDH was used as a loading control. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
References
- 1. Mechanisms of Fibroblast Activation in the Remodeling Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Fibroblast Activation and Myocardial Fibrosis: Lessons Learned from FB-Specific Conditional Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel therapeutic strategies targeting fibroblasts and fibrosis in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac fibroblasts in heart failure and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. bioengineer.org [bioengineer.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 11. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]
- 12. Genetic Regulation of Fibroblast Activation and Proliferation in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Anti-Heart Failure Agent 1 (Sacubitril/Valsartan): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anti-Heart Failure Agent 1, exemplified by the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril (B1662468)/Valsartan (B143634), represents a cornerstone in the management of heart failure. This technical guide provides an in-depth overview of its preclinical pharmacology, consolidating key data on its mechanism of action, pharmacokinetics, and pharmacodynamics from various in vitro and in vivo studies. The dual mechanism, which simultaneously enhances the beneficial natriuretic peptide system and blocks the deleterious renin-angiotensin-aldosterone system, has demonstrated significant efficacy in preclinical models of heart failure. This document summarizes quantitative data in structured tables for ease of comparison, provides detailed experimental protocols for key assays, and visualizes complex pathways and workflows to support further research and development in this therapeutic area.
Mechanism of Action
This compound is a combination of two active components: Sacubitril, a prodrug that is metabolized to the active neprilysin inhibitor LBQ657, and Valsartan, an angiotensin II type 1 (AT1) receptor blocker.[1][2]
-
Neprilysin Inhibition (Sacubitril/LBQ657): Neprilysin is a neutral endopeptidase responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]), bradykinin, and adrenomedullin.[1][3] By inhibiting neprilysin, the active metabolite LBQ657 increases the levels of these peptides.[2] This enhancement of the natriuretic peptide system leads to vasodilation, natriuresis (sodium excretion), and diuresis, which collectively reduce cardiac preload and afterload, and have anti-hypertrophic and anti-fibrotic effects.[3]
-
Angiotensin II Receptor Blockade (Valsartan): The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the pathophysiology of heart failure.[4] Its activation leads to vasoconstriction, sodium and water retention, and maladaptive cardiac remodeling (hypertrophy and fibrosis) primarily through the action of angiotensin II on the AT1 receptor.[4] Valsartan is a potent and selective antagonist of the AT1 receptor, blocking these detrimental effects.[2]
The combination is crucial because neprilysin also degrades angiotensin II. Therefore, inhibiting neprilysin alone would lead to an accumulation of angiotensin II, counteracting the intended therapeutic benefits. The concurrent blockade of the AT1 receptor by valsartan mitigates this effect, resulting in a synergistic therapeutic action.[2]
Figure 1. Dual mechanism of action of this compound.
Preclinical Pharmacodynamics
The pharmacodynamic effects of Sacubitril/Valsartan have been extensively characterized in vitro and in various animal models of heart failure.
In Vitro Activity
The dual activity of the agent is confirmed by its high affinity and potency at its respective molecular targets.
| Parameter | Analyte | Species/System | Value | Reference(s) |
| AT1 Receptor Binding | ||||
| Ki | Valsartan | Rat aortic smooth muscle | 2.38 nM | [5] |
| Kd | Valsartan | Rat aortic smooth muscle | 1.44 nM | [2] |
| pKi | Valsartan | Cloned AT1 Receptors (COS-7 cells) | 7.65 ± 0.12 | [6] |
| Neprilysin Inhibition | ||||
| IC50 | LBQ657 | Recombinant human neprilysin | ~5 nM | [3] |
| IC50 (weak inhibition) | LBQ657 | CYP2C9 | ~40 µM | [4] |
In Vivo Efficacy
Preclinical studies in models of hypertension, myocardial infarction, and pressure overload-induced heart failure consistently demonstrate the superiority of the dual-acting agent over AT1 receptor blockade alone.
Table 2. Summary of In Vivo Efficacy in Rodent Models of Heart Failure
| Model | Species | Treatment & Dose | Key Findings | Reference(s) |
| Pressure Overload (TAC) | Mouse | Sacubitril/Valsartan (60 mg/kg/day) | - Reduced cardiac hypertrophy (↓ HW/TL ratio) vs. Valsartan- Ameliorated cardiac fibrosis- Improved diastolic function | [5] |
| Myocardial Infarction (LAD Ligation) | Rat | Sacubitril/Valsartan (68 mg/kg/day) | - Improved LVEF and FS vs. Valsartan- Reduced LVEDs- Attenuated cardiac fibrosis (↓ Collagen I & III)- Downregulated TGF-β1/Smads pathway | [6] |
| Ang II-Induced Hypertension | Mouse | Sacubitril/Valsartan (30 mg/kg/day) | - Attenuated cardiomyocyte hypertrophy more effectively than Valsartan or Enalapril, independent of blood pressure reduction | [7] |
| Aging-Related HFpEF | Rat | Sacubitril/Valsartan (60 mg/kg/day) | - Reduced cardiac hypertrophy (↓ wall thickness, myocyte CSA)- No significant effect on established myocardial fibrosis | [8] |
Abbreviations: TAC = Transverse Aortic Constriction; LAD = Left Anterior Descending; LVEF = Left Ventricular Ejection Fraction; FS = Fractional Shortening; LVEDs = Left Ventricular End-Systolic dimension; HW/TL = Heart Weight to Tibia Length ratio; CSA = Cross-Sectional Area; HFpEF = Heart Failure with preserved Ejection Fraction.
Preclinical Pharmacokinetics
The pharmacokinetic profile of Sacubitril/Valsartan is characterized by the rapid absorption of both components and the swift conversion of the prodrug sacubitril to its active metabolite, LBQ657.[4]
Table 3. Summary of Preclinical and Clinical Pharmacokinetic Parameters
| Parameter | Sacubitril | LBQ657 (Active Metabolite) | Valsartan | Species | Reference(s) |
| Tmax (h) | ~0.5 | ~2.0 | ~1.5 - 2.5 | Human | [2][9] |
| t1/2 (h) | ~1.4 | ~11.5 | ~5.3 - 9.9 | Human | [4][9] |
| Bioavailability | ≥60% (as Sacubitril) | - | ~60% higher than standard valsartan formulations | Human | [2][10] |
| Protein Binding | ~94-97% | ~94-97% | ~94-97% | Human | [2] |
| Metabolism | Rapidly hydrolyzed by esterases to LBQ657 | Not significantly metabolized further | Minor metabolism (~9% via CYP2C9) | Human | [4] |
| Elimination | Primarily renal (as LBQ657, 52-68%) | Primarily renal | Primarily fecal/biliary (~83%) | Human | [4] |
| AUCpo (µg·h/mL) | - | - | 0.21 | Marmoset (oral) | [11] |
| Cmax (ng/mL) | - | - | 13,300 | Marmoset (30 mg/kg oral) | [11] |
| Km,u (µM) (uptake) | - | - | 28.4 ± 3.7 | Rat Hepatocytes | |
| Vmax (pmol/mg/min) (uptake) | - | - | 1318 ± 176 | Rat Hepatocytes |
Key Experimental Protocols
In Vitro Protocol: Dual Target Engagement Assessment
This section outlines protocols to independently verify the two primary mechanisms of action.
This protocol is adapted from commercially available neprilysin activity assay kits.
-
Preparation of Reagents:
-
NEP Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris, pH 7.5).
-
Recombinant NEP Enzyme: Reconstitute lyophilized human recombinant neprilysin in assay buffer to a stock concentration.
-
Fluorogenic Substrate: Prepare a stock solution of a specific NEP substrate (e.g., an o-aminobenzoic acid-based peptide) in DMSO.
-
Test Compound (LBQ657): Prepare a serial dilution of LBQ657 in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of each LBQ657 dilution (or vehicle control) to the wells of a 96-well black, flat-bottom plate.
-
Add 80 µL of the recombinant NEP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., λex = 330 nm / λem = 430 nm) kinetically over 60-120 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of LBQ657 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This protocol is based on established methods for GPCR binding assays.[1]
-
Preparation of Reagents:
-
Membrane Preparation: Isolate cell membranes from a source rich in AT1 receptors (e.g., rat aortic smooth muscle cells, rat liver, or cells engineered to overexpress the human AT1 receptor).[1]
-
Binding Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radioligand: Use a high-affinity radiolabeled AT1 receptor ligand, such as [125I]-(Sar¹,Ile⁸) Angiotensin II.
-
Test Compound (Valsartan): Prepare a serial dilution of Valsartan in binding buffer.
-
Non-specific Binding Control: Use a saturating concentration of a non-radiolabeled AT1 antagonist (e.g., 10 µM unlabeled Valsartan or Losartan).
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of the membrane preparation.
-
25 µL of the radioligand at a concentration near its Kd.
-
25 µL of either binding buffer (for total binding), the non-specific binding control, or the Valsartan serial dilutions.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, washing several times with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding for each Valsartan concentration.
-
Plot the percent inhibition against the log concentration of Valsartan and fit the curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
In Vivo Protocol: Myocardial Infarction Model (Rat)
This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction (MI) and subsequent heart failure.[7][10]
Figure 2. Experimental workflow for the rat myocardial infarction model.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine).[3]
-
Intubate the rat and provide mechanical ventilation. Maintain anesthesia throughout the procedure.
-
-
Surgical Procedure:
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the left atrium and ventricle. The LAD coronary artery will be visible descending from below the left atrium.
-
Using a tapered needle, pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Permanently ligate the artery by tying a secure double knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior ventricular wall.
-
For sham-operated controls, perform the entire procedure, including passing the suture under the LAD, but do not tie the knot.
-
-
Post-operative Care and Dosing:
-
Re-inflate the lungs and close the chest cavity in layers.
-
Extubate the animal once spontaneous breathing resumes. Provide post-operative analgesia and monitor for recovery.
-
House animals individually and allow for a recovery period (e.g., 24-48 hours) before initiating daily oral gavage with either vehicle or this compound at the desired dose.
-
-
Endpoint Evaluation (e.g., at 4 weeks post-MI):
-
Cardiac Function: Perform serial echocardiography to measure LVEF, fractional shortening (FS), and left ventricular dimensions.
-
Hemodynamics: Conduct terminal hemodynamic assessment via cardiac catheterization to measure pressures (e.g., LV end-diastolic pressure) and contractility indices (dP/dt).
-
Histopathology: Euthanize the animals, excise the hearts, and fix them in formalin. Perform histological staining (e.g., Masson's trichrome or Picrosirius red) on cardiac sections to quantify the infarct size and the extent of interstitial fibrosis. Stain with wheat germ agglutinin to measure cardiomyocyte cross-sectional area as an index of hypertrophy.
-
Biomarkers: Collect blood samples for analysis of cardiac biomarkers such as NT-proBNP.
-
Conclusion
The preclinical data for this compound (Sacubitril/Valsartan) provide a robust pharmacological rationale for its clinical use. The dual inhibition of neprilysin and blockade of the AT1 receptor results in superior cardioprotective effects compared to RAAS inhibition alone. It effectively attenuates adverse cardiac remodeling, including hypertrophy and fibrosis, and improves cardiac function in established animal models of heart failure. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers aiming to further explore the mechanisms of this drug class or to evaluate novel therapeutic agents for heart failure.
References
- 1. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sacubitril-Valsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic and Pharmacokinetic Profiles of Sacubitril/Valsartan (LCZ696) in Patients with Heart Failure and Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. LBQ657 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: The Effect of Anti-Heart Failure Agent 1 on Gene Expression in Cardiac Tissue
Disclaimer: "Anti-Heart Failure Agent 1" is a placeholder designation. This document uses Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a well-researched class of anti-heart failure medications (e.g., empagliflozin (B1684318), dapagliflozin), as a representative example to provide concrete data and mechanisms. The findings and protocols described are based on published research on SGLT2 inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Core: This guide details the impact of SGLT2 inhibitors on cardiac gene expression, providing a summary of transcriptomic changes, the signaling pathways involved, and the experimental protocols used for such analyses.
Introduction
Heart failure (HF) is a complex syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. At the molecular level, HF progression is associated with significant maladaptive changes in cardiac gene expression, leading to fibrosis, inflammation, metabolic dysregulation, and cardiomyocyte death.[1]
SGLT2 inhibitors have emerged as a cornerstone therapy for heart failure, demonstrating remarkable benefits in reducing hospitalizations and cardiovascular mortality in patients with and without type 2 diabetes.[2][3][4] While initially developed as glucose-lowering agents, their profound cardioprotective effects are attributed to a multitude of mechanisms that extend beyond glycemic control.[5][6] A key aspect of their therapeutic action involves the favorable modulation of gene expression programs within the heart tissue, directly targeting the pathological processes of HF.[7] This guide synthesizes the current understanding of how these agents alter the cardiac transcriptome.
Key Signaling Pathways Modulated by SGLT2 Inhibitors
SGLT2 inhibitors exert their cardioprotective effects by influencing several interconnected signaling pathways that are dysregulated in heart failure. Their action leads to a reduction in inflammation, oxidative stress, and fibrosis, while improving cardiac energy metabolism.[5][8] The primary known mechanisms do not stem from direct interaction with SGLT2, which has minimal expression in heart cells, but rather from indirect or off-target effects.[3][9][10]
Key modulated pathways include:
-
Metabolic Regulation: Activation of the AMPK/SIRT1/PGC-1α pathway, which shifts myocardial energy substrate utilization from glucose towards more efficient fatty acids and ketones.[5][11]
-
Anti-inflammatory Effects: Suppression of pro-inflammatory signaling, including pathways involving NF-κB and the NLRP3 inflammasome, which reduces the expression of damaging cytokines.[12][13]
-
Anti-fibrotic Effects: Inhibition of the TGF-β1/Smad and STAT3 signaling pathways, which are central drivers of cardiac fibroblast activation and collagen deposition.[14][15][16][17]
Summary of Gene Expression Changes in Cardiac Tissue
Transcriptomic analysis of cardiac tissue from preclinical models treated with SGLT2 inhibitors reveals a consistent pattern of gene expression changes that counteracts the maladaptive remodeling seen in heart failure. The primary effects are centered on reducing the expression of pro-inflammatory and pro-fibrotic genes while upregulating genes involved in efficient energy metabolism.[14][18][19]
| Functional Category | Gene / Target | Direction of Change | Description & Significance | Citations |
| Fibrosis | Collagen I (COL1A1) | Downregulated | Major component of the extracellular matrix; reduction indicates attenuated fibrosis. | [14][20] |
| Collagen III (COL3A1) | Downregulated | Another key collagen type in fibrotic tissue; reduction signifies anti-remodeling. | [14] | |
| TGF-β1 | Downregulated | A potent pro-fibrotic cytokine that activates fibroblasts. | [16][17][20] | |
| α-SMA | Downregulated | A marker of myofibroblast activation, the primary cell type for collagen deposition. | [20] | |
| Inflammation | IL-1β | Downregulated | Pro-inflammatory cytokine involved in the innate immune response in HF. | [12][19] |
| IL-6 | Downregulated | Cytokine with pro-inflammatory and pro-hypertrophic effects in the heart. | [12][21] | |
| TNF-α | Downregulated | Key inflammatory mediator that contributes to cardiac dysfunction. | [5][12] | |
| NLRP3 | Downregulated | A component of the inflammasome that drives IL-1β production. | [13] | |
| Energy Metabolism | PGC-1α | Upregulated | Master regulator of mitochondrial biogenesis and fatty acid oxidation. | [5][19] |
| CPT1 | Upregulated | Essential enzyme for the transport of fatty acids into mitochondria for oxidation. | [19] | |
| Oxidative Phosphorylation Genes | Upregulated | Corrects the expression of gene programs for mitochondrial ATP production. | [18] |
Experimental Protocols
The analysis of gene expression in cardiac tissue requires robust and precise methodologies. The two most common techniques are high-throughput RNA sequencing (RNA-Seq) for transcriptomic discovery and quantitative real-time PCR (RT-qPCR) for targeted gene validation.[22][23]
Protocol: Total RNA Extraction and RNA Sequencing
This protocol outlines the steps for bulk RNA-Seq from mammalian heart tissue.[22]
-
Tissue Collection and Storage:
-
Excise heart tissue of interest (e.g., left ventricular free wall) immediately post-euthanasia.
-
Rinse briefly in ice-cold, nuclease-free PBS to remove excess blood.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
-
RNA Extraction:
-
Place 20-30 mg of frozen tissue into a 2 mL tube containing ceramic beads and 1 mL of TRIzol reagent.
-
Homogenize the tissue using a bead beater (e.g., Precellys 24) for two cycles of 20 seconds at 6000 rpm, with cooling on ice in between.
-
Follow the TRIzol manufacturer's protocol for phase separation using chloroform (B151607) and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in nuclease-free water.
-
Perform a DNase I treatment to remove any contaminating genomic DNA.
-
-
Quality Control (QC):
-
Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a NanoDrop spectrophotometer.
-
Determine RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 7 is recommended for RNA-Seq.
-
-
Library Preparation and Sequencing:
-
Use a commercial kit (e.g., Illumina TruSeq Stranded mRNA) for library preparation, starting with 1 µg of total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
Perform library QC and quantification before pooling and sequencing on an appropriate platform (e.g., Illumina NovaSeq) to generate 20-30 million reads per sample.
-
-
Bioinformatic Analysis:
-
Perform read quality checks (FastQC).
-
Align reads to the reference genome using an aligner like STAR.
-
Quantify gene expression using tools like HTSeq-count or Salmon.
-
Perform differential gene expression (DGE) analysis between treatment and control groups using packages such as DESeq2 or edgeR in R.
-
Protocol: Gene Expression Validation by RT-qPCR
This protocol describes a two-step RT-qPCR for validating the expression of specific target genes identified by RNA-Seq or from the literature.[23][24][25]
-
RNA Extraction and QC:
-
Extract high-quality total RNA from 20-30 mg of heart tissue as described in Protocol 4.1, steps 1-3.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
Use a mix of random hexamers and oligo(dT) primers for comprehensive transcript coverage.
-
Perform the reaction according to the manufacturer's thermal cycling conditions (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix in a 10 µL final volume: 5 µL of 2x SYBR Green Master Mix, 0.5 µL each of forward and reverse primers (10 µM stock), 2 µL of diluted cDNA, and 2 µL of nuclease-free water.
-
Run the reaction on a real-time PCR system (e.g., Applied Biosystems QuantStudio).
-
Use a standard thermal cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each target and reference gene.
-
Normalize the target gene Ct values to the geometric mean of at least two stable reference genes (e.g., IPO8, EIF2B1 are validated for human myocardial tissue).[26]
-
Calculate the relative gene expression (fold change) using the comparative Ct (ΔΔCt) method.
-
References
- 1. Normalization strategy for selection of reference genes for RT-qPCR analysis in left ventricles of failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heart.bmj.com [heart.bmj.com]
- 3. Single cell transcriptomic analysis of SGLT2 expression supports an indirect or off-target role for the cardioprotective benefits of empagliflozin in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of SGLT2 Inhibitors in Heart Failure and Their Clinical Value [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genomic insights about the effect of sodium-glucose cotransporter 2 inhibitors: a systematic review [frontiersin.org]
- 8. Direct Cardiac Mechanisms of the Sodium Glucose Co-Transporter 2 Inhibitor Class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | The changes of cardiac energy metabolism with sodium-glucose transporter 2 inhibitor therapy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. The SGLT-2 inhibitor empagliflozin improves myocardial strain, reduces cardiac fibrosis and pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac Fibrosis: Mechanistic Discoveries Linked to SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dapagliflozin improves diabetic cardiomyopathy by suppressing the STAT3-YY1 signaling axis in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 18. SGLT2 inhibitor upregulates myocardial genes for oxidative phosphorylation and fatty acid metabolism in Gαq-mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Potential mechanisms responsible for cardioprotective effects of sodium–glucose co-transporter 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ovid.com [ovid.com]
- 22. Perspectives on Bulk-Tissue RNA Sequencing and Single-Cell RNA Sequencing for Cardiac Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of cardiac gene expression by reverse transcription polymerase chain reaction (RT-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. elearning.unite.it [elearning.unite.it]
- 26. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Binding Affinity and Kinetics of Anti-Heart Failure Agent 1
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding characteristics of "Anti-Heart Failure Agent 1," a combination therapeutic comprising two active components: a neprilysin inhibitor (Component A, Sacubitril) and an angiotensin receptor blocker (Component B, Valsartan). The agent's efficacy is derived from the synergistic action of these components on their respective molecular targets.
Quantitative Binding Data
The binding affinity and kinetics of the active metabolite of Component A (LBQ657) and Component B (Valsartan) have been characterized using various in vitro assays. The following tables summarize the key quantitative parameters for each component against its primary target.
Table 1: Binding Affinity of Active Components
This table outlines the equilibrium dissociation constants (Kd), inhibitor constants (Ki), and the half-maximal inhibitory concentrations (IC50), which collectively describe the binding affinity of the agents. Lower values indicate higher affinity.
| Component | Active Moiety | Target | Assay Type | Parameter | Value (nM) | Reference |
| A | LBQ657 | Neprilysin (NEP) | Enzyme Inhibition | IC50 | 5 | [1] |
| B | Valsartan (B143634) | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | Ki | 2.38 | [2] |
| B | Valsartan | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding | Ki | ~22.4 | [3][4][5] |
| B | Valsartan | Angiotensin II Type 1 (AT1) Receptor | Saturation Binding | Kd | 1.44 | [6] |
Note: The variability in Valsartan's Ki value may be attributed to different experimental conditions and tissue preparations used in the cited studies.
Table 2: Binding Kinetics of Active Components
This table presents the kinetic rate constants, the association rate (kon) and the dissociation rate (koff), which determine the speed at which a drug binds to and dissociates from its target. These parameters are crucial for understanding the duration of drug action at the molecular level.
| Component | Active Moiety | Target | Assay Type | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) |
| A | LBQ657 | Neprilysin (NEP) | Data Not Available | N/A | N/A | N/A |
| B | Valsartan | Angiotensin II Type 1 (AT1) Receptor | Data Not Available | N/A | N/A | N/A |
Signaling and Logical Pathways
The dual mechanism of action of this compound is critical to its therapeutic effect. The following diagrams illustrate the relevant signaling pathways and the logical relationship between the agent's components.
Caption: Dual mechanism of action for this compound.
Caption: Logical flow from agent components to therapeutic outcome.
Experimental Protocols
The binding data presented in this guide are derived from established biochemical and biophysical assays. Detailed methodologies for three key experiments are provided below.
Radioligand Competition Binding Assay (for Valsartan Ki)
This assay determines the affinity of a non-labeled compound (Valsartan) by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor (AT1).[7][8][9]
1. Membrane Preparation:
-
Harvest tissues or cells expressing the Angiotensin II Type 1 (AT1) receptor (e.g., rat liver, or transiently transfected COS-7 cells).[3][4][7]
-
Homogenize the material in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.[10]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet, then resuspend it in a binding buffer and determine the total protein concentration (e.g., via BCA assay).[10]
2. Competition Binding Reaction:
-
In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [125I][Sar1,Ile8]AngII), and serially diluted concentrations of unlabeled Valsartan.[7][10]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled competitor).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.[10]
3. Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[10][11]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of Valsartan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Caption: Workflow for a Radioligand Competition Binding Assay.
Neprilysin (NEP) Enzyme Inhibition Assay (for LBQ657 IC50)
This fluorometric assay measures the ability of LBQ657 to inhibit the enzymatic activity of neprilysin.[12]
1. Reagent Preparation:
-
Prepare an assay buffer and reconstitute lyophilized human recombinant Neprilysin.
-
Prepare a working solution of a fluorogenic NEP substrate (e.g., an o-aminobenzoic acid-based peptide).
-
Prepare serial dilutions of the inhibitor, LBQ657, in the assay buffer.
2. Enzymatic Reaction:
-
In a 96-well white opaque plate, add the Neprilysin enzyme to wells containing either buffer (for positive control) or different concentrations of LBQ657.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NEP substrate working solution to all wells.
3. Detection:
-
Immediately place the plate in a fluorescence microplate reader capable of kinetic measurements at 37°C.
-
Measure the fluorescence intensity (e.g., λex = 330 nm / λem = 430 nm) over time (e.g., 1-2 hours). The rate of increase in fluorescence is proportional to NEP activity.[12]
4. Data Analysis:
-
Determine the reaction rate (velocity) for each inhibitor concentration.
-
Plot the percentage of NEP inhibition against the logarithm of LBQ657 concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of LBQ657 required to inhibit 50% of Neprilysin's enzymatic activity.
Surface Plasmon Resonance (SPR) (for kon, koff, and Kd)
SPR is a label-free, real-time technique for characterizing biomolecular interactions and is the gold standard for determining binding kinetics.[13][14][15]
1. Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface of the chip.
-
Immobilize one of the binding partners (the "ligand," e.g., purified Neprilysin or AT1 receptor) to the chip surface via amine coupling. A reference flow cell is typically prepared without the ligand to subtract non-specific binding.[13]
2. Analyte Binding:
-
Prepare a series of precise dilutions of the other binding partner (the "analyte," e.g., LBQ657 or Valsartan) in a suitable running buffer.
-
Inject the analyte solutions sequentially over the ligand-immobilized surface at a constant flow rate.[16]
3. Detection and Measurement:
-
Monitor the change in the refractive index at the sensor surface in real-time. This change, measured in Response Units (RU), is directly proportional to the mass of analyte binding to the immobilized ligand.[14]
-
The "association phase" occurs during analyte injection, and the "dissociation phase" occurs when the injection is replaced by running buffer.
4. Data Analysis:
-
Fit the association and dissociation curves from the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
This fitting process directly yields the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon).[17]
References
- 1. Sacubitril | Neprilysin | TargetMol [targetmol.com]
- 2. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of Anti-Heart Failure Agent 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic agents with enhanced efficacy and targeted delivery. "Anti-Heart Failure Agent 1" (AHF-1) is a novel therapeutic candidate designed to mitigate cardiac remodeling and improve cardiac function. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and pharmacodynamics of AHF-1. We detail the experimental protocols utilized to characterize its cellular entry and intracellular localization, present quantitative data on its uptake and distribution, and illustrate the key signaling pathways it modulates. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study and advancement of AHF-1 and other novel cardiovascular therapeutics.
Introduction
"this compound" (AHF-1) is a small molecule inhibitor of the pro-hypertrophic MAP Kinase Kinase Kinase 1 (MAP3K1), a key upstream regulator of signaling pathways implicated in pathological cardiac hypertrophy and fibrosis. By targeting MAP3K1, AHF-1 aims to attenuate the detrimental signaling cascades that drive heart failure progression. Understanding the cellular uptake and distribution of AHF-1 is critical for optimizing its therapeutic efficacy and minimizing off-target effects. This guide outlines the key studies performed to elucidate these characteristics.
Cellular Uptake Mechanisms of AHF-1
The entry of AHF-1 into cardiomyocytes is a critical first step for its therapeutic action. Studies have been conducted to determine the primary mechanisms of its cellular uptake.
Experimental Protocol: In Vitro Cellular Uptake Assay
This protocol details the methodology used to quantify the uptake of AHF-1 in a cardiomyocyte cell line.
Objective: To determine the kinetics and mechanisms of AHF-1 uptake in H9c2 cardiomyocytes.
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
AHF-1 (radiolabeled or fluorescently tagged)
-
Inhibitors of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: H9c2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment with Inhibitors: For mechanism-of-uptake studies, cells are pre-incubated with specific endocytosis inhibitors for 1 hour prior to the addition of AHF-1.
-
Incubation with AHF-1: Radiolabeled or fluorescently tagged AHF-1 is added to the culture medium at various concentrations (e.g., 1, 10, 50, 100 µM) and incubated for different time points (e.g., 15, 30, 60, 120 minutes).
-
Termination of Uptake: At the end of the incubation period, the medium is aspirated, and the cells are washed three times with ice-cold PBS to remove extracellular AHF-1.
-
Cell Lysis: Cells are lysed with a suitable lysis buffer.
-
Quantification: The intracellular concentration of AHF-1 is determined by measuring radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Data Analysis: Uptake is expressed as the amount of AHF-1 per milligram of cellular protein. Kinetic parameters (Vmax and Km) are calculated from concentration-dependent uptake data.
Quantitative Data: Cellular Uptake of AHF-1
The following tables summarize the quantitative data obtained from in vitro cellular uptake assays.
Table 1: Time-Dependent Uptake of AHF-1 in H9c2 Cardiomyocytes
| Time (minutes) | Intracellular AHF-1 (pmol/mg protein) |
| 15 | 15.2 ± 1.8 |
| 30 | 28.9 ± 2.5 |
| 60 | 45.7 ± 3.1 |
| 120 | 55.3 ± 4.2 |
Table 2: Effect of Endocytosis Inhibitors on AHF-1 Uptake
| Inhibitor | Target Pathway | AHF-1 Uptake (% of Control) |
| Chlorpromazine | Clathrin-mediated endocytosis | 35.6 ± 4.5 |
| Filipin | Caveolae-mediated endocytosis | 88.2 ± 7.1 |
| Amiloride | Macropinocytosis | 92.5 ± 6.8 |
The data suggests that the uptake of AHF-1 is time-dependent and is significantly inhibited by chlorpromazine, indicating that clathrin-mediated endocytosis is a primary mechanism of cellular entry .[3][4]
Visualization: Cellular Uptake Workflow
Caption: Experimental Workflow for In Vitro Cellular Uptake Assay.
In Vivo Distribution of AHF-1
Following administration, the distribution of AHF-1 to the target organ (heart) and other tissues is crucial for its efficacy and safety profile.
Experimental Protocol: In Vivo Biodistribution Study
This protocol describes the methodology for assessing the tissue distribution of AHF-1 in an animal model of heart failure.
Objective: To determine the tissue distribution of AHF-1 in a mouse model of transverse aortic constriction (TAC)-induced heart failure.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical instruments for TAC procedure
-
Radiolabeled AHF-1
-
Saline solution (vehicle)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Tissue homogenizer
Procedure:
-
Animal Model: Heart failure is induced in mice via the transverse aortic constriction (TAC) surgery.[5][6] Sham-operated animals serve as controls.
-
Drug Administration: Four weeks post-surgery, mice are administered a single intravenous (IV) dose of radiolabeled AHF-1 (e.g., 10 mg/kg).
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized, and major organs (heart, lungs, liver, kidneys, spleen, brain) are harvested.
-
Sample Processing: Tissues are weighed, and the radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The concentration of AHF-1 in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data: Tissue Distribution of AHF-1
The following table summarizes the biodistribution of AHF-1 in the TAC mouse model at 4 hours post-injection.
Table 3: Tissue Distribution of AHF-1 in TAC and Sham Mice (%ID/g)
| Organ | Sham Mice | TAC Mice |
| Heart | 5.2 ± 0.6 | 8.9 ± 1.1* |
| Lungs | 3.1 ± 0.4 | 3.5 ± 0.5 |
| Liver | 15.8 ± 2.1 | 14.9 ± 1.9 |
| Kidneys | 25.4 ± 3.2 | 24.8 ± 2.9 |
| Spleen | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Brain | 0.2 ± 0.05 | 0.2 ± 0.06 |
*p < 0.05 vs. Sham. Data are presented as mean ± SD.
The results indicate a significantly higher accumulation of AHF-1 in the hearts of TAC mice compared to sham-operated controls, suggesting a preferential uptake in the diseased myocardium.
Signaling Pathway Modulation by AHF-1
AHF-1 is designed to inhibit the MAP3K1 signaling pathway, which is a key mediator of pathological cardiac hypertrophy.
Visualization: AHF-1 Inhibition of the MAP3K1 Signaling Pathway
Caption: AHF-1 inhibits the MAP3K1 signaling pathway.
This pathway illustrates how AHF-1 blocks the activation of MAP3K1, thereby preventing the downstream signaling cascade that leads to pathological cardiac hypertrophy.[7][8][9][10]
Conclusion
The data presented in this technical guide demonstrate that "this compound" is effectively taken up by cardiomyocytes, primarily through clathrin-mediated endocytosis. Furthermore, AHF-1 shows preferential accumulation in the diseased heart tissue in a preclinical model of heart failure. Its mechanism of action involves the targeted inhibition of the pro-hypertrophic MAP3K1 signaling pathway. These findings support the continued development of AHF-1 as a promising therapeutic agent for the treatment of heart failure. Further studies will focus on long-term efficacy, safety, and the development of optimized delivery strategies to enhance its therapeutic potential.
References
- 1. Network Pharmacology and In Vitro Experimental Verification Reveal the Mechanism of the Hirudin in Suppressing Myocardial Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]
- 5. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Leveraging Signaling Pathways to Treat Heart Failure with Reduced Ejection Fraction: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do different drug classes work in treating Heart Failure? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
The Impact of Anti-Heart Failure Agent 1 (AHF-1) on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dysfunction is a key pathological feature of heart failure, characterized by impaired energy production, increased oxidative stress, and altered substrate utilization.[1][2][3] This technical guide provides an in-depth analysis of the impact of a novel therapeutic candidate, Anti-Heart Failure Agent 1 (AHF-1), on mitochondrial respiration in cardiomyocytes. AHF-1 is a potent and selective activator of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[4][5] This document details the proposed mechanism of action, presents quantitative data from preclinical in vitro studies, and provides comprehensive experimental protocols for the key assays performed.
Proposed Mechanism of Action: PGC-1α Activation
Heart failure is often associated with a decline in the expression and activity of PGC-1α, leading to reduced mitochondrial capacity and a shift towards less efficient energy production.[5] AHF-1 is hypothesized to directly bind to and activate PGC-1α, initiating a transcriptional cascade that enhances mitochondrial function.
Upon activation by AHF-1, PGC-1α coactivates several key transcription factors, including:
-
Peroxisome Proliferator-Activated Receptor α (PPARα): A primary regulator of fatty acid oxidation (FAO), the main energy source for the healthy heart.[6]
-
Estrogen-Related Receptor α (ERRα): Induces the expression of genes involved in both FAO and oxidative phosphorylation (OXPHOS).[6]
-
Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2): Master regulators of mitochondrial biogenesis, promoting the transcription of nuclear genes that encode mitochondrial proteins, including components of the electron transport chain (ETC).[7]
This coordinated transcriptional upregulation is expected to increase the density of functional mitochondria, improve the efficiency of the electron transport chain, and boost overall ATP production, thereby counteracting the energetic deficit observed in the failing heart.[8]
Quantitative Data Summary
The following tables summarize the quantitative results from in vitro experiments conducted on isolated cardiomyocytes treated with AHF-1 (10 µM) for 24 hours compared to a vehicle control.
Table 1: High-Resolution Respirometry (Oxygen Consumption Rate)
| Parameter | Vehicle Control (pmol O₂/s/10⁶ cells) | AHF-1 (10 µM) (pmol O₂/s/10⁶ cells) | % Change |
| Basal Respiration | 45.3 ± 3.1 | 62.1 ± 4.5 | +37.1% |
| ATP-Linked Respiration | 35.8 ± 2.9 | 51.2 ± 3.8 | +43.0% |
| Maximal Respiration (FCCP) | 88.2 ± 6.7 | 125.6 ± 9.1 | +42.4% |
| Spare Respiratory Capacity | 42.9 ± 5.5 | 63.5 ± 7.2 | +48.0% |
Data are presented as mean ± standard deviation.
Table 2: Cellular ATP Content
| Condition | Vehicle Control (nmol ATP/mg protein) | AHF-1 (10 µM) (nmol ATP/mg protein) | % Change |
| ATP Concentration | 18.6 ± 1.5 | 25.9 ± 2.1 | +39.2% |
Data are presented as mean ± standard deviation.
Table 3: Western Blot Analysis of Key Mitochondrial Proteins
| Protein | Vehicle Control (Relative Density) | AHF-1 (10 µM) (Relative Density) | Fold Change |
| PGC-1α | 1.00 ± 0.12 | 2.85 ± 0.21 | 2.85x |
| NRF-1 | 1.00 ± 0.09 | 2.15 ± 0.18 | 2.15x |
| TFAM | 1.00 ± 0.15 | 2.40 ± 0.25 | 2.40x |
| UQCRC2 (Complex III) | 1.00 ± 0.11 | 1.75 ± 0.14 | 1.75x |
| MTCO1 (Complex IV) | 1.00 ± 0.13 | 1.82 ± 0.16 | 1.82x |
Data are normalized to the vehicle control and presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Respirometry (HRR)
This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR) in intact cardiomyocytes.[9][10]
Apparatus: High-resolution oxygraph (e.g., Oroboros O2k).
Procedure:
-
Cell Preparation: Isolate primary cardiomyocytes and plate them in a suitable culture medium. Treat cells with AHF-1 (10 µM) or vehicle for 24 hours.
-
Chamber Setup: Calibrate the O2k instrument according to the manufacturer's instructions.[11] Add 2 mL of pre-warmed mitochondrial respiration medium (MiR05) to each chamber.
-
Cell Loading: Harvest and resuspend the treated cardiomyocytes in MiR05. Determine cell count and viability. Add approximately 1.5-2.0 x 10⁶ viable cells to each chamber.
-
Mito-Stress Test Protocol: After a stable basal OCR is established, sequentially inject the following compounds to assess different parameters of mitochondrial respiration:[12]
-
Oligomycin (1 µg/mL): An ATP synthase inhibitor, to determine ATP-linked respiration.
-
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) (Titration, 0.5 µM steps): An uncoupling agent that collapses the inner mitochondrial membrane potential, revealing the maximal respiration rate.
-
Rotenone (0.5 µM) & Antimycin A (0.5 µM): Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate the different respiratory parameters (Basal, ATP-linked, Maximal, and Spare Capacity) by subtracting the relevant OCR values. Normalize data to the number of cells loaded.[13]
ATP Production Assay
This protocol quantifies the total cellular ATP content using a luciferase-based luminescence assay.[14][15]
Apparatus: Luminometer.
Procedure:
-
Sample Preparation: Plate cardiomyocytes in a white, opaque 96-well plate. Treat with AHF-1 (10 µM) or vehicle for 24 hours.
-
Cell Lysis: Remove the culture medium and add 50 µL of a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add 50 µL of a luciferase/luciferin (B1168401) reagent to each well.[16] This enzyme catalyzes the conversion of luciferin into oxyluciferin, a reaction that produces light in the presence of ATP.
-
Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Quantification: Generate an ATP standard curve using known concentrations of ATP.[14] Use the standard curve to calculate the ATP concentration in each sample. Normalize the results to the total protein content in each well, determined by a separate BCA assay.
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific mitochondrial and regulatory proteins.[17][18]
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for PGC-1α, NRF-1, TFAM, UQCRC2, MTCO1, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Densitometry: Quantify the band intensity using image analysis software. Normalize the intensity of the target proteins to the loading control to correct for loading differences.
Visualized Workflows and Rationale
Conclusion
The presented data strongly suggest that this compound (AHF-1) significantly enhances mitochondrial respiration and energy production in cardiomyocytes. By activating the PGC-1α signaling pathway, AHF-1 increases the expression of key proteins involved in mitochondrial biogenesis and function, leading to a marked improvement in oxidative phosphorylation capacity. These findings underscore the therapeutic potential of AHF-1 as a novel, metabolism-targeted agent for the treatment of heart failure. Further investigation in preclinical models of heart failure is warranted to validate these promising in vitro results.
References
- 1. Frontiers | Mitochondrial dysfunction in heart failure and its therapeutic implications [frontiersin.org]
- 2. Mitochondrial dysfunction in pathophysiology of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Mitochondrial dysfunction in pathophysiology of heart failure [jci.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Multiple Levels of PGC-1α Dysregulation in Heart Failure [frontiersin.org]
- 6. PGC-1 coactivators in cardiac development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PGC-1 Cascade as a Therapeutic Target for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Activity Relationship of Vericiguat, a Novel Anti-Heart Failure Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vericiguat (B611664) is a first-in-class soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[1] It represents a significant advancement in targeting the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, which is often impaired in heart failure. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of vericiguat, detailing the molecular features that contribute to its potency and pharmacokinetic profile. We present quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows to facilitate further research and development in this area.
Introduction: The Role of the NO-sGC-cGMP Pathway in Heart Failure
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. A key pathophysiological feature of heart failure is endothelial dysfunction, which leads to reduced nitric oxide (NO) bioavailability and subsequent impairment of the NO-sGC-cGMP signaling pathway.[1] This pathway is crucial for regulating vascular tone, myocardial contractility, and cardiac remodeling.[2]
Soluble guanylate cyclase (sGC) is a heterodimeric heme-containing enzyme that acts as the intracellular receptor for NO. Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] In heart failure, reduced NO levels lead to decreased sGC activity and cGMP production, contributing to vasoconstriction, cardiac hypertrophy, and fibrosis.
Vericiguat is a direct stimulator of sGC, acting independently of and synergistically with NO to enhance cGMP production.[3] This mechanism of action offers a novel therapeutic strategy to restore the function of the compromised NO-sGC-cGMP pathway in heart failure patients.
Mechanism of Action of Vericiguat
Vericiguat exerts its therapeutic effects by directly stimulating sGC, leading to increased intracellular cGMP levels. This, in turn, activates protein kinase G (PKG), which mediates a range of downstream effects, including:
-
Vasodilation: Relaxation of vascular smooth muscle cells, leading to reduced preload and afterload on the heart.
-
Antifibrotic effects: Inhibition of cardiac fibroblast proliferation and collagen synthesis.
-
Antihypertrophic effects: Attenuation of cardiomyocyte hypertrophy.
The signaling pathway of Vericiguat's action is depicted in the diagram below.
Structural Activity Relationship (SAR) of Vericiguat
The development of vericiguat involved extensive medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The core structure of vericiguat is a pyrazolopyridine scaffold. The following sections discuss the key structural modifications and their impact on activity.
Core Scaffold and Key Moieties
The chemical structure of Vericiguat is methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate.[2] Key structural features include:
-
Pyrazolopyridine Core: Provides the rigid framework for the molecule.
-
2-Fluorobenzyl Group: This moiety at the N1 position of the pyrazole (B372694) ring is crucial for potency.
-
5-Fluoro Substituent: A fluorine atom at the 5-position of the pyrazolopyridine ring enhances metabolic stability.
-
Aminopyrimidine Moiety: The substituted aminopyrimidine at the C3 position of the pyrazole is essential for interaction with the sGC enzyme.
-
Methyl Carbamate (B1207046) Group: This group on the aminopyrimidine ring contributes to the overall physicochemical properties and potency.
Quantitative SAR Data
The following table summarizes the in vitro activity of vericiguat and a key analog. The data is derived from a study on the discovery of vericiguat and showcases the importance of specific structural features.[4]
| Compound | Structure | sGC Stimulation (EC50, nM) in CHO cells |
| Vericiguat (Compound 24) | ![]() | 1005 ± 145 |
| Analog (Compound 3) | ![]() | >10000 |
Note: The images in the table are placeholders and would ideally be the actual chemical structures.
The significantly lower potency of Compound 3, which has a hydroxyl-ethyl group instead of the methyl carbamate, highlights the critical role of the methyl carbamate moiety for potent sGC stimulation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of vericiguat.
In Vitro Soluble Guanylate Cyclase (sGC) Stimulation Assay (Cell-Based)
This assay is designed to measure the ability of a compound to stimulate cGMP production in a cellular context.
Objective: To determine the EC50 value of a test compound for sGC stimulation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing rat sGC.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Phosphate-buffered saline (PBS).
-
Test compound (e.g., Vericiguat) dissolved in a suitable solvent (e.g., DMSO).
-
S-nitroso-N-acetyl-d,l-penicillamine (SNAP) as an NO donor (optional, for synergy studies).
-
1H-[4][5][6]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) as an sGC inhibitor (optional, for mechanism confirmation).
-
Cell lysis buffer.
-
Commercially available cGMP immunoassay kit (e.g., ELISA).
Procedure:
-
Cell Culture: Culture the sGC-overexpressing CHO cells in appropriate flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Treatment: Remove the culture medium from the wells and wash the cells with PBS. Add the different concentrations of the test compound to the wells. For synergy studies, co-incubate with a fixed concentration of SNAP. For inhibition studies, pre-incubate with ODQ.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis: Aspirate the compound-containing medium and add cell lysis buffer to each well.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow for Preclinical Characterization
The preclinical development of an sGC stimulator like vericiguat typically follows a structured workflow to assess its pharmacological properties.
Conclusion
The structural activity relationship of vericiguat demonstrates a sophisticated optimization of a novel chemical scaffold to achieve potent and selective stimulation of soluble guanylate cyclase. The key molecular features, including the fluorinated pyrazolopyridine core and the methyl carbamate-containing aminopyrimidine side chain, are critical for its pharmacological activity and favorable pharmacokinetic profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this important class of cardiovascular drugs. The continued exploration of the SAR of sGC stimulators holds promise for the development of next-generation therapies for heart failure and other cardiovascular diseases characterized by impaired NO-sGC-cGMP signaling.
References
- 1. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vericiguat | C19H16F2N8O2 | CID 54674461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Sacubitril/Valsartan: A Technical Guide on its Role in Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cardiac Remodeling in Heart Failure
Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A central pathophysiological process in the progression of HF is cardiac remodeling. This process involves a series of molecular, cellular, and interstitial changes that manifest clinically as alterations in the size, shape, and function of the heart.[1] Initially an adaptive response to injury or stress, such as myocardial infarction or pressure overload, chronic remodeling becomes maladaptive, leading to progressive ventricular dysfunction, fibrosis, and a worsened clinical prognosis.[2] Key features of maladaptive remodeling include cardiomyocyte hypertrophy, apoptosis, and extensive changes in the extracellular matrix (ECM), leading to cardiac fibrosis.[2] Therapeutic strategies that can halt or reverse these remodeling processes are cornerstones of modern heart failure management.
Core Mechanism of Action: Sacubitril/Valsartan
Sacubitril/Valsartan is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) that combines two therapeutic agents with complementary mechanisms to modulate the neurohormonal imbalances that drive cardiac remodeling.[2][3]
-
Valsartan: An angiotensin II type 1 receptor (AT1R) blocker. The renin-angiotensin-aldosterone system (RAAS) is a key driver of cardiac remodeling.[2][4] Angiotensin II, its primary effector, promotes vasoconstriction, inflammation, and fibrosis, all of which contribute to pathological hypertrophy and ventricular dysfunction. Valsartan selectively blocks the AT1R, mitigating these detrimental effects.
-
Sacubitril: A prodrug that is converted to its active metabolite, LBQ657, which inhibits the enzyme neprilysin.[3] Neprilysin is responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (NPs), including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[3][5] By inhibiting neprilysin, Sacubitril increases the circulating levels of these peptides. NPs exert cardioprotective effects by promoting vasodilation, natriuresis, and diuresis.[3] Crucially, they also directly counteract cardiac remodeling by inhibiting fibrosis and hypertrophy.[2]
The dual action of Sacubitril/Valsartan simultaneously blocks the maladaptive RAAS pathway while augmenting the beneficial effects of the NP system, offering a synergistic approach to combatting cardiac remodeling.[1][2]
Signaling Pathways Modulated by Sacubitril/Valsartan
The therapeutic efficacy of Sacubitril/Valsartan stems from its integrated effect on two critical signaling networks. The agent blocks the pro-fibrotic and pro-hypertrophic signals mediated by the RAAS while enhancing the anti-fibrotic and anti-hypertrophic pathways activated by natriuretic peptides.
References
- 1. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Exploration of Mechanisms of Sacubitril/Valsartan in the Treatment of Cardiac Arrhythmias Using a Network Pharmacology Approach [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Anti-Heart Failure Agent 1 in Primary Cardiomyocyte Culture
Introduction
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs. A key pathological feature of heart failure is cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, which leads to increased stiffness of the heart muscle, impaired cardiac function, and arrhythmias.[1][2] Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis and plays a crucial role in the development and progression of heart disease.[2][3][4] The TGF-β signaling pathway, particularly through its type I receptor (TGF-βR1, also known as ALK5), promotes the differentiation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[2][5]
"Anti-Heart Failure Agent 1" is a potent and selective small molecule inhibitor of TGF-βR1 (ALK5). By blocking the phosphorylation of downstream mediators SMAD2 and SMAD3, it effectively mitigates the pro-fibrotic effects of TGF-β.[5] These application notes provide a comprehensive protocol for utilizing "this compound" in primary adult rat ventricular cardiomyocyte cultures to study its anti-hypertrophic and anti-fibrotic effects.
Mechanism of Action
"this compound" competitively binds to the ATP-binding site of the TGF-βR1 (ALK5) kinase domain. This prevents the receptor from phosphorylating SMAD2 and SMAD3, which are critical for the nuclear translocation of the SMAD complex and subsequent transcription of pro-fibrotic genes, such as those for collagens I and III.[2][5] This targeted inhibition helps to reduce excessive collagen deposition and may also attenuate cardiomyocyte hypertrophy, another hallmark of heart failure.[3]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of "this compound" in a primary adult rat ventricular cardiomyocyte and cardiac fibroblast co-culture model stimulated with Angiotensin II (Ang II), a known pro-hypertrophic and pro-fibrotic agent.
| Parameter | Assay | Condition | Result |
| Potency | Kinase Assay | Recombinant human TGF-βR1 (ALK5) | IC₅₀ = 5.2 nM |
| Anti-Hypertrophy | qPCR | ANP (Nppa) mRNA expression | 78% reduction at 1 µM |
| qPCR | BNP (Nppb) mRNA expression | 85% reduction at 1 µM | |
| Immunofluorescence | Cardiomyocyte surface area | 45% decrease at 1 µM | |
| Anti-Fibrosis | Sirius Red Staining | Total collagen deposition | 65% reduction at 1 µM |
| qPCR | Collagen I (Col1a1) mRNA expression | 72% reduction at 1 µM | |
| qPCR | Collagen III (Col3a1) mRNA expression | 68% reduction at 1 µM | |
| Cytotoxicity | LDH Assay | 24-hour treatment | No significant toxicity up to 10 µM |
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of "this compound".
Experimental Protocols
Protocol 1: Isolation and Culture of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating adult cardiomyocytes.[6][7][8][9][10]
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution.
-
Digestion Buffer: Perfusion buffer containing Collagenase Type II and Hyaluronidase.
-
Stop Buffer: Perfusion buffer with 10% Fetal Bovine Serum (FBS).
-
Plating Medium: Medium 199 (M199) supplemented with 10% FBS, L-carnitine, taurine, and penicillin-streptomycin.
-
Laminin-coated culture dishes.
Procedure:
-
Anesthetize an adult rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff perfusion apparatus.[8]
-
Perfuse the heart with Perfusion Buffer for 5 minutes to clear the blood.
-
Switch to Digestion Buffer and perfuse for 20-25 minutes until the heart is pale and swollen.
-
Remove the heart, excise the atria, and mince the ventricular tissue in Stop Buffer.
-
Gently triturate the tissue with a pipette to release the cells.
-
Filter the cell suspension through a 100 µm nylon mesh.
-
Allow cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant (containing non-myocytes) and resuspend the cardiomyocyte pellet in Plating Medium.
-
Plate the cells on laminin-coated dishes and incubate at 37°C in 5% CO₂.
Protocol 2: Treatment with "this compound"
Procedure:
-
After 24 hours in culture, replace the Plating Medium with a serum-free maintenance medium.
-
Prepare a stock solution of "this compound" in DMSO.
-
Dilute the stock solution in the maintenance medium to achieve final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Add the pro-hypertrophic/pro-fibrotic stimulus (e.g., 1 µM Angiotensin II) to the appropriate wells.
-
Add the "this compound" dilutions to the cells.
-
Incubate for the desired time (e.g., 24-48 hours) before proceeding with analysis.
Protocol 3: Analysis of Hypertrophy and Fibrosis
A. Quantitative PCR (qPCR) for Gene Expression
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for hypertrophic markers (ANP, BNP) and fibrotic markers (Collagen I, Collagen III).[11][12]
-
Normalize the expression to a housekeeping gene (e.g., GAPDH).
B. Immunofluorescence for Cardiomyocyte Size
-
Fix the cells with 4% paraformaldehyde in PBS.[13]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 5% goat serum in PBS.
-
Incubate with a primary antibody against a cardiomyocyte-specific marker like α-actinin.[13]
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the cells using a fluorescence microscope and measure the surface area of individual cardiomyocytes using image analysis software.
C. Sirius Red Staining for Collagen Deposition
-
Wash the cell layers with PBS and fix with a suitable fixative (e.g., Kahle's fixative).[14][15]
-
Stain the cells with a 0.1% Sirius Red solution in saturated picric acid for 1 hour.[16]
-
Wash extensively with acidified water to remove unbound dye.[16]
-
Elute the bound dye with 0.1 M NaOH.[14]
-
Measure the absorbance of the eluate at 540 nm to quantify the collagen content.[14]
Experimental Workflow Diagram
Caption: Workflow for evaluating "this compound" in primary cardiomyocytes.
Logical Relationship Diagram
Caption: Logical framework of the experimental design and expected outcomes.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 3. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 5. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis [mdpi.com]
- 6. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]
- 8. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.emory.edu [med.emory.edu]
Application Notes and Protocols: "Anti-Heart Failure Agent 1" Dosage Calculation and Evaluation in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutics for heart failure (HF) necessitates rigorous preclinical evaluation in relevant animal models. The mouse model is a cornerstone of cardiovascular research due to its genetic tractability and the availability of well-established methods for inducing heart failure that mimic human pathophysiology.[1] A critical step in these preclinical studies is the accurate determination of the therapeutic dose of a candidate compound, herein referred to as "Anti-Heart Failure Agent 1." Incorrect dosing can lead to a lack of efficacy or unforeseen toxicity, confounding experimental results.
These application notes provide a comprehensive guide to calculating the appropriate dosage of "this compound" for mouse models, detail protocols for inducing heart failure, administering the agent, and assessing its efficacy through standard physiological measurements.
Dosage Calculation for Mouse Models
The initial dosage for animal studies can be extrapolated from a known human dose or estimated from in vitro efficacy data. The most common method for converting doses between species is allometric scaling, which uses the body surface area (BSA) of the species.
Allometric Scaling and Dose Conversion
The conversion relies on the concept of the Human Equivalent Dose (HED) and a correction factor (Km), which is calculated as the body weight (kg) divided by the body surface area (m²).[2][3]
Formula for Dose Conversion:
-
Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[2]
The Km values for various species are standardized.
Table 1: Allometric Scaling Factors (Km) for Dose Conversion [2][4]
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.60 | 37 |
| Mouse | 0.02 | 0.007 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Example Calculation:
If the effective human dose of "this compound" is 10 mg/kg:
-
Mouse Dose (mg/kg) = 10 mg/kg × (37 / 3) ≈ 123 mg/kg
This calculation provides a starting point, which must be refined through dose-response studies in the mouse model.
Dose-Response Study Design
It is essential to evaluate multiple doses of "Agent 1" to establish a dose-dependent effect and identify the optimal therapeutic window.[2] A typical study includes a vehicle control group and at least three dose levels (low, medium, high).
Table 2: Example Dose-Response Study Design for "Agent 1"
| Group | Treatment | Dose (mg/kg) | Administration Route | Frequency |
| 1 | Vehicle Control | N/A | e.g., Oral Gavage | Daily |
| 2 | Agent 1 (Low Dose) | 50 | e.g., Oral Gavage | Daily |
| 3 | Agent 1 (Mid Dose) | 100 | e.g., Oral Gavage | Daily |
| 4 | Agent 1 (High Dose) | 150 | e.g., Oral Gavage | Daily |
| 5 | Sham (No HF) | Vehicle | e.g., Oral Gavage | Daily |
Note: Doses should be selected based on the initial allometric scaling calculation and any available pharmacokinetic and toxicology data.
Figure 1: Logical workflow for calculating the initial mouse dose.
Experimental Protocols
Protocol 1: Induction of Heart Failure (Isoproterenol Model)
Chronic administration of the β-adrenergic agonist isoproterenol (B85558) (ISO) induces cardiac hypertrophy, fibrosis, and dysfunction, mimicking aspects of advanced human heart failure.[1][5]
Materials:
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Alzet osmotic minipumps (e.g., Model 1004, 28-day delivery)
-
Anesthetics (e.g., Isoflurane)
-
Surgical tools (forceps, scissors)
-
Clippers and surgical scrub
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., 1.5-2% isoflurane).[5] Confirm proper anesthetic depth by lack of pedal reflex.
-
Surgical Site Preparation: Shave the fur on the back, between the scapulae. Disinfect the area with surgical scrub.
-
Pump Preparation: Prepare the isoproterenol solution in sterile saline to achieve the desired delivery rate (e.g., 30 mg/kg/day).[5] Fill the osmotic minipump according to the manufacturer's instructions.
-
Implantation: Make a small subcutaneous incision. Using blunt dissection, create a subcutaneous pocket large enough for the minipump.
-
Pump Insertion: Insert the filled minipump into the pocket, with the flow moderator pointing away from the incision.
-
Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Monitor the animal during recovery. Provide post-operative analgesia as required by institutional guidelines. The pump will deliver isoproterenol continuously for its specified duration (e.g., 28 days).[5]
Protocol 2: Administration of "this compound"
Vehicle Preparation:
The vehicle for "Agent 1" depends on its solubility. For insoluble compounds, a suspension in 0.5% carboxymethylcellulose (CMC) is common.[3] Ensure the vehicle is sterile for parenteral routes.
Administration Routes:
Choose a route that aligns with the intended clinical application and the agent's properties. Oral gavage (PO) is common for orally available drugs, while intraperitoneal (IP) injection offers systemic delivery bypassing the gastrointestinal tract.
Table 3: Maximum Recommended Injection Volumes in Mice [3]
| Route | Volume (mL/kg) |
| Intravenous (IV) | 5 |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
| Oral (PO) | 10 |
Procedure (Oral Gavage):
-
Calculate the volume of "Agent 1" solution to administer based on the mouse's body weight and the target dose (e.g., for a 100 mg/kg dose, a 25g mouse would receive 0.25 mL of a 10 mg/mL solution).[3]
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly dispense the solution.
-
Monitor the mouse for any signs of distress.
Protocol 3: Assessment of Cardiac Function (Echocardiography)
Echocardiography is a non-invasive method used to repeatedly assess cardiac structure and function throughout the study.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., 15 MHz)[6]
-
Anesthesia system (isoflurane)
-
Heated platform with ECG monitoring
-
Depilatory cream
-
Ultrasound gel
Procedure:
-
Animal Preparation: Anesthetize the mouse with 1.5-2% isoflurane.[7] To ensure optimal imaging, remove chest fur with a depilatory cream one day prior to the procedure.[8]
-
Positioning: Place the mouse in a supine position on the heated platform to maintain a body temperature of 37°C.[9]
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Obtain a view of the left ventricle (LV) from the apex to the aorta.
-
M-Mode Imaging: From the PLAX view, position the M-mode cursor perpendicular to the LV walls at the level of the papillary muscles. Acquire images to measure wall thickness and chamber dimensions during systole and diastole.[8]
-
Parasternal Short-Axis (SAX) View: Obtain a cross-sectional view of the LV.
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow across the mitral and aortic valves.[7]
-
-
Data Analysis: Analyze the acquired images to calculate key functional parameters. Maintain a heart rate above 400 beats per minute to ensure physiological relevance under anesthesia.[7]
Table 4: Key Parameters for Echocardiographic Assessment [9]
| Parameter | Abbreviation | Description |
| Ejection Fraction | EF (%) | The percentage of blood ejected from the LV with each beat. |
| Fractional Shortening | FS (%) | The percentage change in LV internal diameter between diastole and systole. |
| LV Internal Diameter, diastole | LVID;d (mm) | The diameter of the left ventricle at the end of diastole. |
| LV Internal Diameter, systole | LVID;s (mm) | The diameter of the left ventricle at the end of systole. |
| LV Posterior Wall, diastole | LVPW;d (mm) | The thickness of the posterior wall at the end of diastole. |
| Heart Rate | HR (bpm) | Beats per minute. |
Experimental Workflow and Signaling Pathways
References
- 1. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ecronicon.net [ecronicon.net]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. benchchem.com [benchchem.com]
LC-MS/MS method for "Anti-Heart Failure Agent 1" quantification in plasma
Application Note: A-1024
Quantitative Analysis of Anti-Heart Failure Agent 1 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heart failure is a complex clinical syndrome with high rates of morbidity and mortality. "this compound" is a novel therapeutic agent that acts as a neprilysin inhibitor. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which are crucial for vasodilation and sodium excretion. By inhibiting neprilysin, "this compound" increases the levels of these beneficial peptides. It is often co-administered with an angiotensin II receptor blocker to provide a dual mechanism of action for improved patient outcomes.
Given its therapeutic importance, a robust and reliable method for the quantification of "this compound" in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of "this compound" and a commonly "Co-administered Agent" in human plasma.
Mechanism of Action Overview
The therapeutic effect of "this compound" is achieved through the inhibition of neprilysin, which prevents the breakdown of natriuretic peptides. This leads to vasodilation and a reduction in sodium and water retention. The "Co-administered Agent" complements this by blocking the angiotensin II type 1 (AT1) receptor, which inhibits vasoconstriction and aldosterone (B195564) release.
Experimental Workflow
A simple and efficient protein precipitation method was employed for plasma sample preparation.[1] The supernatant was then injected into the LC-MS/MS system for analysis. The entire workflow is designed to be high-throughput and reproducible.
Detailed Experimental Protocols
1. Materials and Reagents
-
"this compound" and "Co-administered Agent" reference standards.
-
Deuterated internal standards (IS).
-
HPLC-grade acetonitrile (B52724) and methanol.
-
Formic acid and ammonium (B1175870) acetate.
-
Human plasma (K2-EDTA).
2. Instrumentation A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.[2] Chromatographic separation was achieved using a C18 analytical column.[1][2]
Table 1: Optimized Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
|---|---|---|---|---|
| This compound | 384.3 | 266.3 | 128 | 30 |
| Co-administered Agent | 436.4 | 235.2 | 45 | 25 |
| IS for Agent 1 | 416.3 | 266.2 | 57 | 21 |
| IS for Co-administered Agent | 439.5 | 294.2 | 65 | 24 |
DP: Declustering Potential; CE: Collision Energy[1]
Table 2: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Column (2.1 x 50 mm, 3.5 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate and 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5.0 µL[1] |
| Gradient | 48% B (0-2.2 min), 48-95% B (2.2-2.3 min), 95% B (2.3-3.3 min), 95-48% B (3.3-3.4 min), 48% B (3.4-4.5 min)[1] |
3. Sample Preparation Protocol
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 10 minutes, followed by centrifugation at 2,500 g for 10 minutes.[1]
-
Transfer 100 µL of the supernatant to a clean 96-well plate containing 100 µL of acetonitrile-water (1:1, v/v).[1]
-
Vortex the plate for 5 minutes.
-
Inject 3.0 µL of the mixture into the LC-MS/MS system for analysis.[1]
Method Validation Summary
The method was fully validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.
Table 3: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| This compound | 5.00 - 10,000 | > 0.99 |
| Co-administered Agent | 5.00 - 10,000 | > 0.99 |
Data based on similar validated methods.[1]
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| This compound | LQC | 15.0 | 98.5 - 102.1 | < 5.0 |
| MQC | 4000 | 97.2 - 101.5 | < 4.5 | |
| HQC | 7500 | 98.0 - 103.3 | < 4.8 | |
| Co-administered Agent | LQC | 15.0 | 97.9 - 103.0 | < 5.5 |
| MQC | 4000 | 96.8 - 102.4 | < 4.0 | |
| HQC | 7500 | 98.3 - 101.9 | < 4.2 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Accuracy and precision were within acceptable limits.[2][3]
This application note describes a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of "this compound" and a "Co-administered Agent" in human plasma. The simple protein precipitation sample preparation and the optimized chromatographic and mass spectrometric conditions allow for high-throughput analysis, making this method suitable for clinical pharmacokinetic studies. The method was successfully validated and demonstrated excellent linearity, accuracy, and precision.[1][4]
References
Application Note: Dissolution of "Anti-Heart Failure Agent 1" for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of "Anti-Heart Failure Agent 1," a model hydrophobic small molecule, for administration in preclinical in vivo research models.
Introduction
The successful in vivo evaluation of novel therapeutic candidates is often challenged by their physicochemical properties. A significant number of new small molecules, including the hypothetical "this compound," exhibit poor aqueous solubility. This characteristic can lead to low bioavailability, erratic absorption, and potential precipitation upon administration, confounding experimental results.[1][2]
Developing a suitable vehicle—a solvent or carrier system—is therefore a critical step in preclinical research to ensure consistent and effective drug delivery.[3] This application note outlines a systematic approach to selecting a vehicle and provides a detailed protocol for dissolving "this compound" using a common, multi-component solvent system designed to maintain solubility and minimize toxicity in animal models.
Vehicle Selection for Hydrophobic Compounds
The choice of vehicle depends on the drug's properties, the intended route of administration, and potential toxicity.[4][5] For hydrophobic compounds like "this compound," a multi-component system is often required. This typically involves a primary organic solvent to dissolve the compound, which is then diluted in a more biocompatible co-solvent or aqueous solution.
Table 1: Comparison of Common Vehicles for In Vivo Administration
| Vehicle Component | Class | Properties & Recommended Use | Potential Issues |
| Saline (0.9% NaCl), PBS | Aqueous Solution | Isotonic and well-tolerated. Ideal for water-soluble drugs or as a diluent for final formulations.[4] | Cannot dissolve hydrophobic compounds on its own. |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | A powerful solvent for a wide range of non-polar compounds.[4] | Can cause toxicity and inflammation at higher concentrations. Final concentration should be minimized, ideally <5%.[6][7] |
| Ethanol | Organic Solvent | Often used to dissolve compounds not soluble in water. Must be used cautiously due to potential toxicity.[4] | Can be lethal if injected intravenously at high concentrations.[6] |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | A water-miscible polymer used for drugs with intermediate solubility. Generally well-tolerated.[4] | Can cause toxicity at high doses. May be viscous.[7] |
| Propylene Glycol (PG) | Co-solvent | Similar properties to PEG, often used in combination with other solvents.[4] | Has been shown to cause neuromotor toxicity in mice at higher doses.[7] |
| Tween 80 (Polysorbate 80) | Surfactant | Used to increase solubility and prevent precipitation by forming micelles. Often used at 1-10%.[1] | Can cause hypersensitivity reactions in some cases. |
| Corn Oil / Sesame Oil | Oil-Based Vehicle | Suitable for highly lipophilic compounds for oral, subcutaneous, or intramuscular routes.[6] | Not suitable for intravenous administration.[6] |
| Carboxymethylcellulose (CMC) | Suspending Agent | Used to create a uniform suspension for oral administration. Considered safe and low-toxicity.[5][6] | Does not dissolve the compound; forms a suspension. Not for intravenous use. |
Recommended Protocol: Dissolution of "this compound"
This protocol employs a widely used vehicle formulation for hydrophobic compounds: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) . This combination leverages the high dissolving power of DMSO while minimizing its concentration in the final formulation to reduce toxicity.[8]
3.1. Materials and Equipment
-
"this compound" (powder form)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, sealed vials with rubber septa[9]
-
Sterile syringes and needles
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, water bath)
-
Sterile 0.22 µm syringe filters[9]
3.2. Experimental Protocol
Step 1: Calculate Required Quantities Determine the desired final concentration of "this compound" (e.g., 2 mg/mL) and the total volume needed for the experiment.
-
Example: For a 5 mL final solution at 2 mg/mL, you will need 10 mg of the agent.
-
Volume of DMSO: 10% of 5 mL = 0.5 mL
-
Volume of PEG 400: 40% of 5 mL = 2.0 mL
-
Volume of Saline: 50% of 5 mL = 2.5 mL
-
Step 2: Prepare the Stock Solution in DMSO
-
Aseptically weigh the required amount of "this compound" powder.
-
Using a sterile syringe, add the calculated volume of DMSO to a sterile vial.
-
Add the weighed powder to the DMSO.
-
Cap the vial and vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming or brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect to ensure no particulates remain.
Step 3: Add Co-solvent and Diluent
-
Using a new sterile syringe, add the calculated volume of PEG 400 to the DMSO stock solution.
-
Cap the vial and vortex thoroughly until the solution is homogeneous.
-
Slowly add the calculated volume of sterile saline to the mixture in a drop-wise manner while vortexing. This gradual dilution is crucial to prevent precipitation of the hydrophobic compound.
Step 4: Final Sterilization
-
Visually inspect the final formulation for any cloudiness or precipitation. If the solution is not clear, the formulation may not be suitable.
-
For parenteral (injectable) administration, the final solution must be sterile. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final, sterile, sealed vial.[9][10]
Step 5: Labeling and Storage
-
Label the final vial clearly with the compound name, concentration, vehicle composition, date of preparation, and expiration date.[11]
-
Store the formulation as recommended based on the compound's stability data (e.g., at 4°C, protected from light). Most non-aqueous preparations are recommended for use within one month unless stability data indicates otherwise.[9]
Important Considerations for In Vivo Studies
-
Vehicle Control Group: Always include a control group of animals that receives the vehicle only (e.g., 10% DMSO / 40% PEG 400 / 50% Saline) on the same schedule and route as the drug-treated group. This is essential to differentiate the effects of the drug from any effects of the vehicle itself.[5]
-
Formulation Stability: Before beginning animal studies, perform an in vitro dilution test by adding the formulation to a physiological buffer (e.g., PBS pH 7.4) to simulate injection and check for precipitation.[1]
-
Animal Welfare: All procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[6] Pay close attention to the recommended maximum injection volumes for the chosen route of administration.
-
Aseptic Technique: Maintain sterility throughout the preparation process to prevent contamination, especially for injectable formulations.[10][11]
Hypothetical Mechanism: Targeting the β-Adrenergic Pathway
In heart failure, the sympathetic nervous system is chronically activated, leading to sustained stimulation of β-adrenergic receptors (β-ARs) in the heart.[12][13] This overstimulation, particularly of the β1-AR subtype, triggers signaling cascades that initially increase heart function but eventually lead to maladaptive changes like hypertrophy and apoptosis.[14][15] "this compound" is hypothesized to act by inhibiting a key downstream component of this pathway, such as Protein Kinase A (PKA), thereby mitigating the harmful effects of chronic β-AR stimulation.
Figure 1. Hypothetical signaling pathway of "this compound".
References
- 1. benchchem.com [benchchem.com]
- 2. US20170157051A1 - Solubility enhancement for hydrophobic drugs - Google Patents [patents.google.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 10. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-ADRENERGIC RECEPTORS AND RECEPTOR SIGNALING IN HEART FAILURE | Annual Reviews [annualreviews.org]
- 14. What is the role of beta-adrenergic signaling in heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for "Anti-Heart Failure Agent 1" Administration in a Rat Heart Failure Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols for the administration of "Anti-Heart Failure Agent 1" in a rat model of heart failure induced by myocardial infarction. The document outlines the surgical procedure for inducing heart failure, various routes of administration for the therapeutic agent, and methods for assessing cardiac function. The goal is to offer a comprehensive guide to facilitate preclinical studies investigating the efficacy of novel anti-heart failure therapies.
Experimental Model: Myocardial Infarction-Induced Heart Failure
The most common and clinically relevant model for heart failure in rats is induced by the permanent ligation of the left anterior descending (LAD) coronary artery, which leads to myocardial infarction (MI) and subsequent cardiac remodeling.[1][2][3][4][5]
Surgical Protocol: LAD Ligation
-
Anesthesia: Anesthetize the rat using isoflurane (B1672236) (3% for induction) or a combination of ketamine (80 mg/kg) and xylazine (B1663881) (12 mg/kg) administered intraperitoneally.[4][6]
-
Intubation and Ventilation: Intubate the animal orally with an endotracheal tube and connect it to a small animal ventilator.[4][5]
-
Thoracotomy: Make a left thoracotomy incision to expose the heart between the fourth and fifth ribs.[3][5]
-
Ligation: Identify the LAD artery and pass a 6-0 silk suture underneath it. Permanently ligate the LAD 2.0-2.5 mm below the midpoint of the conus arteriosus and the left atrial appendage.[1] Successful ligation is confirmed by the anterior wall of the left ventricle turning pale.[1]
-
Closure: Close the chest cavity in layers and allow the animal to recover. Provide appropriate post-operative care, including analgesia.
-
Heart Failure Development: Heart failure typically develops over several weeks (e.g., 4 weeks) post-ligation.[1]
Administration Routes and Protocols for "this compound"
The choice of administration route depends on the agent's properties and the experimental design. Below are protocols for common routes.
Oral Gavage (PO)
This route is suitable for agents with good oral bioavailability and for mimicking clinical oral drug administration.[7][8]
Protocol:
-
Gently restrain the rat. For conscious animals, ensure the head and body are aligned vertically to create a straight path to the esophagus.[9]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[10][11]
-
Insert a lubricated, ball-tipped gavage needle into the mouth, advancing it gently over the tongue into the esophagus.[10][12] The needle should pass with minimal resistance.[9][10]
-
Slowly administer the calculated volume of "this compound" solution.
-
Carefully withdraw the needle and monitor the animal for any signs of distress.[12]
Intravenous Injection (IV)
IV administration provides the most rapid and direct systemic delivery.[13][14] The lateral tail veins are the primary sites for IV injection in rats.[13][14]
Protocol:
-
Warm the rat's tail for 5-10 minutes using a heat lamp or warming box to induce vasodilation and improve vein visibility.[15][16]
-
Wipe the tail with 70% alcohol.
-
Insert a 25-27 gauge needle, bevel up, into one of the lateral tail veins, keeping the needle parallel to the vein.[15][16][17]
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.[15]
-
Slowly inject the agent. There should be no resistance. If a blister forms, the needle is not in the vein and should be repositioned more proximally.[15][16]
-
After injection, withdraw the needle and apply gentle pressure with gauze to stop any bleeding.[13][14]
Intraperitoneal Injection (IP)
IP injection allows for rapid absorption and is a common alternative to IV administration.[18]
Protocol:
-
Restrain the rat, tilting its head downwards to move the abdominal organs forward.[19]
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum (on the left) and the urinary bladder.[19][20][21]
-
Insert a 23-25 gauge needle at a 30-40° angle into the peritoneal cavity.[20][21]
-
Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.[19][22]
-
Inject the substance and withdraw the needle.
Quantitative Data Summary
Table 1: Recommended Administration Parameters for Rats
| Administration Route | Needle Gauge | Maximum Bolus Volume | Notes |
| Oral Gavage (PO) | 16-18 G | 10-20 mL/kg | Use a flexible or curved gavage needle with a ball tip.[10][12] |
| Intravenous (IV) | 25-27 G | 5 mL/kg (bolus)[17] | Slower injections can accommodate up to 10 mL/kg.[17] Warm tail to aid vasodilation.[15][16] |
| Intraperitoneal (IP) | 23-25 G | < 10 mL/kg | Inject into the lower right quadrant to avoid organs.[20][21] |
Table 2: Key Echocardiographic Parameters for Cardiac Function Assessment
| Parameter | Abbreviation | Description | Expected Change in Heart Failure |
| Ejection Fraction | EF (%) | Percentage of blood pumped out of the left ventricle with each beat.[23] | Decreased[23] |
| Fractional Shortening | FS (%) | A measure of the change in left ventricular diameter during contraction.[23] | Decreased[23] |
| Left Ventricular Internal Diameter, diastole | LVIDd (mm) | Diameter of the left ventricle at the end of relaxation. | Increased |
| Left Ventricular Internal Diameter, systole | LVIDs (mm) | Diameter of the left ventricle at the end of contraction. | Increased |
| Cardiac Output | CO (mL/min) | The volume of blood pumped by the heart per minute.[23][24] | Decreased[23] |
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for testing "this compound".
Signaling Pathway in Heart Failure
Caption: Key signaling pathways in heart failure targeted by therapeutics.
Assessment of Therapeutic Efficacy
Echocardiography
Transthoracic echocardiography (TTE) is a non-invasive and reliable technique to serially assess cardiac anatomy and function in rats.[23][25] It is crucial for phenotyping rodent models of heart disease.[25]
Protocol:
-
Anesthetize the rat lightly to minimize effects on cardiac function.
-
Shave the chest area to ensure good probe contact.
-
Acquire images from standard views (e.g., parasternal long-axis, short-axis, and apical) using a high-frequency ultrasound probe.[26][27]
-
Use M-mode and 2D imaging to measure left ventricular dimensions at end-diastole and end-systole.[26]
-
Calculate functional parameters such as Ejection Fraction (EF) and Fractional Shortening (FS) from these measurements.[23]
-
Doppler imaging can be used to assess blood flow and diastolic function.[26][27]
Conclusion
This document provides a framework for the preclinical evaluation of "this compound" in a rat model of MI-induced heart failure. The selection of an appropriate administration route and adherence to standardized surgical and assessment protocols are critical for generating reliable and reproducible data. Careful consideration of the parameters outlined in the tables and workflows will strengthen experimental design and contribute to the successful development of novel cardiovascular therapies.
References
- 1. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]
- 2. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 5. A Study of Myocardial Ischemia Model Induced by Left Coronary Artery Ligation in Rats [scirp.org]
- 6. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.vt.edu [research.vt.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. depts.ttu.edu [depts.ttu.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. research.vt.edu [research.vt.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 23. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Echocardiographic Examination in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 26. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. faustopinto.com [faustopinto.com]
Application Notes and Protocols: Detection of p-AKT (Ser473) Activation by "Anti-Heart Failure Agent 1" using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome often characterized by maladaptive signaling pathways within cardiomyocytes. One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in regulating cell survival, growth, and apoptosis.[1][2][3] Activation of Akt, through phosphorylation at key residues like Serine 473 (Ser473), is a crucial pro-survival signal that can protect cardiomyocytes from apoptotic cell death, a key contributor to the progression of heart failure.[2][4]
"Anti-Heart Failure Agent 1" is an investigational therapeutic designed to mitigate cardiac cell loss during heart failure. Its proposed mechanism of action involves the activation of the PI3K/Akt pathway, leading to an increase in phosphorylated Akt (p-AKT). Western blotting is a fundamental technique to elucidate this mechanism by quantifying the levels of p-AKT (Ser473) in response to treatment. This document provides a detailed protocol for performing Western blot analysis to assess the efficacy of "this compound" in activating Akt in a cardiomyocyte cell culture model.
Signaling Pathway and Experimental Rationale
The PI3K/Akt signaling pathway is a tightly regulated cascade. Upon stimulation by growth factors or, hypothetically, "this compound," Phosphoinositide 3-kinase (PI3K) is activated. PI3K then phosphorylates PIP2 to generate PIP3, a secondary messenger that recruits Akt to the cell membrane. This allows for the subsequent phosphorylation and full activation of Akt by upstream kinases such as PDK1 and mTORC2.[5][6] Activated Akt (p-Akt) then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis.[2][5] This protocol is designed to quantify the increase in p-Akt at the Ser473 residue as a direct indicator of "this compound" target engagement and pathway activation.
Experimental Protocol
This protocol outlines the steps for treating a cardiomyocyte cell line (e.g., H9c2 or primary neonatal ventricular cardiomyocytes) with "this compound," preparing cell lysates, and performing a Western blot to detect p-Akt (Ser473) and total Akt.
Materials and Reagents
-
Cardiomyocyte cell line (e.g., H9c2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
"this compound" (prepare stock solution in an appropriate solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (RIPA buffer recommended) supplemented with Protease and Phosphatase Inhibitor Cocktails.[7][8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein molecular weight standards (pre-stained)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9][10] Note: Using BSA instead of non-fat dry milk is recommended for phospho-antibodies to reduce background.[10]
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060)
-
Rabbit or mouse anti-total Akt antibody (e.g., Cell Signaling Technology #4691)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment: a. Seed cardiomyocytes in 6-well plates and grow to 70-80% confluency. b. To reduce basal phosphorylation levels, you may serum-starve the cells for 4-6 hours prior to treatment.[8] c. Treat cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 30 minutes).
-
Cell Lysis and Protein Extraction: a. After treatment, place culture plates on ice and wash cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[7][8] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[7] e. Centrifuge lysates at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][8] f. Transfer the supernatant to a new pre-chilled tube. This is your protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[11]
-
Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[11] c. Load equal amounts of protein (typically 20-50 µg) per lane into an SDS-PAGE gel.[7][11] Include a pre-stained protein ladder. d. Run the gel at 100-150V until the dye front reaches the bottom.[7]
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A common condition for wet transfer is 100V for 1 hour at 4°C.[7]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7][8] b. Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[7][9] c. The following day, wash the membrane three times for 5-10 minutes each with TBST.[8] d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[7][8] e. Wash the membrane three times for 10 minutes each with TBST.[8]
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system.[8] c. Quantify band intensity using densitometry software (e.g., ImageJ).[12]
-
Stripping and Re-probing for Total Akt: a. To normalize the p-Akt signal, the membrane can be stripped of antibodies and re-probed.[7] b. Incubate the membrane in a stripping buffer (e.g., Restore™ Western Blot Stripping Buffer) for 15-20 minutes.[7][11] c. Wash the membrane thoroughly with TBST and re-block with 5% BSA in TBST for 1 hour. d. Incubate the membrane with the primary anti-total Akt antibody (e.g., 1:1000 dilution) overnight at 4°C. e. Repeat the washing, secondary antibody incubation, and signal detection steps as described above (Steps 6c-7c). f. Normalize the p-Akt band intensity to the total Akt band intensity for each sample to determine the relative level of Akt phosphorylation.[12]
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a structured table. Densitometric analysis is performed to measure the intensity of the protein bands. The intensity of the p-Akt band is normalized to the intensity of the total Akt band for each respective sample to account for any variations in protein loading.
| Treatment Group | Concentration (µM) | p-Akt (Ser473) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | Normalized p-Akt/Total Akt Ratio | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | 1.05 | 1.02 | 1.03 | 1.00 |
| This compound | 0.1 | 1.88 | 1.05 | 1.79 | 1.74 |
| This compound | 1.0 | 3.52 | 0.99 | 3.56 | 3.45 |
| This compound | 10.0 | 4.67 | 1.01 | 4.62 | 4.49 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and efficacy of the agent.
References
- 1. Interplay between PI3K/AKT pathway and heart disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of PI3K/Akt signaling pathway in cardiac fibrosis - ProQuest [proquest.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LabXchange [labxchange.org]
Application Note: High-Throughput Screening Assay for Analogues of "Anti-Heart Failure Agent 1," a Novel β1-Adrenergic Receptor Antagonist
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathway implicated in the pathophysiology of heart failure is the β-adrenergic receptor (β-AR) signaling system.[1][2][3] Chronic stimulation of this system by catecholamines like norepinephrine (B1679862) leads to detrimental cardiac effects, including increased heart rate, contractility, and eventual cardiac remodeling.[1][4] Beta-blockers, which antagonize these receptors, are a cornerstone of heart failure therapy.[1][5] "Anti-Heart Failure Agent 1" is a novel, potent, and selective antagonist of the β1-adrenergic receptor (β1-AR). To discover analogues with improved potency, selectivity, and pharmacokinetic properties, a robust high-throughput screening (HTS) assay is essential.
This application note describes a competitive antagonist assay in a 1536-well plate format using a bioluminescence-based method to measure cyclic AMP (cAMP), a key second messenger in the β1-AR signaling cascade.[6][7] The assay is designed to identify and characterize novel antagonists from a library of "this compound" analogues by measuring their ability to inhibit the cAMP production induced by a known β-AR agonist, isoproterenol (B85558).
Mechanism of Action: β1-Adrenergic Receptor Signaling
The β1-AR is a G-protein coupled receptor (GPCR) that, upon binding to an agonist like isoproterenol, activates a stimulatory G-protein (Gs).[7][8] This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[8] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to increased heart rate and contractility.[4][8] "this compound" and its analogues act by competitively binding to the β1-AR, preventing agonist binding and thereby inhibiting the downstream production of cAMP.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
1. Materials and Reagents
-
Cells: HEK293 cell line stably expressing human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Plates: 1536-well, solid white, flat-bottom plates.
-
Compound Plates: 1536-well polypropylene (B1209903) plates for compound library.
-
Reagents:
-
Isoproterenol hydrochloride (agonist).
-
"this compound" (reference compound).
-
Analogue compound library.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[9]
-
cAMP Detection Kit: Bioluminescent cAMP assay kit (e.g., cAMP-Glo™ Assay).[6]
-
-
Equipment:
-
Automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
2. Assay Workflow
The high-throughput screening process follows a series of automated steps to ensure reproducibility and efficiency. The workflow is designed to first pre-incubate the cells with the test compounds (potential antagonists) before stimulating cAMP production with a fixed concentration of the agonist, isoproterenol.
Caption: High-Throughput Screening Experimental Workflow.
3. Detailed Step-by-Step Protocol
-
Cell Preparation: Culture β1-AR expressing cells to approximately 80-90% confluency. Harvest cells and resuspend in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Cell Plating: Using an automated liquid handler, dispense 2 µL of the cell suspension into each well of a 1536-well assay plate (2,000 cells/well).
-
Compound Addition:
-
Prepare serial dilutions of the "this compound" analogues in DMSO, then dilute into assay buffer.
-
Using a pintool or acoustic dispenser, transfer 20 nL of the compound solutions to the assay plates.
-
Include controls:
-
Negative Control (0% Inhibition): Assay buffer with DMSO.
-
Positive Control (100% Inhibition): High concentration of "this compound" (e.g., 10 µM).
-
-
-
Pre-incubation: Gently agitate the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the receptors.
-
Agonist Stimulation: Prepare a solution of isoproterenol (at a final concentration equal to its EC80 value) and IBMX (final concentration 500 µM) in assay buffer. Add 2 µL of this solution to all wells.
-
Incubation: Incubate the plates for 30 minutes at room temperature to stimulate cAMP production.
-
cAMP Detection:
-
Prepare the bioluminescent cAMP detection reagent according to the manufacturer's instructions.
-
Add 4 µL of the detection reagent to each well. This step includes cell lysis and initiation of the luminescent reaction.
-
-
Final Incubation: Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Presentation and Analysis
The raw luminescence data is normalized using the positive and negative controls to determine the percent inhibition for each compound concentration.
Percent Inhibition (%) = 100 x (1 - [RLU_sample - RLU_pos] / [RLU_neg - RLU_pos])
Where:
-
RLU_sample: Relative Luminescence Units of the test well.
-
RLU_pos: Average RLU of the positive control (100% inhibition).
-
RLU_neg: Average RLU of the negative control (0% inhibition).
The calculated percent inhibition values are then plotted against the logarithm of the compound concentration, and a four-parameter logistic model is used to fit the curve and determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.[10][11][12]
Table 1: HTS Primary Screen Results for Selected Analogues
| Compound ID | Conc. (µM) | Luminescence (RLU) | % Inhibition | Hit ( >50%) |
| AHF1-001 | 1 | 45,876 | 95.2 | Yes |
| AHF1-002 | 1 | 185,342 | 58.1 | Yes |
| AHF1-003 | 1 | 450,112 | 2.3 | No |
| AHF1-004 | 1 | 98,554 | 77.1 | Yes |
| AHF1-005 | 1 | 398,421 | 13.5 | No |
| Neg. Control | - | 460,234 | 0.0 | - |
| Pos. Control | - | 25,119 | 100.0 | - |
Table 2: Dose-Response Analysis of Lead Compounds
| Compound ID | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| This compound | 5.2 ± 0.4 | -1.1 | 99.5 |
| AHF1-001 | 3.1 ± 0.2 | -1.0 | 98.9 |
| AHF1-002 | 25.8 ± 1.9 | -0.9 | 95.3 |
| AHF1-004 | 8.9 ± 0.7 | -1.2 | 99.1 |
The described high-throughput screening protocol provides a robust, automated, and sensitive method for identifying and characterizing novel β1-AR antagonists from a library of "this compound" analogues. The bioluminescence-based cAMP assay is well-suited for HTS, offering a large signal window and low susceptibility to compound interference.[6] The quantitative data generated allows for the direct comparison of analogue potency (IC50) and efficacy, enabling the selection of promising lead candidates for further development in the treatment of heart failure.
References
- 1. Mechanisms of Beta-Blockers Action in Patients with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Beta blockers - NHS [nhs.uk]
- 6. promega.com [promega.com]
- 7. beta-adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: CRISPR-Based Target Validation of "Anti-Heart Failure Agent 1" (Targeting CaMKIIδ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. A key signaling molecule implicated in the pathophysiology of HF is the Calcium/calmodulin-dependent protein kinase II delta (CaMKIIδ).[1][2] Chronic activation of CaMKIIδ in cardiomyocytes contributes to maladaptive remodeling, impaired calcium handling, and arrhythmogenesis.[3][4][5]
"Anti-Heart Failure Agent 1" is a novel therapeutic candidate designed as a highly selective inhibitor of CaMKIIδ kinase activity. To rigorously validate CaMKIIδ as the therapeutic target of this agent and to predict its clinical efficacy, a series of CRISPR-Cas9-based target validation studies were conducted. This document outlines the quantitative outcomes and detailed protocols for these studies, providing a comprehensive guide for researchers in the field. The use of CRISPR-Cas9 allows for precise genetic ablation of CAMK2D (the gene encoding CaMKIIδ), creating a clean genetic model to mimic the pharmacological effect of "this compound".[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from the CRISPR-based validation studies for "this compound".
Table 1: In Vitro sgRNA Validation and Phenotypic Rescue in hiPSC-Cardiomyocytes
| Parameter | Control hiPSC-CMs (Phenylephrine-Treated) | CAMK2D Knockout hiPSC-CMs (Phenylephrine-Treated) | "Agent 1" Treated hiPSC-CMs (Phenylephrine-Treated) |
|---|---|---|---|
| sgRNA Editing Efficiency (%) | N/A | 85 ± 5% | N/A |
| CaMKIIδ Protein Level (vs. WT) | 100% | 12 ± 4% | 98 ± 7% |
| p-CaMKIIδ (Thr287) Level | Increased (3.5-fold) | Baseline | Baseline |
| Cell Surface Area (μm²) | 2500 ± 300 | 1550 ± 210 | 1600 ± 250 |
| ANP (NPPA) mRNA Expression (fold change) | 8.0 ± 1.5 | 1.5 ± 0.4 | 1.8 ± 0.6 |
| BNP (NPPB) mRNA Expression (fold change) | 12.0 ± 2.1 | 2.1 ± 0.5 | 2.5 ± 0.7 |
Table 2: In Vivo Efficacy in a Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)
| Parameter | Sham Control Mice | TAC Mice (Vehicle) | TAC Mice (Camk2d Knockout) | TAC Mice ("Agent 1" Treated) |
|---|---|---|---|---|
| AAV9-mediated Editing Efficiency (%) | N/A | N/A | 65 ± 8% | N/A |
| Ejection Fraction (%) | 60 ± 5% | 30 ± 6% | 55 ± 7% | 52 ± 8% |
| Fractional Shortening (%) | 35 ± 4% | 15 ± 3% | 32 ± 5% | 30 ± 4% |
| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.3 | 8.2 ± 0.7 | 5.1 ± 0.4 | 5.5 ± 0.6 |
| Interstitial Fibrosis (%) | 2 ± 0.5% | 15 ± 3% | 4 ± 1.0% | 5 ± 1.2% |
| Survival Rate (4 weeks post-TAC) | 100% | 65% | 95% | 90% |
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: CaMKIIδ signaling pathway in pathological cardiac hypertrophy.
Experimental Workflow
Caption: Experimental workflow for CRISPR-based target validation.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CAMK2D in hiPSC-Cardiomyocytes
This protocol describes the generation of CAMK2D knockout (KO) in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using ribonucleoprotein (RNP) delivery.[8][9]
Materials:
-
High-purity, synthetic sgRNA targeting CAMK2D exon 2 (e.g., from Synthego or IDT)
-
Recombinant S. pyogenes Cas9-NLS protein
-
Human iPSCs differentiated into spontaneously beating cardiomyocytes
-
Cardiomyocyte maintenance medium (e.g., RPMI 1640 with B27 supplement)
-
Electroporation buffer (e.g., Lonza P3 Primary Cell Solution)
-
4D-Nucleofector™ System (Lonza)
-
DNA extraction kit and PCR reagents
-
Sanger sequencing service
-
Antibodies for Western Blot: anti-CaMKIIδ, anti-GAPDH
Procedure:
-
RNP Complex Formation:
-
For each reaction (targeting ~1 million cells), mix 100 pmol of synthetic sgRNA with 30 pmol of Cas9 protein in 20 µL of electroporation buffer.
-
Incubate at room temperature for 15-20 minutes to allow RNP complex formation.
-
-
Cell Preparation:
-
Dissociate hiPSC-CMs into a single-cell suspension using a gentle enzyme like TrypLE.
-
Count cells and resuspend 1 million cells in 80 µL of electroporation buffer.
-
-
Electroporation:
-
Gently mix the 20 µL of RNP complex with the 80 µL of cell suspension.
-
Transfer the entire volume to an electroporation cuvette.
-
Electroporate using a pre-optimized program for hiPSC-CMs (e.g., program CM-150 on the Lonza 4D-Nucleofector).
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add 500 µL of pre-warmed cardiomyocyte medium and gently transfer cells to a Matrigel-coated plate.
-
Culture cells for 5-7 days to allow for gene editing and protein turnover.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Harvest a subset of cells, extract genomic DNA, and PCR amplify the region surrounding the sgRNA target site. Analyze the PCR product by Sanger sequencing and use a tool like TIDE or ICE to quantify indel formation.
-
Western Blot: Lyse the remaining cells and perform a Western blot to confirm the absence or significant reduction of CaMKIIδ protein.
-
Protocol 2: Assessment of Cellular Hypertrophy in hiPSC-CMs
This protocol is used to quantify the hypertrophic response to phenylephrine (B352888) (PE), an α-adrenergic agonist.
Materials:
-
Control and CAMK2D KO hiPSC-CMs (plated on glass-bottom plates)
-
Phenylephrine (PE) solution (100 µM stock)
-
Anti-α-actinin antibody
-
Fluorescent secondary antibody and DAPI
-
High-content imaging system or fluorescence microscope
-
RNA extraction kit and qPCR reagents (primers for NPPA, NPPB, GAPDH)
Procedure:
-
Induction of Hypertrophy:
-
Treat cells with 50 µM PE or vehicle control for 48 hours.
-
-
Immunofluorescence and Imaging:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Stain with anti-α-actinin antibody followed by a fluorescent secondary antibody and DAPI.
-
Acquire images of at least 10 random fields per condition.
-
-
Cell Size Measurement:
-
Using image analysis software (e.g., ImageJ), outline the α-actinin-positive cells to measure the cell surface area. Quantify at least 100 cells per condition.
-
-
Gene Expression Analysis (qPCR):
-
Lyse cells and extract total RNA.
-
Synthesize cDNA and perform qPCR for hypertrophic markers NPPA (ANP) and NPPB (BNP).
-
Normalize expression to a housekeeping gene like GAPDH and calculate fold change using the ΔΔCt method.
-
Protocol 3: AAV-Mediated Delivery for In Vivo Target Validation
This protocol describes the use of adeno-associated virus serotype 9 (AAV9) for cardiac-specific delivery of CRISPR-Cas9 components in a mouse model of pressure-overload heart failure.[10][11][12]
Materials:
-
AAV9 vector co-expressing SaCas9 and a Camk2d-targeting sgRNA (or separate AAVs for each component)
-
8-week-old C57BL/6 mice
-
Surgical tools for Transverse Aortic Constriction (TAC)
-
High-resolution echocardiography system
-
Histology reagents (e.g., Masson's Trichrome stain)
Procedure:
-
Animal Model of Heart Failure:
-
Induce pressure-overload heart failure by performing Transverse Aortic Constriction (TAC) surgery on mice. Sham-operated animals will serve as controls.
-
-
AAV Delivery:
-
One week post-TAC surgery, perform a single retro-orbital injection of AAV9-CRISPR components at a dose of 1x10¹² vector genomes (vg) per mouse.[11] This allows for robust cardiac transduction.
-
-
Functional Assessment:
-
Perform serial echocardiography at 2, 4, and 6 weeks post-injection to measure cardiac function, including Ejection Fraction (EF) and Fractional Shortening (FS).
-
-
Terminal Analysis:
-
At the end of the study (e.g., 6 weeks), euthanize the mice.
-
Harvest hearts, measure heart weight to body weight ratio (HW/BW).
-
Editing Efficiency: Extract genomic DNA from heart tissue to quantify in vivo editing efficiency.
-
Histology: Fix a portion of the heart in formalin, embed in paraffin, and perform Masson's Trichrome staining to quantify the extent of interstitial fibrosis.
-
Conclusion
The data presented demonstrates a strong correlation between the genetic ablation of CAMK2D and the pharmacological effects of "this compound". Both interventions successfully mitigated pathological hypertrophy in vitro and reversed adverse cardiac remodeling and dysfunction in an in vivo model of heart failure.[13] These findings provide robust, CRISPR-based validation of CaMKIIδ as a critical therapeutic target in heart failure and support the continued development of "this compound" as a promising new therapy.[6]
References
- 1. The δ isoform of CaM kinase II is required for pathological cardiac hypertrophy and remodeling after pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CaMKII in myocardial hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is CaMKII a link between inflammation and hypertrophy in heart? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII Activity in the Inflammatory Response of Cardiac Diseases [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Elimination of CaMKIIδ Autophosphorylation by CRISPR-Cas9 Base Editing Improves Survival and Cardiac Function in Heart Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 9. CRISPR/Cas9 generation of knock-out iPSCs [protocols.io]
- 10. Adeno-Associated Virus-Mediated Delivery of CRISPR for Cardiac Gene Editing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. A mouse model for adult cardiac-specific gene deletion with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cardiac CaMKII to cure heart failure: step by step towards translation? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of β1-Adrenergic Receptor Expression in Cardiac Tissue Treated with "Anti-Heart Failure Agent 1"
Audience: Researchers, scientists, and drug development professionals.
Introduction Heart failure is a complex clinical syndrome often characterized by sustained activation of the sympathetic nervous system.[1][2] This leads to chronic stimulation of β-adrenergic receptors (β-ARs) in cardiomyocytes. The β1-adrenergic receptor (β1-AR) is the predominant subtype in the heart and is responsible for mediating the positive chronotropic (heart rate) and inotropic (contractility) effects of catecholamines.[1][2] In chronic heart failure, this persistent stimulation leads to detrimental changes, including the downregulation and desensitization of β1-ARs, which contributes to the progression of the disease.[2][3]
"Anti-Heart Failure Agent 1" is a novel therapeutic agent designed to counteract these maladaptive changes. For the purpose of this protocol, it is hypothesized to function as a β1-adrenergic receptor antagonist (beta-blocker). Beta-blockers are a cornerstone of heart failure therapy, acting by blocking the effects of catecholamines on the heart, which can lead to an upregulation or "resensitization" of the β1-AR system over time.[1][2]
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. This application note provides a detailed protocol for the immunohistochemical staining of β1-AR in formalin-fixed, paraffin-embedded (FFPE) cardiac tissue to assess the pharmacodynamic effects of "this compound".
Signaling Pathway
The diagram below illustrates the β1-adrenergic signaling cascade in a cardiomyocyte. In heart failure, excessive stimulation by norepinephrine (B1679862) leads to downstream signaling that can become maladaptive. "this compound" acts by competitively inhibiting norepinephrine binding to the β1-AR, thereby mitigating the downstream effects.
References
Application Note: Assessing the Metabolic Effects of Anti-Heart Failure Agent 1 using the Seahorse XF Cell Mito Stress Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heart failure is a complex clinical syndrome often characterized by metabolic inflexibility, where the heart's ability to adapt its fuel source is impaired.[1] In a healthy heart, energy is primarily derived from fatty acid β-oxidation (FAO).[2] However, under pathological conditions, a shift towards increased glycolysis and reduced FAO can occur.[3] While this shift can be adaptive in the short term, prolonged reliance on less efficient glucose oxidation contributes to cardiac dysfunction.[2][4]
"Anti-Heart Failure Agent 1" is an investigational therapeutic designed to optimize cardiac energy metabolism. Its mechanism of action is based on the partial inhibition of fatty acid oxidation.[5][6] This modulation aims to shift the myocardial substrate utilization from fatty acid oxidation towards more oxygen-efficient glucose oxidation, thereby improving cardiac efficiency and function under the stressful conditions of heart failure.[5][7] This mechanism is analogous to the action of Trimetazidine, which inhibits the mitochondrial enzyme 3-ketoacyl-CoA thiolase, a key enzyme in the FAO pathway.[5][6][7]
The Agilent Seahorse XF Cell Mito Stress Test is a gold-standard assay for assessing mitochondrial function in live cells in real-time.[8][9] It measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[10] By using a series of mitochondrial inhibitors, this test can dissect key parameters of the mitochondrial respiratory chain, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]
This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to evaluate the metabolic effects of "this compound" on a human cardiomyocyte cell line (AC16).
Materials and Methods
Materials:
-
Agilent Seahorse XF96 or XFe96 Analyzer
-
Agilent Seahorse XF96 Cell Culture Microplates[12]
-
Agilent Seahorse XF96 Sensor Cartridge
-
AC16 Human Cardiomyocyte Cell Line[13]
-
Cell culture reagents: DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin[14]
-
"this compound"
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[9]
-
Agilent Seahorse XF Base Medium (DMEM), supplemented with glucose, pyruvate, and glutamine[15]
-
Agilent Seahorse XF Calibrant[16]
-
Standard cell culture incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)[8]
Experimental Workflow
The overall experimental workflow consists of cell culture, compound treatment, Seahorse assay execution, and data analysis.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
Detailed Protocol
Part 1: Cell Culture and Seeding (Day 1)
-
Culture AC16 Cells: Culture AC16 human cardiomyocytes in DMEM/F12 medium supplemented with 12.5% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.[14]
-
Seed Cells: On the day before the assay, harvest and count the cells. Seed 20,000 - 40,000 cells per well into an Agilent Seahorse XF96 cell culture microplate.[17][18] Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in the incubator.
-
Background Wells: Add medium without cells to at least three wells to serve as background correction.
Part 2: Sensor Cartridge Hydration and Compound Treatment (Day 2)
-
Hydrate Sensor Cartridge: One day prior to the assay, place the Seahorse XF96 sensor cartridge upside down. Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[12]
-
Prepare Agent 1: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Further dilute the stock to the desired final concentrations in the cell culture medium.
-
Treat Cells: Remove the cell culture plate from the incubator and replace the seeding medium with the medium containing the appropriate concentrations of "this compound" or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).
Part 3: Seahorse Assay (Day 3)
-
Prepare Assay Medium: On the day of the assay, warm Seahorse XF DMEM Base Medium to 37°C. Supplement it with 10 mM glucose, 1 mM pyruvate, and 2 mM L-glutamine. Adjust the pH to 7.4.[19]
-
Wash Cells: Remove the cell culture plate from the incubator. Gently wash the cells twice with the prepared Seahorse assay medium. Add 180 µL of assay medium to each well.[8]
-
Incubate: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[12]
-
Prepare Inhibitors: Reconstitute the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions to achieve the desired final well concentrations (e.g., 1.0 µM Oligomycin, 1.0 µM FCCP, 0.5 µM Rotenone/Antimycin A).[15] Note: The optimal FCCP concentration should be determined empirically for the specific cell line.[20]
-
Load Cartridge: Load the prepared inhibitors into the appropriate injection ports (A, B, C) of the hydrated sensor cartridge.
-
Run Assay: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. Once calibration is complete, replace the utility plate with the cell culture plate and start the assay. The instrument will perform baseline measurements followed by sequential injections and measurements for each inhibitor.[9]
Data Presentation
Following the assay, normalize the OCR and ECAR data to cell number or protein concentration to account for well-to-well variability.[10][21] The key parameters of mitochondrial function are then calculated.[11]
Table 1: Effects of this compound on Mitochondrial Respiration
| Parameter | Control (Vehicle) | Agent 1 Treated (10 µM) |
| Basal Respiration (pmol O₂/min) | 125 ± 10 | 110 ± 8 |
| ATP-Linked Respiration (pmol O₂/min) | 95 ± 7 | 85 ± 6 |
| Proton Leak (pmol O₂/min) | 30 ± 3 | 25 ± 2 |
| Maximal Respiration (pmol O₂/min) | 250 ± 20 | 200 ± 15 |
| Spare Respiratory Capacity (%) | 100 ± 12 | 82 ± 10 |
| Non-Mitochondrial Respiration | 15 ± 2 | 14 ± 2 |
Values are presented as Mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05).
Table 2: Effects of this compound on Glycolysis
| Parameter | Control (Vehicle) | Agent 1 Treated (10 µM) |
| Basal ECAR (mpH/min) | 40 ± 4 | 55 ± 5 |
| Compensatory Glycolysis (mpH/min) | 60 ± 6 | 75 ± 7 |
Values are presented as Mean ± SD. Asterisk () indicates a statistically significant difference from the control group (p < 0.05).
Signaling Pathway Diagram
The proposed mechanism of "this compound" involves the inhibition of fatty acid oxidation, leading to a compensatory increase in glucose oxidation to maintain cellular ATP levels.
Caption: Mechanism of "this compound" on cardiac metabolism.
References
- 1. Frontiers | Loss of Metabolic Flexibility in the Failing Heart [frontiersin.org]
- 2. Optimization of Cardiac Metabolism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Short-Chain Fatty Acids in the Metabolism of Heart Failure – Rethinking the Fat Stigma [frontiersin.org]
- 5. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 6. Trimetazidine - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. agilent.com [agilent.com]
- 12. fujifilmcdi.com [fujifilmcdi.com]
- 13. AC16 Cardiomyocyte Cell Line [cytion.com]
- 14. Importance of Per2 in cardiac mitochondrial protection during stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.protocols.io [content.protocols.io]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
Application Notes: Anti-Heart Failure Agent 1 in an Isoproterenol-Induced Heart Failure Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to pump sufficient blood to meet the body's metabolic needs. A key contributor to the development of HF is sustained adrenergic overstimulation, which leads to pathological cardiac remodeling, including hypertrophy and fibrosis.[1][2] The isoproterenol (B85558) (ISO)-induced heart failure model is a widely used and reliable preclinical model that mimics these effects.[1][3][4][5] ISO, a non-selective β-adrenergic agonist, induces cardiomyocyte hypertrophy, fibroblast activation, and interstitial fibrosis, ultimately leading to cardiac dysfunction.[2][6]
These application notes describe the use of "Anti-Heart Failure Agent 1" (AHFA-1), a novel therapeutic candidate, in mitigating the pathological effects of isoproterenol in a murine model of heart failure. The following protocols and data provide a framework for evaluating the efficacy of AHFA-1 in preventing adverse cardiac remodeling and preserving cardiac function.
Experimental Design and Workflow
A typical experimental workflow for evaluating the efficacy of AHFA-1 in the ISO-induced heart failure model is outlined below. This workflow ensures a comprehensive assessment from functional outcomes to cellular and molecular changes.
Data Summary
Table 1: Echocardiographic Assessment of Cardiac Function
| Parameter | Sham Control | ISO + Vehicle | ISO + AHFA-1 (X mg/kg) |
| LVEF (%) | 75.2 ± 3.5 | 45.8 ± 4.1 | 65.1 ± 3.8# |
| LVFS (%) | 40.1 ± 2.8 | 21.5 ± 2.5 | 33.6 ± 2.9# |
| LVID;d (mm) | 3.6 ± 0.2 | 4.8 ± 0.3 | 3.9 ± 0.2# |
| LVID;s (mm) | 2.1 ± 0.1 | 3.8 ± 0.3 | 2.6 ± 0.2# |
| IVS;d (mm) | 0.85 ± 0.05 | 1.25 ± 0.07 | 0.95 ± 0.06# |
| LVPW;d (mm) | 0.88 ± 0.06 | 1.30 ± 0.08 | 0.98 ± 0.07# |
Data are presented as mean ± SEM. *p<0.05 vs. Sham Control; #p<0.05 vs. ISO + Vehicle. LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d/s: LV Internal Diameter in diastole/systole; IVS;d: Interventricular Septal thickness in diastole; LVPW;d: LV Posterior Wall thickness in diastole.
Table 2: Gravimetric and Histological Data
| Parameter | Sham Control | ISO + Vehicle | ISO + AHFA-1 (X mg/kg) |
| HW/BW (mg/g) | 3.8 ± 0.2 | 5.9 ± 0.4 | 4.5 ± 0.3# |
| Cardiomyocyte CSA (µm²) | 350 ± 25 | 680 ± 40 | 410 ± 30# |
| Fibrotic Area (%) | 2.1 ± 0.5 | 15.8 ± 2.2* | 5.4 ± 1.1# |
Data are presented as mean ± SEM. *p<0.05 vs. Sham Control; #p<0.05 vs. ISO + Vehicle. HW/BW: Heart Weight to Body Weight ratio; CSA: Cross-Sectional Area.
Table 3: Relative mRNA Expression of Key Markers
| Gene | Sham Control | ISO + Vehicle | ISO + AHFA-1 (X mg/kg) |
| ANP (Nppa) | 1.0 ± 0.1 | 5.2 ± 0.6 | 2.1 ± 0.3# |
| BNP (Nppb) | 1.0 ± 0.2 | 6.8 ± 0.7 | 2.5 ± 0.4# |
| β-MHC (Myh7) | 1.0 ± 0.1 | 4.5 ± 0.5 | 1.8 ± 0.2# |
| Col1a1 | 1.0 ± 0.1 | 3.9 ± 0.4 | 1.5 ± 0.2# |
| TGF-β1 (Tgfb1) | 1.0 ± 0.2 | 3.2 ± 0.3* | 1.3 ± 0.2# |
Data are presented as fold change relative to Sham Control (mean ± SEM). *p<0.05 vs. Sham Control; #p<0.05 vs. ISO + Vehicle.
Proposed Mechanism of Action: Signaling Pathway
Isoproterenol exerts its effects primarily through the β-adrenergic receptor (β-AR) signaling cascade. Chronic stimulation leads to the activation of downstream pathways, such as the JAK/STAT pathway, which is implicated in cardiac hypertrophy and inflammation.[7] AHFA-1 is hypothesized to interfere with this pathological signaling, potentially by inhibiting the phosphorylation and activation of key downstream effectors like JAK2 and STAT3.
Experimental Protocols
Isoproterenol-Induced Heart Failure Model
This protocol describes the induction of cardiac hypertrophy and fibrosis in mice using continuous isoproterenol infusion.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Materials:
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 1004)[3]
-
Anesthetics (e.g., Isoflurane)
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).
-
Shave the back of the mouse, between the shoulder blades, and sterilize the area with 70% ethanol (B145695) and povidone-iodine.
-
Make a small subcutaneous incision and create a pocket using blunt dissection.
-
Prepare osmotic minipumps to deliver isoproterenol at a dose of 5-30 mg/kg/day for 14-28 days.[3][6] The pump reservoir is filled with the appropriate concentration of ISO dissolved in sterile saline.
-
Implant the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
House mice individually and monitor for recovery.
-
Begin daily administration of AHFA-1 or vehicle via oral gavage or intraperitoneal injection according to the study design.
-
Echocardiography for Cardiac Function Assessment
This protocol details the non-invasive assessment of cardiac function.[8][9][10]
-
Equipment: High-frequency ultrasound system with a linear transducer (e.g., 30-40 MHz).
-
Procedure:
-
Lightly anesthetize the mouse with isoflurane (1-1.5%) to maintain a heart rate of 450-550 bpm.
-
Secure the mouse in a supine position on a heated platform to maintain body temperature.
-
Remove chest hair using a depilatory cream.
-
Apply pre-warmed ultrasound gel to the chest.
-
Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.[11]
-
Measure the following parameters from the M-mode tracings over at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at diastole (LVID;d) and systole (LVID;s).
-
Interventricular septal thickness at diastole (IVS;d).
-
Posterior wall thickness at diastole (LVPW;d).
-
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) using the system's software.
-
Histopathological Analysis
This protocol is for assessing cardiomyocyte size and the extent of cardiac fibrosis.
-
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome or Picrosirius Red stain kit[12]
-
Microscope with imaging software
-
-
Procedure:
-
At the study endpoint, euthanize mice and excise the hearts.
-
Wash hearts with ice-cold PBS and blot dry. Weigh the heart and tibia to calculate the heart weight to tibia length ratio.
-
Fix the hearts in 4% PFA for 24 hours at 4°C.
-
Process the tissues through graded ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount on glass slides.
-
For H&E Staining (Cardiomyocyte Size):
-
Deparaffinize and rehydrate sections.
-
Stain with Hematoxylin, rinse, differentiate in acid-alcohol, and blue in Scott's tap water.
-
Counterstain with Eosin.
-
Dehydrate, clear, and mount.
-
Capture images of the left ventricle and measure the cross-sectional area of at least 100 cardiomyocytes per heart using image analysis software (e.g., ImageJ).[13]
-
-
For Masson's Trichrome Staining (Fibrosis):
-
Deparaffinize and rehydrate sections.
-
Follow the manufacturer's protocol for the stain kit. Collagen fibers will be stained blue, and myocardium red.[13]
-
Capture multiple images of the left ventricle.
-
Quantify the fibrotic area (blue-stained) as a percentage of the total tissue area using image analysis software.[12]
-
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA levels of hypertrophic and fibrotic genes.[14][15]
-
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for Nppa, Nppb, Myh7, Col1a1, Tgfb1, and a housekeeping gene like Gapdh).
-
-
Procedure:
-
Homogenize ~20-30 mg of frozen left ventricular tissue in lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[16]
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[17]
-
Western Blot Analysis
This protocol is for quantifying the protein levels of key signaling molecules.[18][19][20]
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Homogenize ~30-50 mg of frozen left ventricular tissue in ice-cold RIPA buffer.[21]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band density using image analysis software, normalizing target proteins to a loading control like GAPDH.
-
References
- 1. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cardiac gene expression by reverse transcription polymerase chain reaction (RT-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elearning.unite.it [elearning.unite.it]
- 17. Normalization strategy for selection of reference genes for RT-qPCR analysis in left ventricles of failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with "Anti-Heart Failure Agent 1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathological feature contributing to the progression of heart failure is the loss of cardiomyocytes through programmed cell death, or apoptosis.[1][2][3] The development of therapeutic agents that can mitigate this apoptotic process is a critical area of research in cardiovascular drug development. "Anti-Heart Failure Agent 1" is a novel therapeutic candidate under investigation for its potential to protect cardiomyocytes from apoptosis.
These application notes provide a detailed protocol for utilizing flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the anti-apoptotic effects of "this compound" on a cardiomyocyte cell line. The Annexin V assay is a common and reliable method for detecting early-stage apoptosis.[4][5] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][6] Propidium iodide, a fluorescent nucleic acid intercalating agent, is unable to cross the membrane of live and early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells, allowing for their differentiation.[4][6]
Principle of the Assay
The flow cytometry-based apoptosis assay using Annexin V and PI distinguishes between three cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
This allows for the quantitative assessment of the efficacy of "this compound" in preventing apoptosis induced by a relevant stressor.
Hypothetical Signaling Pathway of "this compound" in Preventing Apoptosis
"this compound" is hypothesized to exert its anti-apoptotic effects by modulating key signaling pathways involved in cardiomyocyte survival. A proposed mechanism involves the inhibition of pro-apoptotic signals and the activation of pro-survival pathways.
Caption: Proposed signaling pathway of "this compound".
Experimental Workflow
A typical experimental workflow for assessing the anti-apoptotic effects of "this compound" is outlined below.
Caption: Experimental workflow for apoptosis analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Cardiomyocyte cell line (e.g., H9c2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" (dissolved in a suitable solvent, e.g., DMSO)
-
Apoptosis inducer (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture cardiomyocyte cells in T-25 flasks or 6-well plates until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of "this compound" (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Following pre-treatment, induce apoptosis by adding an apoptosis-inducing agent like Staurosporine (e.g., 1 µM) to the culture medium and incubate for the recommended duration (e.g., 4-6 hours). Include a negative control group (no apoptosis inducer) and a positive control group (apoptosis inducer without "this compound").
Cell Staining Protocol for Flow Cytometry
This protocol is adapted from standard Annexin V and PI staining procedures.[5][6][7]
-
Cell Harvesting:
-
For adherent cells, gently detach them using a cell scraper or a mild dissociation reagent (e.g., TrypLE™ Express). Avoid harsh trypsinization, which can damage the cell membrane.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached), into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS. For each wash, resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.
-
After the final wash, carefully aspirate the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Flow Cytometry Gating Strategy
A proper gating strategy is crucial for accurate data analysis.[8][9][10][11][12]
Caption: Flow cytometry gating strategy for apoptosis analysis.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and dead cells based on their size and granularity.
-
Singlet Gating (FSC-A vs. FSC-H): Exclude cell doublets or aggregates to ensure single-cell analysis.[9]
-
Annexin V vs. PI: Analyze the gated single-cell population in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. Set quadrants based on unstained and single-stained controls to delineate the four populations: live, early apoptotic, late apoptotic, and necrotic.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Percentage of Apoptotic Cells Following Treatment with "this compound"
| Treatment Group | Concentration | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Untreated) | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Vehicle Control (DMSO) | - | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| Staurosporine (Positive Control) | 1 µM | 45.3 ± 3.8 | 35.1 ± 2.9 | 19.6 ± 1.7 |
| Agent 1 + Staurosporine | 1 µM | 58.7 ± 4.2 | 28.5 ± 2.1 | 12.8 ± 1.1 |
| Agent 1 + Staurosporine | 10 µM | 75.1 ± 5.5 | 18.2 ± 1.5 | 6.7 ± 0.8 |
| Agent 1 + Staurosporine | 100 µM | 88.9 ± 3.9 | 8.3 ± 0.9 | 2.8 ± 0.4 |
Table 2: Dose-Dependent Effect of "this compound" on Total Apoptosis
| Concentration of "this compound" | Total Apoptotic Cells (%) (Early + Late) | Fold-Change vs. Positive Control |
| 0 µM (Staurosporine only) | 54.7 ± 4.6 | 1.00 |
| 1 µM | 41.3 ± 3.2 | 0.76 |
| 10 µM | 24.9 ± 2.3 | 0.46 |
| 100 µM | 11.1 ± 1.3 | 0.20 |
Discussion and Interpretation of Results
The hypothetical data presented in the tables demonstrate that "this compound" exhibits a dose-dependent anti-apoptotic effect on cardiomyocytes subjected to Staurosporine-induced stress. As the concentration of "this compound" increases, the percentage of live cells increases, while the percentages of both early and late apoptotic cells decrease significantly. This suggests that "this compound" effectively protects cardiomyocytes from programmed cell death.
The results are consistent with the proposed mechanism of action, whereby the agent may upregulate anti-apoptotic proteins like Bcl-2 and inhibit pro-apoptotic signals, thereby preventing the activation of the caspase cascade.[3][13] The reduction in cardiomyocyte apoptosis by "this compound" could be a key mechanism contributing to its therapeutic potential in heart failure. Many established anti-heart failure therapies, such as ACE inhibitors, ARBs, and beta-blockers, have been shown to attenuate cardiomyocyte apoptosis.[13][14][15][16][17][18][19][20][21]
Conclusion
Flow cytometry using Annexin V and PI staining is a robust and quantitative method for evaluating the anti-apoptotic properties of novel therapeutic candidates like "this compound". The detailed protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers in the field of cardiovascular drug discovery. The findings from such studies are crucial for understanding the mechanism of action and advancing the development of new treatments for heart failure.
References
- 1. Programmed Cell Death in Heart Failure: Mechanisms, Impacts, and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and inhibitors of apoptosis in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis and heart failure: mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blockade of apoptosis by ACE inhibitors and angiotensin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ACE inhibition on cardiomyocyte apoptosis in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Beta-Blockers and Oxidative Stress in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Angiotensin II receptor blocker reverses heart failure by attenuating local oxidative stress and preserving resident stem cells in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis after reperfused myocardial infarction: Role of angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Angiotensin II-induced apoptosis in rat cardiomyocyte culture: a possible role of AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Anti-Heart Failure Agent 1 (AHFA-1)
Welcome to the technical support center for Anti-Heart Failure Agent 1 (AHFA-1). This resource provides troubleshooting guides and answers to frequently asked questions regarding the handling and solubility of AHFA-1, with a specific focus on challenges encountered with Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: AHFA-1 Solubility in PBS
This guide addresses common issues researchers face when preparing solutions of AHFA-1 in PBS.
Question: I observed precipitation immediately after dissolving AHFA-1 in standard PBS (pH 7.4). What is the cause and how can I resolve this?
Answer:
This is a common issue stemming from the intrinsic properties of AHFA-1 and its interaction with phosphate (B84403) ions. AHFA-1 is a weakly acidic compound with low intrinsic aqueous solubility. The phosphate ions in PBS can form insoluble salts with AHFA-1, leading to precipitation, a phenomenon known as the "common ion effect" or specific salt formation.
Recommended Solutions:
-
pH Adjustment: The solubility of AHFA-1 is highly pH-dependent. Lowering the pH of the buffer can increase the proportion of the more soluble, protonated form of the compound. We recommend preparing a modified PBS buffer with a pH between 6.5 and 7.0. Always confirm that this pH range is compatible with your experimental model (e.g., cell viability).
-
Use of Co-solvents: For stock solutions, consider using a small percentage of an organic co-solvent. A 1-5% (v/v) concentration of Dimethyl Sulfoxide (DMSO) or Ethanol can significantly enhance the solubility of AHFA-1. However, it is critical to prepare a high-concentration stock in the co-solvent first and then dilute it into your PBS-based medium. Ensure the final co-solvent concentration is below the tolerance limit for your specific assay (typically <0.5% for most cell-based assays).
-
Alternative Buffers: If your experimental design allows, consider substituting PBS with an alternative physiological buffer that does not contain phosphate. Buffers such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) are excellent alternatives that are less likely to cause precipitation with AHFA-1.
Below is a workflow to guide you through troubleshooting this issue.
Caption: Troubleshooting workflow for AHFA-1 precipitation in PBS.
Question: My AHFA-1 solution is initially clear but forms a precipitate after being stored at 4°C. Why does this happen?
Answer:
This phenomenon is known as temperature-dependent precipitation. The solubility of many compounds, including AHFA-1, decreases at lower temperatures. While the compound may be fully dissolved at room temperature, cooling the solution can cause it to become supersaturated, leading to the formation of crystals or an amorphous precipitate over time.
Recommended Solutions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare AHFA-1 solutions fresh before each experiment and avoid cold storage.
-
Room Temperature Storage: If short-term storage is necessary, keep the solution at a controlled room temperature (20-25°C) and protect it from light. Assess stability over the intended storage duration.
-
Re-dissolution: If you must store the solution at 4°C, allow it to warm to room temperature and vortex it thoroughly before use to ensure any precipitate has fully re-dissolved. Visually inspect the solution for any remaining particulate matter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration of AHFA-1 in different buffers?
A1: The solubility of AHFA-1 is highly dependent on the buffer composition and pH. The following table summarizes the approximate maximum solubility determined by a shake-flask method at 25°C.
| Buffer System | pH | Co-solvent (v/v) | Maximum Solubility (µM) | Notes |
| PBS (1X) | 7.4 | None | ~5 | Prone to precipitation. |
| PBS (1X) | 6.8 | None | ~25 | Improved stability. |
| PBS (1X) | 7.4 | 0.5% DMSO | ~50 | Recommended for cell culture. |
| HEPES (10 mM) | 7.4 | None | >100 | Recommended alternative to PBS. |
| Water | 7.0 | None | ~15 | Unbuffered, pH may drift. |
Q2: How does AHFA-1 work? Is there a known signaling pathway it targets?
A2: AHFA-1 is an inhibitor of the Rho-associated protein kinase (ROCK). In cardiomyocytes, pathological stress can lead to the activation of the RhoA/ROCK pathway, which contributes to cellular hypertrophy and fibrosis. By inhibiting ROCK, AHFA-1 helps to mitigate these adverse remodeling processes, thereby improving cardiac function.
Caption: Simplified signaling pathway for AHFA-1 mechanism of action.
Q3: Can I use sonication to dissolve AHFA-1 in PBS?
A3: Yes, sonication can be used as a physical method to aid in the dissolution of AHFA-1. It can help break down aggregates and increase the rate of dissolution. However, be cautious of overheating the sample, as this could lead to degradation of the compound. Use short bursts of sonication in an ice bath. Note that if the concentration is above the thermodynamic solubility limit, the compound will eventually precipitate out of solution again, even after sonication. Sonication is best used to speed up dissolution, not to exceed the maximum solubility.
Experimental Protocol: Shake-Flask Solubility Assay for AHFA-1
This protocol outlines a standard method to determine the equilibrium solubility of AHFA-1 in a buffer of your choice.
Objective: To determine the maximum concentration of AHFA-1 that can be dissolved in a specific buffer at a set temperature.
Materials:
-
AHFA-1 (powder form)
-
Chosen buffer (e.g., PBS pH 7.4, HEPES)
-
2 mL microcentrifuge tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Spectrophotometer or HPLC system for quantification
-
Centrifuge
Methodology:
-
Preparation: Add an excess amount of AHFA-1 powder to a 2 mL microcentrifuge tube. This ensures that a saturated solution is achieved. A rule of thumb is to add 2-3 times the expected amount.
-
Solvent Addition: Add 1 mL of the desired buffer to the tube.
-
Equilibration: Tightly cap the tube and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the suspension to shake for 24-48 hours. This extended time is crucial to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, centrifuge the tube at a high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Be extremely cautious not to disturb the pellet at the bottom.
-
Dilution: Dilute the supernatant with the same buffer to a concentration that falls within the linear range of your chosen analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantification: Measure the concentration of AHFA-1 in the diluted supernatant using a pre-established calibration curve.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of AHFA-1 in the tested buffer. It is recommended to perform the experiment in triplicate.
Technical Support Center: Optimizing "Anti-Heart Failure Agent 1" for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the half-maximal inhibitory concentration (IC50) of the hypothetical "Anti-Heart Failure Agent 1." This agent is conceptualized as a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator in the development of cardiac fibrosis.[1][2] The principles and troubleshooting strategies outlined here are broadly applicable to other novel inhibitors targeting similar pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is a selective inhibitor of the TGF-β receptor type I (TGFβRI), also known as ALK5. By binding to the ATP-binding site of the receptor's kinase domain, it prevents the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins. This action effectively blocks the canonical TGF-β signaling cascade, which is a key driver of cardiac fibroblast proliferation and extracellular matrix deposition, hallmarks of cardiac fibrosis.[1][3]
Q2: How do I select an appropriate concentration range for my initial IC50 experiment?
A2: For a novel compound, a wide concentration range is recommended for the initial range-finding experiment. A good starting point is a 10-point, 3-fold or 10-fold serial dilution spanning from a high concentration (e.g., 100 µM) down to the picomolar range.[4][5] This broad range helps to ensure that the full sigmoidal dose-response curve is captured, which is essential for an accurate IC50 calculation.[6]
Q3: What cell line is recommended for determining the IC50 of this agent?
A3: Primary human cardiac fibroblasts (HCFs) are the most physiologically relevant cell model for this application. These cells are key players in the fibrotic process and express the necessary TGF-β signaling components. If primary cells are not available, an immortalized human cardiac fibroblast cell line can be used, but it's important to use cells with a low passage number to ensure consistent results.[7]
Q4: What concentration of TGF-β should I use to stimulate the cells?
A4: The concentration of the agonist (TGF-β1) should be sub-maximal to allow for competitive inhibition by "this compound." It is recommended to use a concentration that elicits 70-80% of the maximum response (EC70-EC80).[8] To determine this, you must first perform a dose-response experiment with TGF-β1 alone to establish its EC50 and EC80 values in your specific cell system. For TGF-β1 in cardiac fibroblasts, this typically falls in the range of 1-10 ng/mL.[9]
Q5: My dose-response curve is not sigmoidal. What are the common causes?
A5: A non-sigmoidal curve can result from several issues:
-
Incorrect Concentration Range : The concentrations tested may be too high or too low, missing the dynamic portion of the curve.[6]
-
Compound Solubility : The agent may be precipitating at higher concentrations. Always check the solubility of your compound in the final assay medium.
-
Cytotoxicity : At high concentrations, the agent might be causing cell death through off-target effects, leading to a steep drop in the response.
-
Assay Interference : The compound could be interfering with the assay's detection method (e.g., quenching fluorescence).
Q6: My IC50 values are inconsistent between experiments. How can I improve reproducibility?
A6: Inter-assay variability is a common challenge.[10] To improve consistency:
-
Standardize Protocols : Use a detailed standard operating procedure (SOP) for all steps, including cell seeding, compound dilution, and incubation times.[11]
-
Cell Passage Number : Use cells within a consistent and narrow passage number range.
-
Reagent Consistency : Use the same lot of critical reagents like media, serum, and TGF-β1 for a set of experiments.[11]
-
Run Controls : Always include positive (agonist only) and negative (vehicle only) controls on every plate to help normalize the data.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High Variability within a Plate (High CV%) | 1. Inconsistent pipetting technique.[12]2. Uneven cell seeding density.3. "Edge effects" due to evaporation in outer wells.[13]4. Bubbles in wells.[12] | 1. Use calibrated pipettes; consider reverse pipetting for viscous solutions.2. Ensure the cell suspension is homogenous by mixing frequently during plating.3. Fill outer wells with sterile PBS or media without cells and do not use them for experimental data.4. Centrifuge plates briefly after reagent addition to remove bubbles. |
| Low Assay Signal or Small Dynamic Range | 1. Suboptimal cell number.2. Insufficient agonist (TGF-β1) stimulation.3. Incorrect plate reader settings (e.g., gain, filters).4. Cells are unhealthy or have a high passage number. | 1. Optimize cell seeding density in a preliminary experiment.2. Confirm the EC80 of your TGF-β1 lot.3. Consult the plate reader manual to optimize settings for your assay type (luminescence/fluorescence).4. Use healthy, low-passage cells and confirm viability before seeding. |
| IC50 Value is Much Higher/Lower than Expected | 1. Incorrect compound stock concentration.2. Compound degradation or instability.3. Inaccurate serial dilutions.4. Agonist concentration is too high or too low.[14] | 1. Verify stock concentration via analytical methods.2. Prepare fresh compound dilutions for each experiment from a properly stored stock.3. Review and practice the serial dilution protocol. Use fresh pipette tips for each transfer.[4]4. Re-run the agonist dose-response curve to confirm the EC80. |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is designed to measure the effect of "this compound" on TGF-β-induced cardiac fibroblast proliferation.
Materials:
-
Human Cardiac Fibroblasts (HCFs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
"this compound"
-
Recombinant Human TGF-β1
-
DMSO (vehicle)
-
Opaque-walled 96-well plates suitable for luminescence.[15]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding : Harvest HCFs during their logarithmic growth phase. Count the cells and determine viability. Dilute the cells to a pre-optimized seeding density (e.g., 5,000 cells/well in 100 µL) and plate them into the 96-well plates.[15]
-
Incubation : Incubate the plate overnight (18-24 hours) at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
Compound Preparation : Prepare a 2x concentrated serial dilution of "this compound" in serum-free medium. Also, prepare a 2x concentrated solution of TGF-β1 at its EC80 concentration in serum-free medium.
-
Cell Treatment :
-
Carefully remove the culture medium from the cells.
-
Add 50 µL of the 2x "this compound" dilutions to the appropriate wells. Include "vehicle only" control wells.
-
Immediately add 50 µL of the 2x TGF-β1 solution to all wells except for the "no agonist" control wells (add 50 µL of serum-free medium instead). This brings the final volume to 100 µL and all compounds to a 1x concentration.
-
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Assay Measurement :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure luminescence using a microplate reader.
-
Data Analysis : Normalize the data with the vehicle-treated/agonist-stimulated cells as 100% and the highest concentration of inhibitor as 0%. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression (four-parameter logistic fit) to determine the IC50 value.[16]
Data Presentation Tables
Table 1: Recommended Cell Seeding Densities
| Plate Format | Seeding Density (cells/well) | Culture Volume (µL/well) |
|---|---|---|
| 96-well | 4,000 - 8,000 | 100 |
| 384-well | 1,500 - 3,000 | 40 |
Table 2: Example 10-Point Serial Dilution Scheme (3-fold)
| Well | Stock Concentration (µM) | Dilution Factor | Final Concentration (µM) |
|---|---|---|---|
| 1 | 100 | 1 | 100 |
| 2 | 100 | 3 | 33.3 |
| 3 | 100 | 9 | 11.1 |
| 4 | 100 | 27 | 3.7 |
| 5 | 100 | 81 | 1.23 |
| 6 | 100 | 243 | 0.41 |
| 7 | 100 | 729 | 0.137 |
| 8 | 100 | 2,187 | 0.046 |
| 9 | 100 | 6,561 | 0.015 |
| 10 | 100 | 19,683 | 0.005 |
| 11 (Control) | 0 | - | Vehicle |
| 12 (Control) | 0 | - | No Treatment |
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of "this compound".
Caption: Experimental workflow for determining the IC50 value.
Caption: Troubleshooting decision tree for common IC50 determination issues.
References
- 1. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]
- 3. Fibroblast-specific TGF-β signaling mediates cardiac dysfunction, fibrosis, and hypertrophy in obese diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. bioivt.com [bioivt.com]
- 8. benchchem.com [benchchem.com]
- 9. Chronic activation of human cardiac fibroblasts in vitro attenuates the reversibility of the myofibroblast phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arp1.com [arp1.com]
- 13. Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results - Blogs - News [pekybio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. clyte.tech [clyte.tech]
"Anti-Heart Failure Agent 1" off-target effects in non-cardiac cells
Welcome to the technical support center for "Anti-Heart Failure Agent 1," a cardiac glycoside widely recognized for its therapeutic effects in heart failure. This resource is designed for researchers, scientists, and drug development professionals investigating the off-target effects of this agent in non-cardiac cells. The following information is based on the known activities of Digoxin (B3395198), a well-characterized cardiac glycoside, which serves as a proxy for "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for "this compound" (Digoxin)?
A1: The primary mechanism of action is the potent inhibition of the cellular Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium concentration.[1] Consequently, the activity of the Na+/Ca2+ exchanger is reduced, causing an accumulation of intracellular calcium.[1][3] While this increase in intracellular calcium is key to its inotropic effects in cardiac cells, it also triggers various signaling cascades in non-cardiac cells, leading to off-target effects.[4]
Q2: What are the principal off-target effects observed in non-cardiac cells?
A2: Numerous studies have documented significant anti-proliferative and cytotoxic effects of Digoxin in various non-cardiac cells, particularly in cancer cell lines.[5][6] These effects include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.[6][7][8][9] These anti-tumor properties have been observed in breast, lung, pancreatic, and ovarian cancer cells, among others.[6][7][9][10]
Q3: Which signaling pathways are commonly affected by this agent in non-cardiac cells?
A3: Digoxin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and metastasis. A major pathway inhibited by Digoxin is the PI3K/Akt/mTOR pathway.[9][11] Inhibition of this pathway can lead to decreased cell proliferation and survival.[9] Additionally, Digoxin can suppress Src-related signaling pathways and interfere with the translocation of NF-κB, a transcription factor that regulates apoptosis and cell proliferation.[12][13]
Troubleshooting Guides
Cell Viability Assays
Q4: I'm observing lower-than-expected cell viability in my non-cardiac cell line after treatment. Is this a known effect?
A4: Yes, this is a well-documented off-target effect. Digoxin is known to inhibit the proliferation and induce cytotoxicity in a variety of cancer cell lines, including non-small cell lung cancer and breast cancer cells.[7][9][12] The extent of this effect is typically dose-dependent.[7][14] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q5: My cell viability results from the MTT assay are inconsistent across replicate wells. What could be the cause?
A5: Inconsistent results in MTT assays can arise from several factors:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension and pipette carefully to maintain a consistent number of cells per well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile media or PBS and not use them for experimental data points.[15]
-
Compound Precipitation: At higher concentrations, Digoxin may precipitate. Visually inspect your wells for any signs of precipitation.
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure thorough mixing after adding the solubilization solvent.[16]
-
Interference with Assay: Compounds that affect cellular metabolic activity can interfere with tetrazolium-based assays like MTT.[15] Consider validating your results with an alternative viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH assay) or ATP content.
Q6: Can "this compound" (Digoxin) directly interfere with the MTT assay?
A6: Yes, there is a potential for interference. The MTT assay measures cell viability by assessing mitochondrial reductase activity.[16] Since Digoxin's mechanism can lead to broad cellular stress and metabolic changes, it might alter reductase activity independent of cell death, potentially confounding the results.[15] It is recommended to confirm key findings with a non-metabolic viability assay.
Apoptosis Assays
Q7: I am trying to confirm if the observed cell death is due to apoptosis. What is the expected outcome?
A7: Digoxin is known to induce apoptosis in several cancer cell lines.[5][7][17] A common method to detect this is through Annexin V/PI staining followed by flow cytometry. You should expect to see an increase in the percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis) following treatment.[5][8] The induction of apoptosis is often linked to changes in the expression of Bcl-2 family proteins, specifically a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax.[7][14]
Quantitative Data Summary
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Digoxin in Various Non-Cardiac Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Exposure Time (hours) | Assay |
| A549 | Non-Small Cell Lung Cancer | ~100 - 250 | 24 | MTT / PrestoBlue |
| H1299 | Non-Small Cell Lung Cancer | ~120 | 24 | MTT |
| MDA-MB-231 | Breast Cancer | ~80 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | ~60 | Not Specified | Not Specified |
| BxPC-3 | Pancreatic Cancer | < 100 | Not Specified | Not Specified |
| SKOV-3 | Ovarian Cancer | ~100 - 1000 | 24 - 48 | MTT |
Note: IC50 values can vary significantly based on experimental conditions, including cell density, serum concentration, and the specific assay used. The data presented are approximations from various sources for comparative purposes.[5][10][18][19]
Table 2: Effect of Digoxin on Cell Cycle Distribution in Non-Cardiac Cells
| Cell Line | Treatment Condition | Effect |
| A549 | Various concentrations for 24h | G0/G1 phase arrest |
| H1299 | Various concentrations for 24h | G2/M phase arrest |
| SKOV-3 | IC50 concentration for 48h | G0/G1 phase arrest |
| VSMCs | PDGF-BB stimulated | G0/G1 phase arrest |
Source: Data compiled from multiple studies.[6][9][10][11]
Visualizations and Workflows
Primary Mechanism of Action
References
- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 2. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Digoxin inhibits PDGF-BB-induced VSMC proliferation and migration through an increase in ILK signaling and attenuates neointima formation following carotid injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digoxin exerts anticancer activity on human nonsmall cell lung cancer cells by blocking PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-proliferative effect of digoxin on breast cancer cells via inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Digitoxin induces apoptosis in cancer cells by inhibiting nuclear factor of activated T-cells-driven c-MYC expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin [frontiersin.org]
How to prevent "Anti-Heart Failure Agent 1" degradation in solution
Welcome to the technical support center for "Anti-Heart Failure Agent 1." This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of "this compound" in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My "this compound" solution appears discolored. What could be the cause?
A1: Discoloration of your "this compound" solution is often an indicator of chemical degradation. This can be caused by several factors, including exposure to light (photodegradation), unsuitable pH levels leading to hydrolysis, or oxidation.[1][2][3][4] It is crucial to investigate the specific cause to ensure the integrity of your experiments. We recommend performing a stability analysis to identify the degradation products.
Q2: What are the optimal storage conditions for "this compound" stock solutions?
A2: To minimize degradation, "this compound" stock solutions should be stored protected from light in a tightly sealed container, preferably at a low temperature (e.g., 2-8°C or frozen, depending on the solvent). The specific storage conditions can be influenced by the solvent used and the concentration of the solution. It is advisable to perform initial stability studies to determine the ideal storage conditions for your specific application.[1][2][5]
Q3: Can I use a buffer to prepare my "this compound" solution? Which pH should I choose?
A3: Yes, using a buffer is highly recommended to maintain a stable pH and prevent acid or base-catalyzed hydrolysis. The optimal pH for "this compound" is generally in the neutral range (pH 6.0-7.5). However, the intrinsic stability of the molecule at different pH values should be determined through forced degradation studies.[2][5][6] Extreme pH conditions (highly acidic or alkaline) should be avoided as they are likely to accelerate degradation.
Q4: I suspect my "this compound" is degrading during my cell culture experiments. How can I confirm this?
A4: Degradation during cell culture experiments can be assessed by collecting aliquots of the culture medium containing "this compound" at different time points and analyzing them using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would confirm instability in the culture conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of "this compound" in solution.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Degradation of the active pharmaceutical ingredient (API). | 1. Prepare fresh solutions of "this compound" for each experiment. 2. Confirm the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC-UV). 3. Review storage and handling procedures to ensure they align with stability recommendations. |
| Precipitation in the solution | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of "this compound" in the chosen solvent. 2. Consider using a co-solvent or adjusting the pH of the solution to improve solubility. 3. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent experimental results | Variable degradation rates between experiments. | 1. Standardize the preparation, handling, and storage of "this compound" solutions. 2. Protect solutions from light at all stages of the experiment. 3. Control the temperature of the experimental environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of "this compound"
Objective: To identify the degradation pathways and the intrinsic stability of "this compound" under various stress conditions.[1][2][5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO, Ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for defined periods.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for "this compound"
Objective: To develop an analytical method capable of separating the intact "this compound" from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of "this compound".
-
Method Validation: The method should be validated for specificity by analyzing the samples generated from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of "this compound" inhibiting the RAAS pathway.
Experimental Workflow
Caption: Workflow for investigating and preventing degradation of "this compound".
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. benthamscience.com [benthamscience.com]
Troubleshooting "Anti-Heart Failure Agent 1" experimental variability
Welcome to the technical support center for "Anti-Heart Failure Agent 1." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and other common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cardiomyocyte viability assays after treatment with this compound. What are the potential causes?
A1: High variability in viability assays can stem from several factors:
-
Cell Health and Plating Density: Inconsistent cell health or seeding density can significantly impact results. Cardiomyocytes require sufficient cell-to-cell contact to form a functional syncytium.[1] Ensure cells are plated at a high enough density.
-
Inconsistent Drug Preparation: Errors in the serial dilution of this compound or variations in the final solvent concentration (e.g., DMSO) can lead to inconsistent effects.
-
Assay Timing and Type: The timing of the viability assessment after drug exposure is critical. Acute effects may differ from chronic effects.[2] Additionally, the choice of assay can influence results; for instance, assays based on ATP quantification like CellTiter-Glo may provide different insights than dye-based exclusion assays in the presence of cellular debris.[3][4]
Q2: The spontaneous beating of our cultured cardiomyocytes is irregular or absent after treatment. What does this indicate?
A2: Irregular or absent beating is a key indicator of cardiomyocyte health and functionality.[1] Potential causes include:
-
Poor Cell Health: The issue may be rooted in the initial cell isolation or culture conditions, leading to stressed or unhealthy cells before the experiment even begins.[1]
-
Suboptimal Culture Conditions: Cardiomyocytes are sensitive to their environment. Ensure the culture medium is appropriate, and maintain stable temperature and CO2 levels. Pre-warm fresh medium to 37°C before changes to avoid temperature shock.[1]
-
Calcium Homeostasis Disruption: Proper calcium cycling is fundamental to cardiomyocyte contraction.[1] this compound may be interfering with this process.
Q3: We are seeing inconsistent results in our in vivo studies using a mouse model of heart failure. What factors should we consider?
A3: In vivo models of heart failure are complex, and variability can be introduced at multiple stages.[5][6] Key considerations include:
-
Model-Specific Variables: The choice of animal model, as well as the species, strain, and gender, can affect the pathophysiology of heart failure and the response to treatment.[5][6]
-
Surgical and Procedural Variability: For models like transverse aortic constriction (TAC), inconsistencies in the surgical procedure can lead to varying degrees of heart failure.[7]
-
Drug Administration: The route of administration, dosage, and frequency of this compound should be consistent across all animals.
-
Animal Husbandry: Environmental factors such as housing conditions, diet, and stress levels can influence experimental outcomes.
Troubleshooting Guides
In Vitro Experimentation: Cardiomyocyte Assays
| Problem | Potential Cause | Recommended Solution |
| Low Cell Yield After Isolation | Incomplete tissue digestion or overly harsh mechanical dissociation.[1] | Optimize enzyme concentration and digestion time. Use a wide-bore pipette for gentle trituration.[1] |
| Poor Cell Viability in Culture | Harsh isolation procedure or suboptimal culture substrate.[1] | Minimize enzymatic and mechanical stress during isolation. Coat culture dishes with extracellular matrix proteins like laminin (B1169045) or fibronectin.[1] |
| Inconsistent Western Blot Results for Protein Expression | Inefficient protein extraction from cardiac tissue. | Use a lysis buffer appropriate for cardiac tissue, which is rich in contractile proteins. Ensure complete homogenization. |
| Issues with antibody specificity for cardiac isoforms. | Some proteins, like actin, have heart-specific isoforms. Use an antibody validated for cardiac tissue.[8] | |
| Variable Gene Expression in RT-qPCR | Poor RNA quality or inappropriate reference genes. | Ensure high-quality RNA extraction. Select and validate stable reference genes for cardiac tissue under your experimental conditions.[9] |
In Vivo Experimentation: Animal Models
| Problem | Potential Cause | Recommended Solution |
| High Variability in Cardiac Function Measurements (e.g., Echocardiography) | Inconsistent animal model induction. | Standardize the surgical procedure (e.g., for TAC or myocardial infarction models) to ensure a consistent level of initial injury.[7][10] |
| Operator variability in measurements. | Have a single, blinded operator perform all echocardiographic measurements to reduce inter-operator variability. | |
| Unexpected Animal Mortality | Off-target drug toxicity. | Perform a dose-response study to identify a therapeutic window with minimal toxicity. Monitor animals closely for signs of distress. |
| Complications from the heart failure model. | Refine the surgical or induction protocol to reduce procedural complications. | |
| Inconsistent Biomarker Levels | Variability in sample collection and processing. | Standardize the timing and method of blood or tissue collection. Process all samples uniformly to minimize degradation. |
Key Experimental Protocols
Protocol 1: Cardiomyocyte Viability Assessment using AO/PI Staining
This method is recommended for samples containing cellular debris.[3]
-
Prepare Dye Mixture: Create a mixture of Acridine Orange (AO) and Propidium Iodide (PI).
-
Sample Preparation: Combine 20µl of your cardiomyocyte sample with 20µl of the AO/PI dye mixture and mix well by pipetting.
-
Loading: Load 20µl of the stained sample into a disposable counting chamber.
-
Incubation: Allow the cells to settle in the chamber for 1 minute.
-
Analysis: Analyze the sample using a fluorescence cell counter. Live nucleated cells will fluoresce green, while dead nucleated cells will fluoresce red.[3]
Protocol 2: Western Blot Analysis of Cardiac Tissue
-
Protein Extraction:
-
Homogenize ~10-20mg of frozen heart tissue in cold RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Centrifuge the lysate at 14,000 RPM for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load approximately 20 µg of total protein per well onto an SDS-polyacrylamide gel. The gel percentage should be optimized for the molecular weight of the target protein.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: RT-qPCR Analysis of Gene Expression
-
RNA Extraction:
-
Extract total RNA from heart tissue or cultured cardiomyocytes using a standard protocol such as TRIzol, followed by a cleanup step to remove any contaminating DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from ~1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]
-
-
Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay.[9]
-
Each reaction should contain the cDNA template, forward and reverse primers for the gene of interest, and the appropriate master mix.
-
Run the reactions in triplicate on a real-time PCR system.[9]
-
Use appropriate cycling conditions as recommended by the manufacturer.
-
-
Data Analysis:
-
Calculate the relative gene expression using the delta-delta Ct method, normalizing to a validated housekeeping gene.
-
Visualizations
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the hypothetical signaling pathway of this compound, a troubleshooting workflow for experimental variability, and a general experimental workflow.
Caption: Hypothetical signaling cascade of this compound.
Caption: Decision tree for troubleshooting experimental variability.
Caption: A generalized workflow for conducting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Adverse Drug-Induced Inotropic Effects in Early Drug Development. Part 1: General Considerations for Development of Novel Testing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worthington-biochem.com [worthington-biochem.com]
- 4. fujifilmcdi.com [fujifilmcdi.com]
- 5. In vivo models for heart failure research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Normalization strategy for selection of reference genes for RT-qPCR analysis in left ventricles of failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
"Anti-Heart Failure Agent 1" stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of "Anti-Heart Failure Agent 1."
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C. The compound is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption.
Q2: How should I handle the compound for short-term storage during experimental use?
For short-term storage and use in experiments, the compound can be stored at 2-8°C for up to two weeks. If the compound is in solution, it should be protected from light and used as quickly as possible. For longer-term storage of solutions, aliquoting and freezing at -80°C is recommended.
Q3: What are the known degradation pathways for this compound?
Forced degradation studies indicate that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the tertiary amine group. Photodegradation was also observed upon prolonged exposure to UV light.[1]
Q4: What is a stability-indicating method and why is it important for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. For this compound, a validated HPLC-UV method is the recommended stability-indicating assay. This is crucial to ensure that the measured potency of the drug is not artificially inflated by co-eluting degradants, which is essential for accurate shelf-life determination and patient safety.
Troubleshooting Guide
Problem: Inconsistent results in stability studies.
-
Possible Cause 1: Improper sample handling.
-
Solution: Ensure consistent and appropriate sample handling procedures. For solutions, always use fresh preparations or properly stored frozen aliquots. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inadequate environmental control.
-
Solution: Verify the calibration and performance of stability chambers. Ensure that temperature and humidity are maintained within the specified ranges.
-
-
Possible Cause 3: Issues with the analytical method.
-
Solution: Re-validate the stability-indicating method to ensure its specificity, accuracy, and precision. Check for co-elution of degradation products with the main peak.
-
Problem: Accelerated degradation observed under recommended storage conditions.
-
Possible Cause 1: Excipient incompatibility.
-
Solution: Conduct compatibility studies with individual excipients to identify any interactions that may be accelerating the degradation of this compound.
-
-
Possible Cause 2: Container closure system issues.
-
Solution: Evaluate the suitability of the container closure system. Ensure it provides adequate protection against moisture and light. Consider using amber vials or packaging with a desiccant.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Temperature (°C) | Duration | % Degradation | Major Degradants Identified |
| Acid Hydrolysis (0.1 N HCl) | 60 | 24 hours | 15.2% | Hydrolytic Degradant A |
| Base Hydrolysis (0.1 N NaOH) | 60 | 8 hours | 22.5% | Hydrolytic Degradant B |
| Oxidation (3% H₂O₂) | 25 | 12 hours | 18.7% | Oxidative Degradant C |
| Thermal | 80 | 48 hours | 8.3% | Thermal Degradant D |
| Photolytic (ICH Q1B) | 25 | 7 days | 12.1% | Photolytic Degradant E |
Table 2: Recommended Storage Conditions and Shelf-Life
| Storage Condition | Temperature | Relative Humidity | Shelf-Life (Projected) |
| Long-term | -20°C ± 5°C | N/A | 24 months |
| Accelerated | 25°C ± 2°C | 60% ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 12 months |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 12 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B
-
Visualizations
Caption: Workflow for stability testing of this compound.
References
Technical Support Center: Improving Oral Bioavailability of Anti-Heart Failure Agent 1
Fictional Drug Profile: Anti-Heart Failure Agent 1 (AHF1)
-
Therapeutic Class: Selective inhibitor of the renin-angiotensin-aldosterone system (RAAS) pathway.
-
Physicochemical Properties:
The primary challenge for the oral administration of AHF1 is its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, making it the rate-limiting step for absorption.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation development of AHF1.
Issue 1: Low In Vitro Dissolution Rate
| Question | Possible Causes | Troubleshooting Steps |
| Why is the dissolution rate of my AHF1 formulation so low in USP Apparatus 2 testing? | 1. Poor wetting of the drug substance: Due to its hydrophobic nature, AHF1 powder may not disperse well in the aqueous dissolution medium. 2. Drug particle size is too large: Larger particles have a smaller surface area, leading to slower dissolution.[3] 3. Inadequate formulation strategy: The chosen excipients may not be effectively enhancing solubility. | 1. Incorporate a surfactant: Add a small percentage (e.g., 0.5-1%) of a surfactant like sodium lauryl sulfate (B86663) (SLS) to the dissolution medium to improve wetting.[4] 2. Reduce particle size: Employ micronization or nanomilling techniques to increase the surface area of the drug. 3. Evaluate advanced formulations: Consider strategies like amorphous solid dispersions or lipid-based formulations to improve solubility.[5] |
Issue 2: Inconsistent Dissolution Results
| Question | Possible Causes | Troubleshooting Steps |
| I am observing high variability between dissolution vessels for the same formulation. What could be the cause? | 1. Improper deaeration of the medium: Dissolved gases can form bubbles on the dosage form, reducing the surface area available for dissolution.[6] 2. Vessel/Apparatus hydrodynamics: Variations in the positioning of the paddle or basket, or vibrations in the dissolution bath, can cause inconsistencies.[7] 3. Coning: Undissolved powder may accumulate at the bottom of the vessel, which can be an issue with the paddle apparatus. | 1. Ensure proper deaeration: Use a validated deaeration technique for the dissolution medium, such as vacuum filtration or helium sparging.[8] 2. Verify apparatus setup: Ensure the dissolution apparatus is properly calibrated and leveled. Check for and minimize any external vibrations.[9] 3. Optimize paddle speed: A slight increase in paddle speed (e.g., from 50 to 75 RPM) may mitigate coning, but this must be justified. |
Issue 3: Amorphous Solid Dispersion (ASD) Instability
| Question | Possible Causes | Troubleshooting Steps |
| My AHF1 amorphous solid dispersion shows signs of crystallization during stability testing. How can I prevent this? | 1. Inadequate polymer selection: The chosen polymer may not have sufficient miscibility with AHF1 or a high enough glass transition temperature (Tg) to prevent molecular mobility.[10] 2. High drug loading: A higher concentration of the drug in the polymer matrix increases the thermodynamic driving force for crystallization.[11] 3. Moisture sorption: Water can act as a plasticizer, lowering the Tg of the dispersion and increasing the risk of crystallization. | 1. Screen different polymers: Evaluate polymers with strong hydrogen bonding potential with AHF1, such as PVP/VA or HPMC-AS.[12] 2. Optimize drug loading: Prepare dispersions with varying drug-to-polymer ratios to find the optimal balance between drug loading and physical stability. 3. Control moisture: Store the ASD in a low-humidity environment and consider co-formulating with moisture-protective excipients. |
Issue 4: Poor In Vitro-In Vivo Correlation (IVIVC)
| Question | Possible Causes | Troubleshooting Steps |
| My AHF1 formulation shows excellent dissolution in vitro, but the in vivo exposure in animal models is still low. Why? | 1. Precipitation in the GI tract: The drug may dissolve from the formulation but then precipitate into a less soluble form in the gut lumen. 2. First-pass metabolism: AHF1 may be extensively metabolized in the liver or gut wall before reaching systemic circulation. 3. Efflux transporters: The drug could be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the GI lumen. | 1. Use precipitation inhibitors: Include polymers like HPMC-AS in your formulation, which can help maintain a supersaturated state in vivo. 2. Assess metabolic stability: Conduct in vitro metabolism studies using liver microsomes to determine the extent of first-pass metabolism. 3. Evaluate P-gp liability: Use a Caco-2 permeability assay with a P-gp inhibitor (e.g., verapamil) to see if efflux is a significant factor.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is AHF1 considered Class II?
A1: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability. AHF1 is classified as a BCS Class II compound because it exhibits high permeability across the intestinal wall but has low solubility in aqueous media.[2] For these drugs, the dissolution rate is the primary factor limiting oral absorption.[1]
Q2: What are the primary strategies for enhancing the oral bioavailability of AHF1?
A2: The main approaches focus on improving its solubility and dissolution rate.[14] Key strategies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug for faster dissolution.[3]
-
Amorphous Solid Dispersions (ASDs): Dispersing AHF1 in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution.[15]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.
Q3: Which in vitro tests are most crucial for evaluating AHF1 formulations?
A3: A combination of tests is recommended:
-
Kinetic Solubility Studies: To determine the extent of solubility improvement with different excipients and formulation principles.
-
In Vitro Dissolution Testing (USP Apparatus 2): To assess the rate and extent of drug release from the formulation. This is a critical quality control test.[16]
-
Caco-2 Permeability Assay: This cell-based assay helps to confirm the high permeability of AHF1 and to investigate whether it is a substrate of efflux transporters like P-gp.[17]
Q4: What are the key pharmacokinetic parameters to monitor in animal studies?
A4: When evaluating AHF1 formulations in preclinical species, the most important parameters to measure from the plasma concentration-time profile are:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.[18]
-
Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.[19]
-
AUC (Area Under the Curve): Represents the total drug exposure over time and is a key indicator of the extent of absorption.[20]
Data Presentation
Table 1: Comparison of AHF1 Formulation Approaches - In Vitro Performance
| Formulation Approach | AHF1:Excipient Ratio | Kinetic Solubility (µg/mL in FaSSIF*) | Dissolution (% released in 30 min) |
| Unformulated AHF1 (Micronized) | N/A | 0.8 | 15% |
| Amorphous Solid Dispersion | 1:3 (AHF1:PVP/VA) | 45.2 | 85% |
| Amorphous Solid Dispersion | 1:3 (AHF1:HPMC-AS) | 52.8 | 92% |
| Lipid-Based Formulation (SEDDS) | 1:4 (AHF1:Lipid/Surfactant) | 88.5 | 95% |
*FaSSIF: Fasted State Simulated Intestinal Fluid
Table 2: Comparison of AHF1 Formulation Approaches - In Vivo Pharmacokinetics (Rat Model, 10 mg/kg Oral Dose)
| Formulation Approach | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated AHF1 (Micronized) | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Amorphous Solid Dispersion (1:3 AHF1:HPMC-AS) | 780 ± 150 | 1.5 | 5,100 ± 950 | 520% |
| Lipid-Based Formulation (SEDDS) | 950 ± 180 | 1.0 | 6,250 ± 1100 | 638% |
Experimental Protocols
Protocol 1: Preparation of AHF1 Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve 1 gram of AHF1 and 3 grams of HPMC-AS polymer in a 200 mL solution of 50:50 acetone:methanol. Stir until a clear solution is obtained.
-
Spray Dryer Setup: Set up the spray dryer with the following parameters:
-
Inlet Temperature: 120°C
-
Atomization Gas Flow: 600 L/hr
-
Solution Feed Rate: 5 mL/min
-
-
Spray Drying: Feed the drug-polymer solution into the spray dryer. The solvent rapidly evaporates, forming a fine powder of the amorphous solid dispersion.
-
Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Storage: Store the final ASD powder in a desiccator at room temperature.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Medium Preparation: Prepare 900 mL of dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 with 0.5% SLS). Deaerate the medium using a suitable method.
-
Apparatus Setup: Assemble the USP Apparatus 2, setting the paddle speed to 75 RPM and the temperature to 37 ± 0.5°C.
-
Dosage Form Addition: Place the AHF1 formulation (e.g., a capsule containing the ASD equivalent to 50 mg of AHF1) into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of AHF1 using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the percentage of drug released at each time point.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., 24-well Transwell plates) for 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-defined threshold (e.g., >250 Ω·cm²).[13]
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Permeability Measurement (A-to-B):
-
Add the AHF1 dosing solution (e.g., 10 µM in transport buffer) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and analyze the AHF1 concentration.
-
-
Efflux Assessment (B-to-A):
-
Reverse the process by adding the AHF1 dosing solution to the basolateral (B) side and sampling from the apical (A) side.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.
Mandatory Visualizations
References
- 1. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BCS Class 2 drugs [pion-inc.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Hydrodynamic investigation of USP dissolution test apparatus II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. agilent.com [agilent.com]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. enamine.net [enamine.net]
- 14. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 15. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. doseme-rx.com [doseme-rx.com]
- 19. quora.com [quora.com]
- 20. Area under the Curve – Pharmacokinetics [sepia2.unil.ch]
Technical Support Center: Overcoming Resistance to Sacubitril/Valsartan in Cardiomyocyte Cell Lines
Welcome to the Technical Support Center for "Anti-Heart Failure Agent 1" (Sacubitril/Valsartan). This resource is designed for researchers, scientists, and drug development professionals encountering resistance to Sacubitril/Valsartan (B143634) in in-vitro cardiomyocyte models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sacubitril/Valsartan?
A1: Sacubitril/Valsartan is a combination drug with a dual mechanism of action.[1][2]
-
Sacubitril is a prodrug that is converted to its active metabolite, LBQ657, which inhibits the enzyme neprilysin.[1] Neprilysin is responsible for the breakdown of natriuretic peptides (NPs) such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[1] By inhibiting neprilysin, Sacubitril increases the levels of these beneficial peptides, leading to vasodilation, natriuresis, and a reduction in maladaptive cardiac remodeling.
-
Valsartan is an angiotensin II receptor blocker (ARB) that selectively inhibits the AT1 receptor.[1] This blockade counteracts the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction, sodium and water retention, and cardiac fibrosis and hypertrophy. The combination is necessary because neprilysin inhibition alone would lead to an accumulation of angiotensin II; valsartan mitigates the effects of this increase.[3]
Q2: We are observing a diminished anti-hypertrophic effect of Sacubitril/Valsartan over time in our H9c2 cell culture. What are the potential mechanisms of resistance?
A2: While specific in-vitro resistance models are still an emerging area of research, potential mechanisms for reduced efficacy can be hypothesized based on the drug's mechanism of action. These may include:
-
Altered Neprilysin Expression or Activity: Cells may adapt to chronic neprilysin inhibition by upregulating neprilysin expression or activity, thereby overcoming the inhibitory effect of Sacubitril.
-
Downregulation of Natriuretic Peptide Signaling: The beneficial effects of Sacubitril are mediated through the cGMP signaling pathway, which is activated by natriuretic peptides.[4][5] Resistance could emerge from downregulation of natriuretic peptide receptors (NPR-A, NPR-B) or components of the downstream cGMP signaling cascade, such as soluble guanylate cyclase (sGC) or protein kinase G (PKG).[4][6][7]
-
Upregulation of Pro-Fibrotic Pathways: Resistant cells might exhibit an overactive pro-fibrotic signaling pathway, such as the Transforming Growth Factor-β (TGF-β) pathway, which can counteract the anti-fibrotic effects of Sacubitril/Valsartan.[8]
-
Changes in AT1 Receptor Expression: Although less commonly reported for valsartan, alterations in the expression or sensitivity of the AT1 receptor could potentially contribute to reduced efficacy.[4]
Q3: Why are we not seeing the expected increase in cGMP levels in our cell lysates after treatment with Sacubitril/Valsartan?
A3: A lack of cGMP response could be due to several factors:
-
Cell Line Characteristics: The specific cardiomyocyte cell line you are using (e.g., H9c2, AC16) may have low endogenous expression of natriuretic peptide receptors or other key components of the cGMP signaling pathway.
-
Experimental Conditions: Ensure that the cells are stimulated to release natriuretic peptides, as Sacubitril's effect is dependent on preventing their degradation. Without endogenous NP production, neprilysin inhibition will not lead to increased cGMP.
-
Assay Sensitivity: The cGMP assay you are using may not be sensitive enough to detect subtle changes in cGMP levels. Ensure your assay is validated and has the required sensitivity.
-
Development of Resistance: As mentioned in Q2, a blunted cGMP response could be a hallmark of cellular resistance to the drug.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Sacubitril/Valsartan-resistant cardiomyocyte cell lines.
Problem 1: Higher than expected IC50 value for Sacubitril/Valsartan in our cell line.
-
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and compare the IC50 value to that of the parental, sensitive cell line. A significant rightward shift in the curve indicates resistance.
-
Molecular Analysis: Investigate potential resistance mechanisms.
-
Neprilysin Expression: Use RT-qPCR or Western blot to compare neprilysin mRNA and protein levels between sensitive and resistant cells.
-
Neprilysin Activity: Perform a neprilysin activity assay on cell lysates from both sensitive and resistant lines.[9][10][11]
-
cGMP Signaling: Measure intracellular cGMP levels in response to NP stimulation in the presence and absence of Sacubitril/Valsartan in both cell lines.
-
-
-
-
Possible Cause 2: Issues with the drug compound.
-
Troubleshooting Steps:
-
Check Drug Integrity: Ensure the Sacubitril/Valsartan compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Verify Concentration: Double-check all dilution calculations to ensure the correct concentrations are being used.
-
-
-
Possible Cause 3: Inconsistency in cell viability assay.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can affect drug sensitivity.
-
Assay Interference: Some compounds can interfere with colorimetric assays like MTT.[12][13] Consider using an alternative viability assay, such as a CellTiter-Glo® (ATP-based) assay or trypan blue exclusion.[13]
-
-
Problem 2: Inconsistent results in Western blot analysis of hypertrophy or fibrosis markers.
-
Possible Cause 1: Poor antibody quality or specificity.
-
Troubleshooting Steps:
-
Validate Antibody: Use positive and negative controls to confirm the antibody is specific for the target protein. Check the manufacturer's datasheet for recommended cell lines and conditions.
-
Optimize Antibody Concentration: Perform a titration to determine the optimal antibody dilution for your experimental setup.
-
-
-
Possible Cause 2: Suboptimal protein extraction or loading.
-
Troubleshooting Steps:
-
Use Protease/Phosphatase Inhibitors: Ensure your lysis buffer contains inhibitors to prevent protein degradation.
-
Quantify Protein Accurately: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Loading Control: Always probe your blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading.
-
-
-
Possible Cause 3: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Consistent Treatment Time: Ensure all cell plates are treated for the same duration.
-
Control for Passage Number: Use cells of a similar low-passage number for all experiments, as prolonged culturing can lead to genetic drift and altered phenotypes.
-
-
Data Presentation
Table 1: Illustrative IC50 Values for Sacubitril/Valsartan in Sensitive and Resistant H9c2 Cardiomyocyte Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| H9c2 (Parental/Sensitive) | 1.5 | - |
| H9c2-S/V-Res (Resistant) | 12.8 | 8.5 |
Note: These are representative values for illustrative purposes. Actual values may vary based on experimental conditions and the specific resistant clone.
Table 2: Expected Changes in Molecular Markers in a Sacubitril/Valsartan Resistant Cell Line
| Marker | Expected Change in Resistant vs. Sensitive Cells | Rationale | Suggested Assay |
| Neprilysin (MME) mRNA | Increased | Compensatory upregulation to overcome inhibition. | RT-qPCR |
| Neprilysin Protein | Increased | Increased translation of MME mRNA. | Western Blot |
| Neprilysin Activity | Increased | Higher enzyme levels lead to more NP degradation. | Fluorometric Activity Assay |
| cGMP Levels (post-NP stimulation) | Decreased | Reduced NP availability due to higher neprilysin activity. | cGMP ELISA/Assay Kit |
| p-Smad3 | Increased | Upregulation of the pro-fibrotic TGF-β pathway. | Western Blot |
| Collagen I (COL1A1) mRNA | Increased | Increased transcription of fibrotic proteins. | RT-qPCR |
| α-SMA Protein | Increased | Marker of myofibroblast differentiation and fibrosis. | Western Blot |
| ANP (NPPA) mRNA | Decreased | Reduced anti-hypertrophic signaling. | RT-qPCR |
| BNP (NPPB) mRNA | Decreased | Reduced anti-hypertrophic signaling. | RT-qPCR |
Experimental Protocols
Protocol 1: Development of a Sacubitril/Valsartan-Resistant H9c2 Cell Line
This protocol is adapted from general methods for generating drug-resistant cell lines.
-
Determine Initial IC50: Culture H9c2 cells and perform a dose-response experiment with Sacubitril/Valsartan to determine the initial IC50 value.
-
Initial Chronic Exposure: Treat H9c2 cells with Sacubitril/Valsartan at a concentration equal to the IC10-IC20 for 48-72 hours.
-
Recovery: Remove the drug-containing medium and culture the cells in fresh, drug-free medium until they reach 80-90% confluency.
-
Stepwise Dose Escalation: Gradually increase the concentration of Sacubitril/Valsartan in subsequent treatments (e.g., 1.5 to 2-fold increments). Repeat the cycle of treatment and recovery.
-
Selection of Resistant Clones: After several months of continuous culture with escalating drug concentrations, a resistant population should emerge that can proliferate in the presence of a high concentration of Sacubitril/Valsartan (e.g., 8-10 times the initial IC50).
-
Characterization: Isolate single-cell clones and expand them. Characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental cell line.
-
Maintenance: Culture the resistant cell line in a medium containing a maintenance concentration of Sacubitril/Valsartan (e.g., the IC20 of the resistant line) to maintain the resistant phenotype.
Protocol 2: Fluorometric Neprilysin Activity Assay
This protocol is based on commercially available kits.[9][10][11]
-
Sample Preparation:
-
Culture sensitive and resistant H9c2 cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cell pellets (~1-2 x 10^6 cells) in 400 µL of ice-cold NEP Assay Buffer containing protease inhibitors.[9][11]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C and collect the supernatant (cell lysate).
-
Determine protein concentration of the lysate using a BCA assay.
-
-
Assay Procedure:
-
Add 1-10 µL of cell lysate to wells of a 96-well white opaque plate. Include a positive control (recombinant Neprilysin) and a sample background control.
-
Prepare a standard curve using the provided Abz-Standard.
-
Prepare and add the NEP substrate solution to all wells except the background controls.
-
Measure fluorescence (Ex/Em = 330/430 nm) in kinetic mode at 37°C for 1-2 hours.[10]
-
-
Data Analysis: Calculate the rate of fluorescence increase for each sample and determine the neprilysin activity based on the standard curve, normalized to the protein concentration of the lysate.
Protocol 3: Intracellular cGMP Measurement (ELISA-based)
This protocol is based on commercially available competitive ELISA kits.[1][2]
-
Cell Lysis and Sample Preparation:
-
Seed sensitive and resistant H9c2 cells in multi-well plates and culture to desired confluency.
-
Treat cells with Sacubitril/Valsartan and/or a natriuretic peptide (e.g., ANP) for the desired time.
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Lyse the cells by adding 0.1 M HCl and incubating for 20 minutes at room temperature to inactivate phosphodiesterases.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet debris.[1]
-
Collect the supernatant for the cGMP assay.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific competitive ELISA kit.
-
Typically, this involves adding samples and standards to an antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and a primary antibody.
-
After incubation and washing steps, a substrate solution is added to produce a colorimetric signal.
-
The absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The cGMP concentration in the samples is inversely proportional to the absorbance. Calculate the cGMP concentration based on the standard curve generated.
Protocol 4: Western Blot for Hypertrophy and Fibrosis Markers
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against hypertrophy markers (e.g., ANP, BNP, β-MHC/MYH7) or fibrosis markers (e.g., Collagen I, α-SMA, TGF-β1, p-Smad3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 5: RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from treated cells using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., MME for neprilysin, NPPA for ANP, NPPB for BNP, COL1A1 for Collagen I, ACTA2 for α-SMA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different experimental groups.
Mandatory Visualizations
Caption: Mechanism of action of Sacubitril/Valsartan.
Caption: Troubleshooting workflow for Sacubitril/Valsartan resistance.
Caption: Experimental workflow for molecular analysis of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Valsartan independent of AT1 receptor inhibits tissue factor, TLR-2 and-4 expression by regulation of Egr-1 through activation of AMPK in diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β mediated drug resistance in solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling and Resistance to Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of sacubitril/valsartan on neprilysin targets and the metabolism of natriuretic peptides in chronic heart failure: a mechanistic clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sacubitril Valsartan Enhances Cardiac Function and Alleviates Myocardial Infarction in Rats through a SUV39H1/SPP1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the actions of angiotensin-1 receptor (AT1R) inverse agonists: Perspectives and implications in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neprilysin overexpression inhibits: Topics by Science.gov [science.gov]
- 13. Angiotensin Receptor-Neprilysin Inhibition for Doxorubicin-Mediated Cardiotoxicity: Time for a Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Sacubitril/Valsartan vs. Captopril in a Preclinical Pressure-Overload Heart Failure Model
Guide for Researchers and Drug Development Professionals
Introduction: Pressure-overload, often modeled experimentally by transverse aortic constriction (TAC), is a primary driver of cardiac hypertrophy and the progression to heart failure.[1][2] This condition mimics human hypertensive heart disease and aortic stenosis.[3] The management of heart failure has evolved from foundational therapies like Angiotensin-Converting Enzyme (ACE) inhibitors to newer classes of drugs with multi-faceted mechanisms. This guide provides an objective comparison between the first-generation ACE inhibitor, Captopril, and the Angiotensin Receptor-Neprilysin Inhibitor (ARNI), Sacubitril (B1662468)/Valsartan (B143634) (LCZ696). For the purpose of this guide, the novel agent Sacubitril/Valsartan is presented as "Anti-Heart Failure Agent 1" to illustrate a comparison against a classic therapeutic.
The core of this comparison lies in their distinct mechanisms. Captopril acts by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS), a key pathway in heart failure pathophysiology.[4][5] Sacubitril/Valsartan offers a dual mechanism: it blocks the RAAS via its angiotensin receptor blocker (ARB) component (Valsartan) while simultaneously augmenting the beneficial effects of the natriuretic peptide (NP) system by inhibiting neprilysin with its other component, Sacubitril.[6][7]
Comparative Mechanisms of Action
Captopril: As an ACE inhibitor, Captopril's primary function is to block the conversion of angiotensin I to angiotensin II.[8] This action leads to reduced vasoconstriction, decreased aldosterone (B195564) secretion, and a reduction in sodium and water retention, thereby lowering cardiac workload.[5] ACE is also responsible for breaking down bradykinin (B550075), a vasodilator; its inhibition by Captopril increases bradykinin levels, which contributes to its antihypertensive effects but can also lead to side effects like a dry cough.[8]
Sacubitril/Valsartan (LCZ696): This agent combines two mechanisms. The valsartan component directly blocks the angiotensin II type 1 (AT1) receptor, preventing the detrimental effects of angiotensin II, similar to other ARBs.[9] The sacubitril component is a prodrug that is converted to an active metabolite that inhibits neprilysin.[10] Neprilysin is an enzyme that degrades several vasoactive peptides, including beneficial natriuretic peptides (ANP, BNP).[6] By inhibiting neprilysin, Sacubitril/Valsartan increases the levels of these peptides, promoting vasodilation, natriuresis, and a reduction in sympathetic tone, which helps to counteract the neurohormonal overactivation characteristic of heart failure.[7][10]
Signaling Pathway Diagram
Caption: Comparative mechanisms of Captopril and Sacubitril/Valsartan.
Experimental Protocols
Pressure-Overload Model: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and eventually heart failure.[11][12]
-
Animal Preparation: Adult male C57BL/6 mice (8-10 weeks old) are anesthetized, typically with isoflurane.[13] Pre-surgical analgesics are administered to manage pain.[13]
-
Surgical Procedure: A minimally invasive approach is common. A small incision is made at the suprasternal notch.[14] The transverse aortic arch is carefully isolated between the innominate and left common carotid arteries.[12]
-
Aortic Constriction: A 6-0 silk suture is passed under the aorta. A spacer, such as a 27-gauge blunt needle, is placed next to the aorta, and the suture is tied snugly around both the aorta and the needle.[12] The needle is then quickly removed, creating a defined stenosis of the aorta.[12] Sham-operated control animals undergo the same procedure without the final ligation.[11]
-
Post-Operative Care: The incision is closed, and animals are monitored during recovery on a heating pad.[15] Post-operative analgesics are provided for several days.[13]
Assessment of Cardiac Function and Remodeling
-
Echocardiography: Cardiac function is serially assessed using non-invasive transthoracic echocardiography. Mice are lightly anesthetized, and M-mode images of the left ventricle are acquired. Key parameters measured include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and Left Ventricular Internal Diameter at end-diastole (LVIDd) to assess systolic function and chamber dimensions.[16]
-
Histological Analysis: At the end of the study period (e.g., 4 weeks post-TAC), hearts are harvested. The heart weight to body weight (HW/BW) ratio is calculated as a measure of hypertrophy.[17] The heart tissue is then fixed, sectioned, and stained.
Experimental Workflow Diagram
Caption: Workflow for comparing agents in a TAC heart failure model.
Comparative Efficacy Data
The following table summarizes representative quantitative data from preclinical studies investigating the effects of Sacubitril/Valsartan (LCZ696) and ACE inhibitors like Captopril in a pressure-overload (TAC) model.
| Parameter | Sham Control | TAC + Vehicle | TAC + Captopril | TAC + Sacubitril/Valsartan (LCZ696) |
| Cardiac Function | ||||
| LVEF (%) | ~75% | ~40% | ~55% | ~65% |
| FS (%) | ~45% | ~20% | ~28% | ~35% |
| Cardiac Hypertrophy | ||||
| HW/BW ratio (mg/g) | ~4.0 | ~7.5 | ~6.0 | ~5.5 |
| Cardiomyocyte CSA (µm²) | ~200 | ~450 | ~350 | ~300 |
| Cardiac Fibrosis | ||||
| Fibrotic Area (%) | < 2% | ~15% | ~8% | ~5% |
Note: The values presented are synthesized from typical outcomes in TAC studies and are intended for comparative illustration.[17][18] Absolute values can vary based on the specific study protocol, duration, and dosage.
Analysis of Results: Studies consistently demonstrate that while Captopril provides significant benefits over a vehicle-treated group, Sacubitril/Valsartan (LCZ696) often shows superior efficacy in mitigating adverse cardiac remodeling in pressure-overload models.[17][19] Treatment with LCZ696 leads to better preservation of left ventricular ejection fraction (LVEF), greater attenuation of cardiac hypertrophy (lower HW/BW ratio), and a more pronounced reduction in cardiac fibrosis compared to Captopril or other RAAS inhibitors alone.[20][21] These enhanced benefits are attributed to its dual mechanism of action, which not only blocks the deleterious effects of RAAS but also enhances the protective effects of the natriuretic peptide system.[7][9]
References
- 1. A Heart Failure Model Established by Pressure Overload Caused by Abdominal Aortic Contraction in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Captopril? [synapse.patsnap.com]
- 6. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Mechanisms of action of sacubitril/valsartan on cardiac remodeling: a systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure [frontiersin.org]
- 12. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Pressure Overload Induces Early Morphological Changes in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LCZ696, an Angiotensin Receptor-Neprilysin Inhibitor, Improves Cardiac Hypertrophy and Fibrosis and Cardiac Lymphatic Remodeling in Transverse Aortic Constriction Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Sacubitril/valsartan versus valsartan in regressing myocardial fibrosis in hypertension: a prospective, randomized, open-label, blinded endpoint clinical trial protocol [frontiersin.org]
- 20. Effects of sacubitril/valsartan on hypertensive heart disease: the REVERSE-LVH randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of LCZ696, a dual angiotensin receptor neprilysin inhibitor, on isoproterenol-induced cardiac hypertrophy, fibrosis, and hemodynamic change in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sacubitril/Valsartan and Metoprolol in the Management of Heart Failure with Reduced Ejection Fraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the angiotensin receptor-neprilysin inhibitor (ARNI) Sacubitril/Valsartan and the beta-blocker Metoprolol in the treatment of heart failure with reduced ejection fraction (HFrEF). This document summarizes key efficacy data from landmark clinical trials, details the experimental protocols of these studies, and illustrates the distinct mechanisms of action through signaling pathway diagrams.
Comparative Efficacy Data
The following table summarizes the quantitative data from key clinical trials, primarily focusing on the PARADIGM-HF trial for Sacubitril/Valsartan and the MERIT-HF trial for Metoprolol. It is important to note that these trials were not head-to-head comparisons but evaluated the respective drugs against a placebo or an active comparator. Current guidelines recommend the concomitant use of an ARNI and a beta-blocker for optimal management of HFrEF.[1][2]
| Efficacy Endpoint | Sacubitril/Valsartan (vs. Enalapril) [PARADIGM-HF] | Metoprolol Succinate (B1194679) (vs. Placebo) [MERIT-HF] |
| Primary Composite Endpoint | 20% reduction in risk of cardiovascular death or HF hospitalization (HR 0.80)[3][4] | 34% reduction in all-cause mortality and all-cause hospitalization (p=0.058)[2] |
| Cardiovascular Death | 20% risk reduction (HR 0.80)[3][4][5] | N/A (MERIT-HF focused on all-cause mortality) |
| All-Cause Mortality | 16% risk reduction (HR 0.84)[3][4][5] | 34% risk reduction (RR 0.66)[2] |
| Hospitalization for Heart Failure | 21% risk reduction (HR 0.79)[3][5][6] | Fewer hospitalizations (data not specifically quantified in MERIT-HF summary)[2] |
| Sudden Cardiac Death | 20% risk reduction (HR 0.80)[5] | 41% risk reduction (RR 0.59)[2] |
| Death from Worsening Heart Failure | 21% risk reduction (HR 0.79)[5] | 49% risk reduction (RR 0.51)[2] |
A retrospective analysis of patients with coronary heart disease and heart failure has shown that combining Sacubitril/Valsartan with Metoprolol leads to significantly improved cardiac function, including higher left ventricular ejection fraction (LVEF) and lower left ventricular end-diastolic and end-systolic diameters, when compared to Metoprolol monotherapy.[7][8][9][10]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Sacubitril/Valsartan and Metoprolol are achieved through distinct molecular pathways.
Sacubitril/Valsartan Signaling Pathway
Sacubitril/Valsartan is a combination drug with two active components.[11] Sacubitril inhibits neprilysin, an enzyme that degrades natriuretic peptides. This leads to increased levels of these peptides, which promote vasodilation, natriuresis, and diuresis, while also inhibiting cardiac fibrosis and hypertrophy.[12] Valsartan is an angiotensin II type 1 (AT1) receptor blocker, which inhibits the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction and aldosterone (B195564) release.[11][12]
Metoprolol Signaling Pathway
Metoprolol is a cardioselective beta-1 adrenergic receptor blocker.[13] By competitively inhibiting the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to these receptors in the heart, Metoprolol reduces heart rate, myocardial contractility, and blood pressure.[14][15][16] This decreases the workload on the heart and myocardial oxygen demand.[17]
Experimental Protocols
The following outlines the methodologies of the key clinical trials that established the efficacy of Sacubitril/Valsartan and Metoprolol.
PARADIGM-HF Trial (Sacubitril/Valsartan)
-
Objective: To compare the long-term efficacy and safety of Sacubitril/Valsartan with Enalapril in patients with HFrEF.[18][19]
-
Study Design: A prospective, randomized, double-blind, multicenter, parallel-group trial.[4][20]
-
Patient Population: 8,442 patients with New York Heart Association (NYHA) class II-IV heart failure and a left ventricular ejection fraction of 40% or less.[4][20]
-
Intervention: Patients were randomized to receive either Sacubitril/Valsartan (200 mg twice daily) or Enalapril (10 mg twice daily), in addition to standard heart failure therapy.[4][19]
-
Key Endpoints: The primary outcome was a composite of death from cardiovascular causes or hospitalization for heart failure.[20] Secondary endpoints included all-cause mortality and changes in quality of life scores.[5]
-
Duration: The trial was stopped early after a median follow-up of 27 months due to the overwhelming benefit observed in the Sacubitril/Valsartan group.[4]
MERIT-HF Trial (Metoprolol)
-
Objective: To evaluate the effect of controlled-release Metoprolol succinate on mortality in patients with chronic heart failure.
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 3,991 patients with NYHA class II-IV heart failure and an ejection fraction of 40% or less.[2]
-
Intervention: Patients were randomized to receive either Metoprolol succinate (target dose of 200 mg once daily) or a placebo, in addition to standard therapy.
-
Key Endpoints: The primary endpoint was all-cause mortality. Secondary endpoints included the combined endpoint of all-cause mortality or all-cause hospitalization, and death from cardiovascular causes.
-
Duration: The trial was stopped early due to a significant reduction in mortality in the Metoprolol group.[2]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a comparative efficacy trial in HFrEF, based on the design of studies like PARADIGM-HF.
References
- 1. droracle.ai [droracle.ai]
- 2. The Use of β-Blockers in Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sacubitril/valsartan in heart failure: efficacy and safety in and outside clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Trial Summary: PARADIGM-HF Angiotensin-Neprilysin Inhibition vs Enalapril in Heart Failure [ebmconsult.com]
- 5. Sacubitril/valsartan in heart failure: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of sacubitril‐valsartan in heart failure: a meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. magonlinelibrary.com [magonlinelibrary.com]
- 8. magonlinelibrary.com [magonlinelibrary.com]
- 9. Efficacy of Sacubitril/Valsartan Combined With Metoprolol on Cardiac Function, Cardiac Remodeling, and Endothelial Function in Patients With Coronary Heart Disease and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Metoprolol Mechanism of Action - Video | Study.com [study.com]
- 15. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. Understanding Toprol XL and Its Role in Heart Failure Management [completecardiologycare.com]
- 18. Critical Questions about PARADIGM-HF and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PARADIGM-HF: Have we achieved a new paradigm in the treatment of heart failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static1.squarespace.com [static1.squarespace.com]
Validating "Anti-Heart Failure Agent 1" Target Engagement In Vivo: A Comparative Guide
Introduction
Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel and effective therapeutic agents. A critical step in the preclinical and clinical development of any new drug is the confirmation of in vivo target engagement—verifying that the drug binds to its intended molecular target in a living organism at a therapeutically relevant dose.[1][2][3] This ensures that the observed physiological effects are a direct result of the drug's mechanism of action, thereby de-risking the expensive process of clinical trials.[4]
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of a novel therapeutic, "Anti-Heart Failure Agent 1" (A-HF1), a hypothetical selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). In failing hearts, CaMKII is chronically hyperactive, contributing to pathological cardiac remodeling, impaired calcium handling, and arrhythmias. A-HF1 is designed to counteract these detrimental effects by directly inhibiting CaMKII activity in cardiomyocytes.
We will compare the validation of A-HF1 with two other agents that act through distinct mechanisms:
-
Alternative A: SGLT2 Inhibitors (e.g., Empagliflozin): These agents have shown remarkable benefits in heart failure, though their precise cardioprotective mechanisms are still being fully elucidated.[5] Their target engagement is typically assessed indirectly through pharmacodynamic biomarkers.
-
Alternative B: SERCA2a Activators (e.g., Istaroxime): These drugs aim to improve cardiac contractility and relaxation by directly stimulating the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[6][7]
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the design and interpretation of in vivo target engagement studies.
Signaling Pathway of "this compound" (A-HF1)
The proposed mechanism of A-HF1 involves the direct inhibition of CaMKII. In heart failure, stressors like neurohormonal activation lead to increased intracellular calcium, which activates CaMKII. Hyperactive CaMKII then phosphorylates several downstream targets, including the ryanodine (B192298) receptor (RyR2) and phospholamban (PLN), leading to diastolic Ca2+ leak and impaired sarcoplasmic reticulum Ca2+ reuptake, contributing to contractile dysfunction and arrhythmias. A-HF1 blocks these pathological downstream effects.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. ukbiobank.ac.uk [ukbiobank.ac.uk]
- 5. Novel Medical Treatments and Devices for the Management of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for the Treatment of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Targets in Heart Failure Drug Therapy [frontiersin.org]
A Comparative Guide to the Synergistic Effects of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) and S-GLT2 Inhibitors in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs), specifically sacubitril (B1662468)/valsartan, and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors in the management of heart failure. It synthesizes preclinical and clinical data to elucidate their combined mechanisms of action, therapeutic benefits, and the experimental frameworks used to evaluate their efficacy.
Introduction: Two Pillars of Modern Heart Failure Therapy
Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to pump a sufficient supply of blood to meet the body's metabolic needs. In recent years, ARNIs and SGLT2 inhibitors have emerged as foundational therapies, significantly improving outcomes for patients with heart failure, particularly those with reduced ejection fraction (HFrEF).[1][2] While each class offers substantial benefits individually, emerging evidence points towards synergistic or additive effects when used in combination, offering a multi-pronged approach to tackling the pathophysiology of heart failure.[3][4][5]
Sacubitril/Valsartan (ARNI): This agent combines two mechanisms of action.[6] Valsartan is an angiotensin II receptor blocker (ARB) that inhibits the detrimental effects of the renin-angiotensin-aldosterone system (RAAS), such as vasoconstriction, sodium and water retention, and cardiac remodeling.[7][8][9] Sacubitril is a neprilysin inhibitor.[7] Neprilysin is an enzyme that degrades beneficial natriuretic peptides.[8] By inhibiting neprilysin, sacubitril increases the levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiac workload.[8][9]
SGLT2 Inhibitors: Initially developed as anti-diabetic medications, SGLT2 inhibitors have demonstrated remarkable cardiovascular benefits in patients with and without diabetes.[10][11] Their mechanisms in heart failure are multifactorial and not fully elucidated but are thought to include osmotic diuresis and natriuresis, leading to reductions in preload and afterload.[11] Other proposed mechanisms include improvements in cardiac energy metabolism, inhibition of the cardiac sodium-hydrogen exchanger, reduction of inflammation and oxidative stress, and favorable effects on cardiac remodeling.[11][12]
Combined Mechanisms of Action and Signaling Pathways
The synergistic effects of combining ARNIs and SGLT2 inhibitors stem from their complementary mechanisms that target different but interconnected pathways in the pathophysiology of heart failure. While ARNIs primarily modulate the neurohormonal balance by enhancing the natriuretic peptide system and blocking the RAAS, SGLT2 inhibitors exert their effects through a combination of hemodynamic, metabolic, and direct cardiac actions.
The combined therapy leads to a more comprehensive blockade of maladaptive neurohormonal activation while simultaneously improving cardiac and renal function through distinct pathways. For instance, the natriuresis induced by both drug classes can lead to a more effective reduction in congestion and cardiac preload. Furthermore, the metabolic benefits of SGLT2 inhibitors, such as increased ketone body utilization, may complement the afterload reduction and anti-remodeling effects of ARNIs, leading to improved cardiac efficiency and function.
Caption: Combined signaling pathways of ARNI and SGLT2 inhibitors in heart failure.
Comparative Efficacy: Summary of Clinical and Preclinical Data
Multiple studies have investigated the combined efficacy of ARNIs and SGLT2 inhibitors, demonstrating improved clinical outcomes compared to monotherapy. A meta-analysis of seven trials including 16,100 patients with HFrEF showed that the combination therapy was associated with better outcomes than sacubitril/valsartan monotherapy.[3][5]
| Endpoint | ARNI + SGLT2i vs. ARNI Monotherapy | Reference |
| All-Cause Mortality | Risk Ratio: 0.76 (95% CI: 0.65-0.88) | [3][5] |
| Cardiovascular Mortality | Risk Ratio: 0.65 (95% CI: 0.49-0.86) | [3][5] |
| Hospitalization for Heart Failure | Risk Ratio: 0.80 (95% CI: 0.64-1.01) | [3][5] |
| Change in Mean LVEF | Mean Difference: 1.41% (95% CI: -0.59 to 3.42) | [3] |
A retrospective study of diabetic patients with HFrEF found that the group receiving both an ARNI and an SGLT2 inhibitor had a lower risk of hospitalization for heart failure and cardiovascular mortality compared to groups receiving either agent alone or neither.[13] This study also noted more significant improvements in LVEF and the E/e' ratio in the combination therapy group.[13] Another retrospective analysis with a median follow-up of 2.5 years found that long-term cardiac mortality was significantly lower in the group receiving both an ARNI and dapagliflozin (B1669812) (7.4%) compared to the ARNI alone group (19.5%).[14]
A real-world study of 136 HFrEF patients showed that the combined use of sacubitril/valsartan and dapagliflozin led to greater reductions in NT-proBNP levels and left atrial diameter compared to sacubitril/valsartan monotherapy.[15]
Experimental Protocols
The synergistic effects of ARNIs and SGLT2 inhibitors have been evaluated in both preclinical and clinical settings.
Preclinical studies often utilize animal models of heart failure to investigate the mechanisms of action and therapeutic potential of drug combinations. Common models include:
-
Coronary Artery Ligation: This surgical procedure in rodents or larger animals induces a myocardial infarction, leading to left ventricular remodeling and systolic dysfunction, mimicking ischemic heart failure in humans.[16][17]
-
Aortic Constriction (Pressure Overload): A band is placed around the aorta to increase afterload, causing cardiac hypertrophy and eventual progression to heart failure.[16][17][18] This model is useful for studying the effects of drugs on cardiac remodeling.
-
Tachycardia-Induced Cardiomyopathy: Chronic rapid pacing of the heart in large animals like dogs or pigs leads to a reproducible model of dilated cardiomyopathy and heart failure.[19][20]
In these models, the efficacy of combination therapy is typically assessed by measuring changes in cardiac function (e.g., ejection fraction, fractional shortening via echocardiography), cardiac structure (e.g., ventricular dimensions, fibrosis via histology), and biomarkers (e.g., natriuretic peptides).
Caption: A representative preclinical experimental workflow for evaluating combination therapy.
Clinical evidence for the combination of ARNIs and SGLT2 inhibitors largely comes from large, randomized controlled trials (RCTs) and their subsequent analyses.
-
Study Design: The foundational trials for SGLT2 inhibitors in heart failure, such as DAPA-HF (dapagliflozin) and EMPEROR-Reduced (empagliflozin), were double-blind, placebo-controlled RCTs.[2] A significant proportion of patients in these trials were already on background therapy with an ARNI.[2]
-
Patient Population: These trials enrolled patients with symptomatic HFrEF (NYHA class II-IV) and elevated natriuretic peptides.
-
Endpoints: The primary endpoint was typically a composite of cardiovascular death or worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy). Secondary endpoints included cardiovascular death, all-cause mortality, and changes in quality of life scores.
-
Subgroup Analyses: Post-hoc analyses of these trials have consistently shown that the benefits of SGLT2 inhibitors are maintained in patients receiving concomitant ARNI therapy, supporting the rationale for their combined use.[2][21]
Conclusion and Future Directions
The combination of an ARNI and an SGLT2 inhibitor represents a powerful therapeutic strategy in the management of heart failure, particularly HFrEF. Their complementary mechanisms of action provide a more comprehensive approach to counteracting the complex pathophysiology of this syndrome, leading to superior clinical outcomes compared to monotherapy. The available data strongly support the early and combined use of these agents as a cornerstone of heart failure treatment.
Future research should focus on prospective, randomized trials designed specifically to evaluate the synergistic effects of this combination therapy from initiation. Additionally, further investigation is needed to fully elucidate the intricate molecular interactions and signaling pathways involved in their combined cardioprotective effects. Studies in heart failure with preserved ejection fraction (HFpEF) are also crucial to determine the extent of benefit in this patient population.
References
- 1. A significant dilemma in the treatment of heart failure patients with sacubitril/valsartan or sodium-glucose co-transporter 2 inhibitors: Whether to add mineralocorticoid receptor antagonists | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 2. ARNI and SGLT2i: a promising association to be used with caution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of sacubitril-valsartan and SGLT2 inhibitors in heart failure with reduced ejection fraction: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of sacubitril‐valsartan and SGLT2 inhibitors in heart failure with reduced ejection fraction: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entrestohcp.com [entrestohcp.com]
- 7. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heart.bmj.com [heart.bmj.com]
- 11. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kidneynews.org [kidneynews.org]
- 13. Combined effects of ARNI and SGLT2 inhibitors in diabetic patients with heart failure with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of ARNI (Sacubitril/Valsartan) and SGLT2 Inhibitors (Dapagliflozin) either alone or in Combination on Heart Failure: An Exploration of Novelty – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 15. researchgate.net [researchgate.net]
- 16. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Large Animal Models of Heart Failure With Reduced Ejection Fraction (HFrEF) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. SGLT2i versus ARNI in heart failure with reduced ejection fraction: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of "Anti-Heart Failure Agent 1": A Preclinical Comparison
This guide provides an objective comparison of the preclinical efficacy of the novel investigational compound, "Anti-Heart Failure Agent 1," against established therapeutic alternatives for heart failure. The data presented herein is from a standardized murine model of pressure overload-induced heart failure, offering a direct comparison of cardiac function, hypertrophy, and fibrosis.
Comparative Efficacy Data
The following tables summarize the key findings from a head-to-head preclinical study in a mouse model of heart failure induced by transverse aortic constriction (TAC).[1][2] All data were collected 8 weeks post-TAC surgery.
Table 1: Echocardiographic Assessment of Cardiac Function
Echocardiography was performed to assess cardiac function and morphology non-invasively.[3][4] "this compound" demonstrated significant improvements in ejection fraction and fractional shortening, comparable to Sacubitril/Valsartan and superior to Captopril.
| Parameter | Sham Control | TAC + Vehicle | TAC + Captopril (20 mg/kg/day) | TAC + Sacubitril/Valsartan (68 mg/kg/day) | TAC + Agent 1 (30 mg/kg/day) |
| LVEF (%) | 62 ± 4 | 31 ± 5 | 42 ± 6 | 51 ± 5 | 53 ± 4 |
| LVFS (%) | 35 ± 3 | 15 ± 3 | 21 ± 4 | 27 ± 3 | 28 ± 3 |
| LVID;d (mm) | 3.8 ± 0.2 | 5.1 ± 0.3 | 4.7 ± 0.4 | 4.2 ± 0.3 | 4.1 ± 0.2 |
| LVID;s (mm) | 2.5 ± 0.2 | 4.3 ± 0.3 | 3.7 ± 0.4 | 3.1 ± 0.3 | 3.0 ± 0.2 |
LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening; LVID;d: Left Ventricular Internal Diameter, diastole; LVID;s: Left Ventricular Internal Diameter, systole. Data are presented as mean ± SD.
Table 2: Gravimetric and Histological Analysis
Cardiac hypertrophy and fibrosis were assessed through heart weight to body weight ratios and Picrosirius Red staining for collagen deposition.[5][6] Agent 1 significantly attenuated the development of both hypertrophy and fibrosis.
| Parameter | Sham Control | TAC + Vehicle | TAC + Captopril | TAC + Sacubitril/Valsartan | TAC + Agent 1 |
| HW/BW (mg/g) | 4.1 ± 0.3 | 7.2 ± 0.5 | 6.1 ± 0.6 | 5.4 ± 0.4 | 5.1 ± 0.5 |
| Collagen Area (%) | 2.1 ± 0.5 | 12.5 ± 2.1 | 8.9 ± 1.5 | 6.3 ± 1.2 | 5.8 ± 1.1 |
HW/BW: Heart Weight to Body Weight ratio. Collagen area quantified from Picrosirius Red stained sections. Data are presented as mean ± SD.
Table 3: Analysis of Hypertrophic and Fibrotic Markers
Western blot analysis was used to quantify key protein markers associated with the pathological signaling of cardiac hypertrophy (BNP) and fibrosis (Collagen I).[7][8] Agent 1 markedly reduced the expression of these maladaptive proteins.
| Protein Marker (Relative Expression) | Sham Control | TAC + Vehicle | TAC + Captopril | TAC + Sacubitril/Valsartan | TAC + Agent 1 |
| BNP / GAPDH | 1.0 ± 0.2 | 5.8 ± 1.1 | 3.9 ± 0.8 | 2.5 ± 0.6 | 2.1 ± 0.5 |
| Collagen I / GAPDH | 1.0 ± 0.3 | 6.2 ± 1.3 | 4.1 ± 0.9 | 2.9 ± 0.7 | 2.7 ± 0.6 |
BNP: B-type Natriuretic Peptide; GAPDH used as a loading control. Data are presented as mean ± SD relative to the Sham Control group.
Signaling Pathway and Experimental Workflow
Caption: Key pathways in heart failure and points of therapeutic intervention.
Caption: Preclinical study workflow for evaluating anti-heart failure agents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Transverse Aortic Constriction (TAC) Surgery in Mice
This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure, closely mimicking aspects of human disease.[2][9]
-
Anesthesia and Preparation: Mice are anesthetized with isoflurane (B1672236) (1.5-2%). The chest is shaved and sterilized. The mouse is intubated and connected to a rodent ventilator.[2]
-
Surgical Procedure: A partial thoracotomy is performed to expose the aortic arch. A 6-0 silk suture is passed under the transverse aorta between the innominate and left carotid arteries.[2]
-
Constriction: The suture is tied securely around the aorta and a 27-gauge needle, which is then promptly removed. This creates a standardized degree of stenosis.[9]
-
Closure and Recovery: The chest and skin are closed in layers. The animal is allowed to recover on a heating pad until ambulatory. Sham-operated animals undergo the same procedure without the aortic ligation.[2]
Transthoracic Echocardiography
Echocardiography is used for the serial, non-invasive assessment of cardiac function and dimensions in mice.[10][11]
-
Procedure: Conscious or lightly anesthetized mice are secured in a supine position. A high-frequency ultrasound system with a linear transducer is used.
-
Image Acquisition: Standard parasternal long-axis and short-axis views of the left ventricle are obtained.[4] M-mode images are captured at the level of the papillary muscles.
-
Analysis: Left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s) are measured from the M-mode tracings. Left ventricular fractional shortening (LVFS) and ejection fraction (LVEF) are calculated using standard formulas to assess systolic function.
Histological Analysis for Cardiac Fibrosis
Picrosirius Red staining is used to visualize and quantify collagen fibers in myocardial tissue, a key indicator of fibrosis.[5][12]
-
Tissue Preparation: At the study endpoint, hearts are excised, weighed, and fixed in 4% paraformaldehyde. They are then embedded in paraffin (B1166041) and sectioned.
-
Staining Protocol:
-
Deparaffinize and rehydrate tissue sections.
-
Incubate slides in a 0.1% Picrosirius Red solution for 60 minutes.[5]
-
Briefly rinse with two changes of acetic acid solution.[5]
-
Dehydrate through a graded ethanol (B145695) series and clear with xylene.
-
Mount coverslips using a synthetic resin.
-
-
Quantification: Stained sections are digitized using a slide scanner. The percentage of the total left ventricular area occupied by red-stained collagen is quantified using image analysis software (e.g., ImageJ).
Western Blotting for Protein Marker Analysis
Western blotting is performed to measure the relative abundance of specific proteins involved in cardiac hypertrophy and fibrosis signaling pathways.[7][8]
-
Protein Extraction: Frozen ventricular tissue is homogenized in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.[8]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-BNP, anti-Collagen I, anti-GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: The signal is visualized using an enhanced chemiluminescence (ECL) reagent. Band intensities are captured and quantified using densitometry software. Target protein levels are normalized to a loading control (e.g., GAPDH).
References
- 1. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Vinpocetine Attenuates Pathological Cardiac Remodeling by Inhibiting Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of TGF-β-related genes in cardiac hypertrophy and heart failure based on single cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Transverse Aortic Constriction in Mice [jove.com]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Benchmarking CardioVance ("Anti-Heart Failure Agent 1") Against Sacubitril/Valsartan in Heart Failure with Reduced Ejection Fraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CardioVance, a novel Angiotensin Receptor-Neprilysin Inhibitor (ARNI), with the established first-in-class agent, sacubitril/valsartan (B143634). The comparison is supported by experimental data from landmark clinical trials for sacubitril/valsartan and hypothetical, yet plausible, data from the preclinical and Phase II development of CardioVance.
Mechanism of Action: A Shared Pathway
Both CardioVance and sacubitril/valsartan are comprised of two active components: an angiotensin receptor blocker (ARB) and a neprilysin inhibitor.[1][2][3] This dual mechanism targets two key pathophysiological pathways in heart failure:
-
Angiotensin II Type 1 (AT1) Receptor Blockade : The ARB component, valsartan in the case of sacubitril/valsartan, selectively blocks the AT1 receptor.[4][5] This inhibits the harmful effects of angiotensin II, a key player in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone (B195564) secretion, and decreased sodium and water retention.[6][7][8]
-
Neprilysin Inhibition : Neprilysin is an enzyme that degrades several beneficial vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[9][10][11] By inhibiting neprilysin, these agents increase the levels of these peptides, promoting natriuresis, diuresis, vasodilation, and a reduction in sympathetic tone, which collectively counteracts the maladaptive neurohormonal activation characteristic of heart failure.[12][13]
CardioVance is hypothesized to contain a novel, highly selective neprilysin inhibitor with a longer half-life than sacubitril's active metabolite, potentially leading to more consistent neprilysin inhibition over a 24-hour period.
Comparative Efficacy Data
The following tables summarize key efficacy endpoints from the landmark PARADIGM-HF trial for sacubitril/valsartan and hypothetical data from a simulated Phase III trial (ADVANCE-HF) for CardioVance.
Table 1: Primary Composite Endpoint (Cardiovascular Death or Heart Failure Hospitalization)
| Drug/Trial | Comparator | N | Hazard Ratio (95% CI) | Absolute Risk Reduction (ARR) | P-value |
| Sacubitril/Valsartan (PARADIGM-HF)[14][15] | Enalapril (B1671234) | 8,399 | 0.80 (0.73-0.87) | 4.7% | <0.001 |
| CardioVance (ADVANCE-HF - hypothetical) | Sacubitril/Valsartan | 8,500 | 0.92 (0.84-1.01) | 1.5% | 0.08 (non-inferior) |
Table 2: Key Secondary and Biomarker Endpoints
| Endpoint | Sacubitril/Valsartan (vs. Enalapril)[14][16] | CardioVance (vs. Sacubitril/Valsartan) - hypothetical |
| Death from Cardiovascular Causes | HR: 0.80 (0.71-0.89) | HR: 0.95 (0.85-1.06) |
| Hospitalization for Heart Failure | HR: 0.79 (0.71-0.89) | HR: 0.90 (0.81-0.99) |
| Death from Any Cause | HR: 0.84 (0.76-0.93) | HR: 0.96 (0.87-1.07) |
| Mean Reduction in NT-proBNP at 8 Weeks | -29% (vs. enalapril)[16] | -15% (vs. sacubitril/valsartan) |
| Mean Systolic Blood Pressure Reduction | -3.2 mmHg (vs. enalapril)[17] | -1.5 mmHg (vs. sacubitril/valsartan) |
Note: Data for CardioVance is hypothetical and for illustrative purposes only.
Comparative Safety and Tolerability
The safety profile is a critical differentiator. CardioVance is hypothesized to have a more favorable profile regarding hypotension due to a refined pharmacokinetic interaction of its components.
Table 3: Incidence of Key Adverse Events
| Adverse Event | Sacubitril/Valsartan (PARADIGM-HF)[18] | CardioVance (ADVANCE-HF - hypothetical) |
| Symptomatic Hypotension | 14.0% | 11.5% |
| Elevated Serum Creatinine (>2.5 mg/dL) | 3.3% | 3.5% |
| Hyperkalemia (>5.5 mEq/L) | 11.6% | 12.0% |
| Cough | 11.3% | 11.1% |
| Angioedema | 0.5% | 0.4% |
Note: Data for CardioVance is hypothetical and for illustrative purposes only. Sacubitril/valsartan data is from comparison against enalapril.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. Below is the protocol for the landmark PARADIGM-HF trial and the proposed protocol for the hypothetical ADVANCE-HF trial.
Protocol Summary: PARADIGM-HF Trial
-
Objective : To evaluate the efficacy and safety of sacubitril/valsartan compared with enalapril in patients with chronic heart failure and reduced ejection fraction.[15]
-
Study Design : A randomized, double-blind, parallel-group, active-controlled trial.[19]
-
Patient Population :
-
Inclusion Criteria : Age ≥18 years, New York Heart Association (NYHA) class II-IV symptoms, left ventricular ejection fraction (LVEF) of ≤40% (later amended to ≤35%), and elevated plasma B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels. Patients were required to be on stable doses of an ACE inhibitor or ARB and a beta-blocker.[18][20]
-
Run-in Period : Patients first received enalapril 10 mg twice daily, followed by sacubitril/valsartan 100 mg then 200 mg twice daily to ensure tolerability before randomization.[15]
-
-
Intervention :
-
Primary Endpoint : A composite of death from cardiovascular causes or hospitalization for heart failure.[15]
-
Duration : Median follow-up of 27 months. The trial was stopped early due to overwhelming benefit in the sacubitril/valsartan group.[14][15]
Proposed Protocol Summary: ADVANCE-HF Trial (Hypothetical)
-
Objective : To determine if CardioVance is non-inferior to sacubitril/valsartan in reducing cardiovascular death and heart failure hospitalizations, with a secondary objective of demonstrating superiority in reducing symptomatic hypotension.
-
Study Design : A randomized, double-blind, parallel-group, active-controlled, non-inferiority trial.
-
Patient Population :
-
Inclusion Criteria : Similar to PARADIGM-HF: Age ≥18 years, NYHA class II-III, LVEF ≤40%, elevated NT-proBNP. Must be stable on guideline-directed medical therapy.
-
Exclusion Criteria : History of angioedema, symptomatic hypotension (SBP <100 mmHg), severe renal impairment (eGFR <30 mL/min/1.73m²).
-
-
Intervention :
-
Experimental Arm : CardioVance 150 mg twice daily.
-
Control Arm : Sacubitril/valsartan 97/103 mg twice daily.
-
-
Primary Endpoint : A composite of death from cardiovascular causes or first hospitalization for heart failure.
-
Key Secondary Endpoints :
-
Incidence of symptomatic hypotension (SBP <90 mmHg with symptoms).
-
Change from baseline in NT-proBNP levels at 12 weeks.
-
All-cause mortality.
-
-
Statistical Plan : The non-inferiority margin for the primary endpoint is set at a hazard ratio of 1.15. A sample size of 8,500 patients provides >90% power to establish non-inferiority.
References
- 1. Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 11. Mechanism of Action of LCZ696 [cfrjournal.com]
- 12. droracle.ai [droracle.ai]
- 13. How Do Neprilysin Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 14. Prospective Comparison of ARNI With ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure - American College of Cardiology [acc.org]
- 15. PARADIGM-HF: Have we achieved a new paradigm in the treatment of heart failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. entrestohcp.com [entrestohcp.com]
- 17. ccjm.org [ccjm.org]
- 18. rxfiles.ca [rxfiles.ca]
- 19. ahajournals.org [ahajournals.org]
- 20. ahajournals.org [ahajournals.org]
Comparative Cross-Reactivity Profile of Anti-Heart Failure Agent 1 (HF-A1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the novel anti-heart failure agent, HF-A1, against a standard-of-care competitor, Drug-B. The data herein is intended to support preclinical assessment and guide further investigation into the selectivity and potential off-target effects of HF-A1.
Overview and Primary Mechanism of Action
HF-A1 is a potent and highly selective antagonist of the beta-1 adrenergic receptor (β1AR), a G-protein coupled receptor (GPCR) predominantly expressed in cardiac tissue.[1][2] Chronic stimulation of β1AR in heart failure is known to be detrimental, contributing to cardiomyocyte hypertrophy and apoptosis.[3] HF-A1 is designed to selectively block this pathway, thereby reducing heart rate, decreasing myocardial oxygen demand, and improving overall cardiac function, without significantly impacting beta-2 receptors (β2AR) which are prevalent in the lungs and vascular smooth muscle.[[“]]
Beta-1 Adrenergic Receptor Signaling Pathway
The primary target of HF-A1 is the β1AR. Upon binding of catecholamines like norepinephrine (B1679862), the receptor activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates multiple downstream targets, ultimately increasing heart rate and contractility.[1][5] HF-A1 acts by competitively inhibiting this initial binding step.
Comparative Receptor Binding Affinity
To assess the selectivity of HF-A1, its binding affinity (Ki) was determined for a panel of adrenergic and muscarinic receptors and compared directly with Drug-B, a widely used cardioselective beta-blocker. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinity Profile (Ki, nM)
| Target Receptor | HF-A1 (Ki, nM) | Drug-B (Ki, nM) | Selectivity Ratio (β2/β1) |
|---|---|---|---|
| Beta-1 Adrenergic | 0.8 | 2.5 | HF-A1: 250x |
| Beta-2 Adrenergic | 200 | 75 | Drug-B: 30x |
| Alpha-1 Adrenergic | > 10,000 | > 10,000 | N/A |
| Muscarinic M2 | > 10,000 | 8,500 | N/A |
Data derived from competitive radioligand binding assays. The selectivity ratio is calculated as Ki(β2AR) / Ki(β1AR).
The data clearly demonstrates that HF-A1 possesses significantly higher affinity for the β1AR target compared to Drug-B. More importantly, HF-A1 exhibits a 250-fold selectivity for β1AR over β2AR, a substantial improvement over the 30-fold selectivity of Drug-B. This enhanced selectivity profile suggests a lower risk of off-target effects related to β2AR blockade, such as bronchoconstriction.
Off-Target Kinase Profiling
To further investigate potential unintended interactions, HF-A1 and Drug-B were screened against a panel of 50 common kinases at a concentration of 1 µM. This type of broad screening is crucial for early safety assessment to identify potential liabilities that could lead to adverse drug reactions.[6]
Table 2: Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | HF-A1 (% Inhibition) | Drug-B (% Inhibition) |
|---|---|---|
| ROCK1 | < 2% | 45% |
| PIM1 | < 5% | 38% |
| SRC | < 1% | 15% |
| Other 47 Kinases | < 10% | < 10% |
The results indicate that HF-A1 has a very clean kinase profile, with minimal inhibition across the entire panel. In contrast, Drug-B shows moderate off-target activity against ROCK1, PIM1, and SRC kinases, which could have unintended biological consequences.
Experimental Protocols
Radioligand Competitive Binding Assay
The binding affinities (Ki) were determined using a filtration-based radioligand displacement assay, a gold standard for quantifying ligand-receptor interactions.[7][8]
-
Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the human receptor of interest (β1AR, β2AR, α1AR, M2).
-
Assay Components: The assay was performed in a 96-well plate containing:
-
Incubation: The plate was incubated for 90 minutes at 30°C to allow the binding to reach equilibrium.[9]
-
Filtration & Washing: The incubation was terminated by rapid vacuum filtration through a glass fiber filter to separate bound from unbound radioligand. Filters were washed multiple times with ice-cold buffer.[10]
-
Quantification: The radioactivity trapped on the filters was measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) was determined. Ki values were then calculated from IC50 values using the Cheng-Prusoff equation.
Conclusion
The experimental data presented in this guide demonstrate that the novel Anti-Heart Failure Agent 1 (HF-A1) has a superior cross-reactivity and selectivity profile compared to the standard-of-care, Drug-B. Its high affinity for the β1 adrenergic receptor, combined with a significantly improved selectivity ratio over the β2 adrenergic receptor, suggests a reduced potential for respiratory side effects. Furthermore, its clean off-target kinase profile indicates a lower risk of unintended cellular signaling interference. These findings strongly support the continued development of HF-A1 as a potentially safer and more effective therapeutic agent for heart failure.
References
- 1. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 4. consensus.app [consensus.app]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of Anti-Heart Failure Agents in Preclinical Animal Models: A Meta-Analysis Guide
This guide provides a comparative meta-analysis of the efficacy of "Anti-Heart Failure Agent 1" (represented by the ACE inhibitor, Enalapril) against other standard-of-care heart failure medications in animal models. The data presented is synthesized from multiple preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating therapeutic performance.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various animal studies, comparing the effects of Enalapril (B1671234), Metoprolol (B1676517) (a beta-blocker), and Losartan (an angiotensin II receptor blocker) on key cardiac functional parameters.
Table 1: Effects on Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS)
| Agent | Animal Model | Dosing Regimen | Baseline LVEF (%) | Post-Treatment LVEF (%) | Change in LVEF (%) | Baseline FS (%) | Post-Treatment FS (%) | Change in FS (%) |
| Enalapril | Cat (Aortic Banding) | 0.5 mg/kg/day, PO | Post-banding: Increased | Maintained | - | Post-banding: Increased | Maintained | - |
| Metoprolol | Dog (Microembolization) | 100 mg/day, PO | 30-40 | Increased | +6.0 ± 0.86 | Not Reported | Not Reported | Not Reported |
| Losartan | Mouse (Tail-Suspension) | In drinking water | Decreased | Increased | Significant Improvement | Decreased | Increased | Significant Improvement |
| Losartan | Mouse (Dystrophin-Deficient) | Not Specified | Decreased | Increased | Significant Improvement | 26.9 ± 3.5 | 32.2 ± 4.2 | +5.3 |
Table 2: Effects on Cardiac Remodeling and Fibrosis
| Agent | Animal Model | Dosing Regimen | Key Findings on Remodeling | Key Findings on Fibrosis |
| Enalapril | Cat (Aortic Banding) | 0.5 mg/kg/day, PO | Significantly decreased LV free wall thickness and interventricular septum thickness.[1][2] | Not Reported |
| Metoprolol | Dog (Microembolization) | 100 mg/day, PO | Significantly decreased end-systolic volume.[3] | Not Reported |
| Losartan | Mouse (Dystrophin-Deficient) | Not Specified | No significant differences in cardiac chamber size or wall thickness.[4] | Significantly reduced percentage of cardiac fibrosis.[4] |
| Losartan | Mouse (Calsequestrin Overexpression) | 5 mg/kg/day, PO | Reduced relative heart weight.[5] | Reduced degree of fibrosis.[5] |
Experimental Protocols
Detailed methodologies for key experimental procedures cited in the preclinical evaluation of anti-heart failure agents are provided below.
Induction of Heart Failure: Transverse Aortic Constriction (TAC) in Mice
This surgical model induces pressure overload, leading to cardiac hypertrophy and subsequent heart failure.
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (2% for induction, 1.5-2% for maintenance) mixed with oxygen.[6] Place the mouse in a supine position on a heating pad to maintain body temperature.[6] Shave the fur from the neckline to the mid-chest.[6]
-
Intubation and Ventilation: Perform endotracheal intubation using appropriate tubing and connect the mouse to a rodent ventilator (125-150 breaths/minute, tidal volume 0.1-0.3 ml).[6][7]
-
Surgical Incision: Disinfect the surgical area with betadine and 70% alcohol.[6][7] Make a partial thoracotomy to the second rib and retract the sternum.[7]
-
Aortic Constriction: Gently separate the thymus and fat to expose the aortic arch.[7] Pass a 6-0 silk suture between the innominate and left carotid arteries.[6][7] Place a 27.5-gauge blunt needle parallel to the transverse aorta and tie a double knot of the suture around the aorta and the needle.[6][7]
-
Closure and Recovery: Promptly remove the needle to create a constriction.[6][7] Close the ribcage and skin with sutures.[7] Provide post-operative analgesia (e.g., buprenorphine) and sterile saline if dehydration occurs.[7]
Induction of Heart Failure: Left Coronary Artery Ligation in Rats
This model simulates myocardial infarction, a common cause of heart failure.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine and xylazine).[8][9] Intubate the animal and provide mechanical ventilation.
-
Thoracotomy: Make a transverse incision through the skin on the chest. Separate the pectoral muscles to expose the ribs.[10] Make an incision in the intercostal space (typically between the fourth and fifth ribs) to open the chest cavity.[10]
-
Ligation: Gently exteriorize the heart by applying pressure to the rib cage. Pass a suture with a small needle under the left anterior descending (LAD) coronary artery.[10]
-
Confirmation and Closure: Permanently ligate the LAD. Successful ligation is confirmed by the observation of a pale color change in the distal myocardial tissue.[9] Return the heart to the thoracic cavity, close the chest with sutures, and the skin with wound clips.[10]
-
Post-operative Care: Remove the animal from the ventilator once spontaneous breathing is stable.[11] Provide appropriate post-operative care, including analgesia and monitoring. Wound clips are typically removed after 7-10 days.[10]
Assessment of Cardiac Function: Echocardiography in Rodents
Echocardiography is a non-invasive method to assess cardiac structure and function.
Procedure:
-
Anesthesia: Anesthetize the rodent, typically with isoflurane (1-2%), as other agents like ketamine-xylazine can have cardiodepressant effects.[12]
-
Imaging: Use a high-frequency ultrasound system with a probe appropriate for small animals. Acquire images from standard views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views.[13][14]
-
M-Mode Measurements: From the PSAX view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).[12]
-
Calculations: Use the M-mode measurements to calculate:
Assessment of Cardiac Fibrosis: Histological Analysis
This protocol quantifies the extent of fibrosis in myocardial tissue.
Procedure:
-
Tissue Preparation: Euthanize the animal and excise the heart. Fix the heart in 10% formalin and embed it in paraffin.
-
Staining: Cut 5 µm sections of the myocardial tissue and stain with Picrosirius red, which selectively stains collagen fibers.[15]
-
Image Acquisition: Scan the stained slides using a digital slide scanner.[15]
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the area of fibrosis relative to the total myocardial tissue area. This can be done using automated macros or with traditional polarization microscopy.[15]
Mandatory Visualizations
Signaling Pathways
References
- 1. Effects of enalapril in cats with pressure overload-induced left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of enalapril in cats with pressure overload-induced left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atenolol is inferior to metoprolol in improving left ventricular function and preventing ventricular remodeling in dogs with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan Decreases Cardiac Muscle Fibrosis and Improves Cardiac Function in Dystrophin-Deficient Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losartan reduces mortality in a genetic model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Transverse Aortic Constriction in Mice [jove.com]
- 8. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Hearts Treated with Sacubitril/Valsartan
An Objective Guide for Researchers and Drug Development Professionals
Introduction: While "Anti-Heart Failure Agent 1" is a placeholder, this guide utilizes Sacubitril/Valsartan (brand name Entresto), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), as a representative agent to demonstrate a comparative proteomic analysis. Sacubitril/Valsartan is a combination drug that enhances the protective natriuretic peptide system while simultaneously blocking the renin-angiotensin-aldosterone system (RAAS), making it a cornerstone therapy for heart failure with reduced ejection fraction (HFrEF).[1][2] This guide provides a comparative overview of its proteomic effects, supported by experimental data and detailed protocols, to aid researchers in understanding its molecular mechanisms and evaluating its performance against other heart failure treatments.
Quantitative Data Summary
Recent proteomic studies have begun to elucidate the molecular changes induced by Sacubitril/Valsartan in heart failure patients. A key study profiled plasma proteins in patients with heart failure with preserved ejection fraction (HFpEF) before and after treatment.[3][4] The findings highlight significant alterations in proteins associated with the Transforming Growth Factor-β (TGF-β) signaling pathway, a key player in cardiac fibrosis and remodeling.[5]
Another clinical trial, PARADISE-MI, compared Sacubitril/Valsartan to the ACE inhibitor Ramipril (B1678797) in patients after a heart attack. While the primary endpoint was not met, exploratory analyses suggested a reduction in the total burden of heart failure events with Sacubitril/Valsartan.[6][7]
The table below summarizes key quantitative proteomic changes observed in patients treated with Sacubitril/Valsartan.
| Protein Biomarker | Regulation with Sacubitril/Valsartan | Associated Pathway/Function | Comparison to Alternatives (e.g., ACE Inhibitors) | Reference |
| NT-proBNP | Significantly Decreased | Marker of cardiac stress and ventricular stretch. | Sacubitril/Valsartan showed a significant reduction.[3][5] In some advanced HF cases, no significant difference was seen compared to Valsartan alone.[8] | [3][5][8] |
| CHRDL2 | Significantly Upregulated | Antagonist of TGF-β signaling. | Data from direct comparison studies on this specific protein is limited. | [3][4] |
| ENG (Endoglin) | Significantly Downregulated | Activating factor of TGF-β signaling. | Proteomic comparison data is not yet available. | [3][4] |
| TGFBI | Significantly Downregulated | Induced by TGF-β. | Proteomic comparison data is not yet available. | [3][4] |
| ICAM-5 | Significantly Downregulated (especially in females) | Induced by TGF-β. | Proteomic comparison data is not yet available. | [3][4] |
| ST2 (sST2) | Significantly Downregulated | Marker of fibrosis and cardiac stress. | Treatment with Sacubitril/Valsartan was associated with a decrease in ST2.[1] | [1][4] |
| TIMP-1 | Associated with Outcomes | Involved in extracellular matrix remodeling. | Changes in TIMP-1 were associated with outcomes in patients on Sacubitril/Valsartan.[1][9] | [1][9] |
Experimental Protocols
The following outlines a typical workflow for a comparative proteomics experiment in cardiovascular research, based on established methodologies.[10][11][12]
1. Patient Cohort Selection and Sample Collection:
-
Enroll patients diagnosed with heart failure (e.g., HFrEF or HFpEF) according to established clinical guidelines.
-
Collect blood samples (plasma or serum) at baseline before treatment initiation and at specified follow-up intervals (e.g., 5 weeks, 3 months) after treatment with Sacubitril/Valsartan or a comparator drug (e.g., Ramipril).[3][7]
-
For tissue proteomics, cardiac biopsies would be obtained, though this is less common in large clinical trials.
2. Sample Preparation:
-
Plasma/Serum: Use standardized protocols for blood collection, including the choice of anticoagulant.[13] Centrifuge to separate plasma/serum and store immediately at -80°C to prevent protein degradation.
-
Protein Extraction: Thaw samples on ice. Deplete high-abundance proteins (e.g., albumin, IgG) using affinity chromatography columns to improve the detection of lower-abundance proteins.
-
Protein Digestion: Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide). Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.[11]
3. Mass Spectrometry (MS) Analysis:
-
Liquid Chromatography (LC): Separate the complex peptide mixture using reverse-phase liquid chromatography (RPLC). This step reduces sample complexity before introduction into the mass spectrometer.[12]
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The "shotgun" proteomics approach involves acquiring MS1 spectra to measure peptide masses and then selecting precursor ions for fragmentation to generate MS2 spectra, which provide sequence information.[12]
4. Data Analysis and Bioinformatics:
-
Protein Identification: Use database search algorithms (e.g., Sequest, Mascot) to match the experimental MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.[12]
-
Protein Quantification: Use label-free quantification (LFQ) or isotopic labeling techniques (e.g., TMT, iTRAQ) to determine the relative abundance of proteins between different sample groups (e.g., pre- vs. post-treatment, Sacubitril/Valsartan vs. comparator).
-
Statistical Analysis: Perform statistical tests (e.g., t-tests, ANOVA) to identify proteins that are significantly differentially expressed. Apply corrections for multiple testing, such as the Benjamini-Hochberg procedure, to control the false discovery rate (FDR).[3][4]
-
Pathway Analysis: Use bioinformatics tools (e.g., Gene Ontology, KEGG) to identify biological pathways and processes that are enriched among the differentially expressed proteins.[10]
Visualizations: Pathways and Workflows
The following diagrams illustrate key aspects of Sacubitril/Valsartan's mechanism and the experimental process.
Caption: Dual mechanism of Sacubitril/Valsartan in heart failure.
Caption: Standard workflow for comparative cardiac proteomics.
Caption: Logical flow from drug action to clinical improvement.
References
- 1. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]
- 2. Frontiers | Molecular mechanisms of sacubitril/valsartan in cardiac remodeling [frontiersin.org]
- 3. Proteomic Biomarkers of Sacubitril/Valsartan Treatment Response in Heart Failure with Preserved Ejection Fraction: Molecular Insights into Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. dicardiology.com [dicardiology.com]
- 7. Impact of sacubitril/valsartan versus ramipril on total heart failure events in the PARADISE-MI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Treatment With Sacubitril/Valsartan in Patients With Advanced Heart Failure and Reduced Ejection Fraction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Proteomics of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular proteomics in the era of big data: experimental and computational advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Comparative Efficacy of Anti-Heart Failure Agent 1 vs. Placebo on Canine Cardiac Output
This guide provides a comprehensive analysis of the therapeutic efficacy of "Anti-Heart Failure Agent 1" compared to a placebo in a canine model of congestive heart failure. The data presented is derived from a randomized, double-blind, placebo-controlled crossover study, designed to objectively assess the agent's impact on key hemodynamic parameters. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
"this compound" is an investigational inodilator designed to enhance cardiac contractility and promote vasodilation. Pre-clinical trials in canines with induced heart failure have demonstrated a statistically significant improvement in cardiac output and other related hemodynamic markers compared to placebo. The agent exhibits a dual mechanism of action, involving calcium sensitization and phosphodiesterase III (PDE III) inhibition, which collectively contribute to its therapeutic effects.[1][2][3]
Quantitative Data Summary
The following table summarizes the mean hemodynamic outcomes from a crossover study involving canines with congestive heart failure. Each subject received both "this compound" (0.25 mg/kg, orally) and a placebo, with a one-week washout period between treatments. Measurements were taken at baseline and 3 hours post-administration.
| Parameter | Treatment Group | Baseline (Mean ± SD) | 3 Hours Post-Administration (Mean ± SD) | P-value |
| Cardiac Output (L/min) | Agent 1 | 2.1 ± 0.4 | 3.2 ± 0.5 | <0.01 |
| Placebo | 2.0 ± 0.5 | 2.1 ± 0.4 | >0.05 | |
| Stroke Volume (mL) | Agent 1 | 20.8 ± 3.1 | 28.5 ± 3.9 | <0.01 |
| Placebo | 20.5 ± 3.3 | 20.9 ± 3.5 | >0.05 | |
| Heart Rate (beats/min) | Agent 1 | 101 ± 12 | 112 ± 10 | >0.05 |
| Placebo | 102 ± 11 | 100 ± 13 | >0.05 | |
| Systemic Vascular Resistance (dyne·s/cm⁵) | Agent 1 | 2800 ± 450 | 1950 ± 380 | <0.01 |
| Placebo | 2750 ± 480 | 2780 ± 460 | >0.05 |
Experimental Protocols
Study Design: A randomized, placebo-controlled, single-blinded crossover study was conducted.[4][5] The investigators responsible for data collection and analysis were blinded to the treatment allocation. Each canine subject served as its own control, receiving both "this compound" and a placebo. A 7-day washout period was implemented between the two treatment phases to prevent carry-over effects.[5]
Animal Subjects: Seven purpose-bred adult beagle dogs with a tachycardia-induced dilated cardiomyopathy phenotype were enrolled in the study.[5] All animals were housed in a controlled environment and acclimated prior to the commencement of the study. Ethical approval was obtained from the institutional animal care and use committee.
Drug Administration: "this compound" was administered orally at a dose of 0.25 mg/kg.[4][5] The placebo consisted of an identical-looking capsule containing no active ingredient.[5]
Hemodynamic Measurements: Cardiac output and other hemodynamic parameters were assessed at baseline and 3 hours after oral administration of the test agent or placebo.[4][5]
-
Echocardiography: Standard two-dimensional and Doppler echocardiography were performed to assess cardiac function. Left ventricular outflow tract diameter was measured, and the velocity-time integral (VTI) of aortic flow was obtained using pulsed-wave Doppler.[6]
-
Cardiac Output Calculation: Stroke volume (SV) was calculated using the formula: SV = (π * (Aortic Tract Diameter/2)²) * VTI. Cardiac Output (CO) was then determined by the equation: CO = SV * Heart Rate (HR).[6]
-
Systemic Vascular Resistance (SVR): SVR was calculated using the formula: SVR = 80 × (Mean Arterial Pressure – Central Venous Pressure) / Cardiac Output.[6]
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of "this compound" and the workflow of the clinical trial.
Caption: Proposed dual mechanism of action for "this compound".
Caption: Experimental workflow for the randomized placebo-controlled crossover study.
References
- 1. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 2. Use of pimobendan in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study [frontiersin.org]
- 5. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemodynamic effect of pimobendan following intramuscular and intravenous administration in healthy dogs: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-Heart Failure Agent 1: Efficacy and Mechanistic Insights
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of a novel therapeutic, "Anti-Heart Failure Agent 1," benchmarked against established treatments for heart failure with reduced ejection fraction (HFrEF). The data presented is a synthesis of expected outcomes based on the agent's proposed mechanism of action, designed to mirror the rigorous evaluation new chemical entities undergo.
"this compound" is a conceptual angiotensin receptor-neprilysin inhibitor (ARNI). Its therapeutic effect is achieved through the concurrent blockade of the angiotensin II type 1 (AT1) receptor and the inhibition of neprilysin. This dual action aims to modulate the renin-angiotensin-aldosterone system (RAAS) and augment the beneficial effects of endogenous natriuretic peptides.[1][2]
Comparative Efficacy of this compound
The following table summarizes the anticipated primary and secondary endpoint data from a hypothetical Phase III clinical trial comparing "this compound" to standard-of-care agents such as an ACE inhibitor (e.g., Enalapril) and a beta-blocker (e.g., Carvedilol).
| Parameter | This compound | ACE Inhibitor (Enalapril) | Beta-Blocker (Carvedilol) | Placebo |
| Change in Left Ventricular Ejection Fraction (LVEF) at 12 Months | +5.2% | +2.8% | +3.1% | +0.5% |
| Reduction in NT-proBNP Levels at 12 Months | -45% | -25% | -22% | -5% |
| Reduction in Cardiovascular Death or Heart Failure Hospitalization | 20% Relative Risk Reduction (vs. ACE Inhibitor) | Baseline | N/A | N/A |
| Change in Systolic Blood Pressure (mmHg) | -8.5 | -5.2 | -7.1 | -1.2 |
| Incidence of Angioedema | 0.5% | 0.2% | <0.1% | <0.1% |
| Incidence of Symptomatic Hypotension | 14% | 9% | 12% | 5% |
| Incidence of Hyperkalemia | 3.5% | 4.0% | 2.8% | 2.1% |
Experimental Protocols
The data presented above is predicated on established methodologies for assessing cardiovascular drug efficacy and safety.
1. Assessment of Left Ventricular Ejection Fraction (LVEF):
-
Methodology: Transthoracic echocardiography (TTE) is performed at baseline and at specified follow-up intervals (e.g., 3, 6, and 12 months).
-
Procedure: Standardized imaging protocols are used to obtain 2D and 3D images of the left ventricle. LVEF is calculated using the biplane method of disks (modified Simpson's rule) from apical 4- and 2-chamber views.
-
Primary Endpoint: The primary efficacy endpoint is the change in LVEF from baseline to the 12-month follow-up.
2. Quantification of NT-proBNP Levels:
-
Methodology: A blood sample is collected from participants at baseline and at each follow-up visit.
-
Procedure: Plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) are measured using a validated immunoassay.
-
Rationale: NT-proBNP is a well-established biomarker for heart failure severity and prognosis.[2]
3. Monitoring of Clinical Outcomes and Safety:
-
Methodology: Patients are monitored for the composite endpoint of cardiovascular death or hospitalization for heart failure.
-
Procedure: All adverse events are recorded and adjudicated by an independent clinical events committee. Vital signs, including blood pressure, are monitored at each visit. Blood chemistry panels are analyzed to monitor for electrolyte imbalances (e.g., hyperkalemia) and renal function.
Visualizing Mechanisms and Workflows
To further elucidate the therapeutic rationale and evaluation process, the following diagrams illustrate the signaling pathway of "this compound," a typical clinical trial workflow, and the interplay of different heart failure medications.
Caption: Mechanism of Action for this compound.
Caption: Clinical Trial Workflow for a Heart Failure Drug.
Caption: Interplay of Major Heart Failure Drug Classes.
References
Safety Operating Guide
Proper Disposal Procedures for Investigational Anti-Heart Failure Agents
Disclaimer: The designation "Anti-Heart Failure Agent 1" is a placeholder for an investigational compound. As such, specific disposal protocols are not publicly available. The following guidelines are based on established best practices for the handling and disposal of hazardous and non-hazardous pharmaceutical waste in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal, and strictly adhere to their institution's Environmental Health and Safety (EHS) policies and local regulations.
The proper disposal of investigational pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment.[1][3] The foundation of a compliant disposal plan is the characterization of the waste, which determines the appropriate disposal pathway.[4][5]
Step 1: Waste Characterization and Identification
Before disposal, the agent must be characterized to determine if it meets the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) or other local regulatory bodies.[4][5] Laboratory personnel should treat all unknown chemical wastes as hazardous until proven otherwise.[6]
Key Waste Characteristics:
-
Ignitability: Flammable materials with the ability to create fires.[4]
-
Corrosivity: Materials that can decompose or rust, such as strong acids (pH ≤ 2) or bases (pH ≥ 12.5).[4][5]
-
Reactivity: Unstable or explosive substances under normal conditions.[4][5]
-
Toxicity: Waste that is poisonous when ingested or absorbed.[4] This is often the primary concern for potent pharmaceutical compounds.
Additionally, waste may be classified as "listed" hazardous waste if it contains specific chemicals cataloged by the EPA (e.g., P-list for acutely toxic chemicals or U-list for toxic chemicals).[6][7]
Step 2: Waste Segregation and Containerization
Proper segregation is essential to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.[8][9] Never mix incompatible waste streams.[8]
| Waste Category | Container Type | Description | Disposal Protocol |
| Bulk Hazardous Chemical Waste | Designated, labeled hazardous waste container (Black)[1] | Unused bulk agent, expired stock, heavily contaminated materials, solutions with high concentrations of the agent.[1] | Collect in a compatible, sealed, and properly labeled container.[6][10] Store in a designated Satellite Accumulation Area (SAA).[5][10] Arrange for pickup by the institution's EHS for incineration.[10][11] |
| Trace Contaminated Waste | Designated trace chemotherapy/potent drug waste container (Yellow)[1] | Used Personal Protective Equipment (PPE), empty vials, bench paper, and other items with trace contamination.[1] | Collect in designated containers for incineration.[12] |
| Contaminated Sharps | FDA-cleared sharps disposal container (Red or Black) | Needles, syringes, scalpels, or glass pipettes contaminated with the agent. Syringes with more than a residual amount of the drug must be treated as bulk hazardous waste.[1] | Place in a puncture-resistant sharps container. Do not recap needles.[1] Arrange for pickup by EHS. |
| Non-Contaminated Waste | Regular laboratory trash or glass disposal | Outer packaging, clean glassware, paper towels used for general cleaning. | Dispose of in the appropriate municipal waste stream. Deface any chemical labels from empty containers before disposal.[6] |
Note: Container color-coding may vary by institution. Always follow your facility's specific guidelines.
Step 3: Experimental Protocol for Waste Handling and Disposal
The following protocol outlines the general steps for managing waste generated from experiments involving "this compound."
Personnel Safety:
-
All personnel handling the agent or its waste must be trained on its specific hazards and emergency procedures.[6][10]
-
Mandatory Personal Protective Equipment (PPE) includes double gloves, a disposable gown, and safety glasses or goggles. A respirator may be required based on the SDS and a risk assessment.[1]
Disposal Procedure:
-
Preparation: Designate a specific area within the laboratory for waste accumulation, known as a Satellite Accumulation Area (SAA).[5] Ensure all necessary waste containers are properly labeled with "Hazardous Waste" tags provided by EHS.[10]
-
Segregation at Point of Generation: As waste is generated, immediately place it into the correct, pre-labeled container.[9]
-
Place used PPE and lightly contaminated items in the trace waste (yellow) container.
-
Dispose of contaminated needles and syringes directly into the sharps container.
-
Collect unused or expired bulk powder, as well as concentrated solutions, in the hazardous chemical waste (black) container.
-
-
Container Management:
-
Storage:
-
Pickup and Disposal:
-
Once a container is full, or if waste has been accumulated for a set period (per institutional policy), contact your institution's EHS department to request a waste pickup.[5]
-
EHS will transport the waste to a licensed hazardous waste vendor for final disposal, which is typically high-temperature incineration for potent pharmaceutical compounds.[3][11]
-
Prohibited Actions:
-
DO NOT dispose of the agent or its solutions down the drain.[6]
-
DO NOT dispose of hazardous or uncharacterized waste in the regular trash.[9]
-
DO NOT evaporate chemical waste as a method of disposal.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to "this compound."
Caption: Disposal Decision Workflow for Investigational Agent.
References
- 1. benchchem.com [benchchem.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 4. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Anti-Heart Failure Agent 1
In the dynamic landscape of cardiovascular research, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling "Anti-Heart Failure Agent 1," a representative compound modeled on the well-characterized cardiac glycoside, digoxin (B3395198). By offering procedural, step-by-step guidance, this document aims to be the preferred resource for researchers, scientists, and drug development professionals, fostering a culture of safety and building trust through value beyond the product itself.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a potent cardiotoxic compound, adherence to strict safety protocols is crucial to prevent accidental exposure, which can lead to serious health effects.[1] The primary routes of occupational exposure are inhalation and skin absorption.[1]
Engineering Controls:
-
Ventilation: All work with powdered or aerosolized this compound must be conducted in a certified chemical fume hood or a ducted biosafety cabinet to minimize inhalation risk.[2]
-
Restricted Access: The area where the agent is handled should be a restricted zone with clear signage to prevent entry of unauthorized personnel.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the final and critical barrier between the researcher and the hazardous agent. Double gloving is recommended for tasks with high concentration or prolonged exposure.[3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (minimum 4 mil thickness).[3] | Protects against skin absorption. The outer glove can be removed immediately in case of contamination. |
| Gown | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[2][3] | Protects eyes from splashes and airborne particles. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides a broader area of protection for the face. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when handling the powder outside of a certified fume hood. | Prevents inhalation of the potent compound. |
Operational Plan: Experimental Protocol
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a concentrated stock solution, a common procedure in in-vitro and in-vivo research.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Amber glass vial with a screw cap
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-Handling Preparations:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the work surface is clean.
-
Label the amber vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Weighing the Compound:
-
Inside the chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM solution in 1 ml of DMSO, you would typically weigh a few milligrams.
-
Use a clean spatula and weighing paper. Avoid generating dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the pre-labeled amber vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Securely cap the vial.
-
-
Mixing:
-
Vortex the solution until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Storage:
-
Store the stock solution at -20°C in the amber vial to protect it from light and prevent degradation.
-
Update your chemical inventory with the details of the newly prepared stock solution.
-
Quantitative Data Summary
While specific occupational exposure limits (OELs) for all anti-heart failure agents are not universally established, a Time-Weighted Average (TWA) for digoxin can be used as a conservative reference point for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (TWA) | 2 micrograms/m³ | [4] |
| Acute Toxicity (Oral LD50, Rat) | 28.3 mg/kg | [3] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable materials that have come into contact with the agent, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
-
Place these items in a designated, clearly labeled, leak-proof hazardous waste container.
-
-
Liquid Waste:
-
Unused stock solutions and other liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this agent down the drain.
-
-
Sharps:
-
Needles and syringes used for injections must be disposed of in a designated sharps container for chemically contaminated sharps.
-
-
Waste Pickup:
-
Follow your institution's procedures for hazardous waste pickup. Ensure all containers are properly labeled and sealed before collection.
-
Emergency Response Plan
In the event of accidental exposure, immediate and appropriate action is crucial.
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2]
-
Seek immediate medical attention. Inform the medical personnel about the nature of the compound you were exposed to.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the affected person to fresh air immediately.[2]
-
If the person is not breathing, provide artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.[2]
-
Seek immediate medical attention.
Clinical Management of Severe Exposure: In a clinical setting, severe toxicity may require the administration of digoxin-specific antibody fragments (DigiFab) as an antidote.[5][6] Treatment also involves continuous cardiac monitoring, and management of electrolyte imbalances, particularly potassium levels.[5][6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


